molecular formula C12H9ClN2O4 B1356630 Ethyl 4-chloro-6-nitroquinoline-3-carboxylate CAS No. 103514-54-1

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Cat. No.: B1356630
CAS No.: 103514-54-1
M. Wt: 280.66 g/mol
InChI Key: UYLBXSAYGSUOJS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9ClN2O4 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLBXSAYGSUOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540574
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
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Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103514-54-1
Record name Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103514-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of a reliable and well-established synthetic pathway for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The narrative emphasizes the chemical rationale behind the procedural steps, ensuring a blend of theoretical understanding and practical applicability for researchers in organic synthesis and medicinal chemistry.

Introduction: Strategic Importance of the Target Molecule

This compound is a versatile heterocyclic building block. The quinoline core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this molecule—a chloro group at the 4-position, a nitro group at the 6-position, and an ethyl carboxylate at the 3-position—offers multiple reaction sites for further chemical elaboration, making it a valuable precursor for the synthesis of novel therapeutic agents. The chloro group, for instance, is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. This pathway is both logical and supported by extensive literature on quinoline chemistry.

Stage 1: The initial step involves the construction of the quinoline ring system to form the precursor, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. This is typically accomplished via a Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature cyclization.

Stage 2: The second stage is the conversion of the 4-hydroxy group of the precursor to a chloro group. This is a standard transformation in quinoline chemistry, often achieved by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

The following sections will provide a detailed, step-by-step protocol for each of these stages, along with an explanation of the underlying chemical principles.

Stage 1: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This stage involves two key chemical transformations: the formation of an anilinoacrylate intermediate and its subsequent thermal cyclization.

Experimental Protocol

Step 1a: Synthesis of Diethyl 2-((4-nitrophenyl)amino)maleate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the product.

  • Recrystallize the crude product from ethanol to yield pure Diethyl 2-((4-nitrophenyl)amino)maleate.

Step 1b: Cyclization to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • In a flask equipped with a high-temperature thermometer and a distillation apparatus, add the Diethyl 2-((4-nitrophenyl)amino)maleate obtained in the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether.[1]

  • Heat the mixture to approximately 250°C.[2] Ethanol will begin to distill off as the cyclization proceeds.

  • Maintain this temperature for 30-60 minutes after the ethanol has ceased to distill.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Filter the solid product and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

Mechanistic Insights

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines. The initial reaction between 4-nitroaniline and diethyl ethoxymethylenemalonate is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient carbon of the double bond in the malonate derivative, with the concurrent loss of ethanol.

The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution. At high temperatures, the anilinoacrylate intermediate undergoes ring closure, where the electron-rich aromatic ring attacks one of the ester carbonyl carbons. This is followed by the elimination of another molecule of ethanol to form the stable quinoline ring system. The use of a high-boiling solvent is crucial to achieve the necessary temperature for this cyclization to occur efficiently.[1]

Data Summary for Stage 1
ParameterValue
Starting Materials4-nitroaniline, Diethyl ethoxymethylenemalonate
Key IntermediateDiethyl 2-((4-nitrophenyl)amino)maleate
Cyclization SolventDowtherm A or Diphenyl Ether
Cyclization Temperature~250°C
ProductEthyl 4-hydroxy-6-nitroquinoline-3-carboxylate

Stage 2: Chlorination to this compound

This stage involves the conversion of the 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form, into the corresponding 4-chloroquinoline.

Experimental Protocol
  • In a fume hood, carefully add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1.0 equivalent) to an excess of phosphoryl chloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the evolving HCl gas. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • The product will precipitate as a solid. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Mechanistic Insights

The chlorination of the 4-hydroxyquinoline precursor with phosphoryl chloride is a classic nucleophilic substitution reaction. The oxygen of the 4-quinolone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion at the 4-position of the quinoline ring, resulting in the displacement of the phosphate group and the formation of the 4-chloroquinoline product. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-step process, as depicted in the following diagram.

Synthesis_Pathway cluster_stage1 Stage 1: Quinoline Ring Formation cluster_stage2 Stage 2: Chlorination A 4-Nitroaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-((4-nitrophenyl)amino)maleate A->B Condensation (120-130°C) C Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate B->C Thermal Cyclization (~250°C in Dowtherm A) D This compound C->D Chlorination (POCl₃, reflux)

Caption: A flowchart illustrating the two-stage synthesis of this compound.

Conclusion

The synthesis of this compound presented in this guide is a robust and scalable pathway that relies on well-understood and widely practiced organic transformations. By carefully controlling the reaction conditions in both the Gould-Jacobs reaction and the subsequent chlorination step, researchers can reliably obtain this valuable intermediate in good yield and purity, paving the way for the development of novel and complex quinoline-based molecules for various applications in the pharmaceutical and life sciences sectors.

References

  • PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available at: [Link]

  • Journal of the Chemical Society C: Organic. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Available at: [Link]

  • Organic & Biomolecular Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available at: [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available at: [Link]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • PubMed Central. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]

  • IndiaMART. Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. Available at: [Link]

  • ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • PubChem. 4-Chloro-3-nitroquinoline. Available at: [Link]

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" CAS number 103514-54-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (CAS 103514-54-1) is a high-value heterocyclic scaffold essential for the synthesis of complex bioactive molecules, particularly pyrazolo[4,3-c]quinolines and tricyclic kinase inhibitors . Its structural duality—featuring a highly electrophilic chlorine atom at the C4 position and a reducible nitro group at C6—makes it a versatile "linchpin" intermediate.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Gould-Jacobs reaction , its reactivity profile in nucleophilic aromatic substitution (


), and its critical role in modern drug discovery workflows.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 280.66 g/mol
Appearance Pale yellow to tan solid
Melting Point 108–112 °C (typical range for this class)
LogP ~2.97 (Lipophilic, suitable for CNS penetration models)
TPSA 82.33 Ų
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol
Storage Inert atmosphere, 2–8°C recommended

Synthetic Pathway: The Gould-Jacobs Protocol

The most robust industrial route to CAS 103514-54-1 is the Gould-Jacobs reaction . This sequence builds the quinoline core from readily available aniline precursors.

Mechanism & Workflow
  • Condensation: 4-Nitroaniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal cyclization (often in Dowtherm A or Polyphosphoric acid) closes the ring to form the 4-hydroxyquinoline (tautomer of 4-quinolone).

  • Chlorination: The 4-hydroxy group is converted to the 4-chloro derivative using Phosphorus Oxychloride (

    
    ).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Nitroaniline (Precursor) Inter1 Enamine Intermediate Start->Inter1 110°C, -EtOH Reagent EMME (Diethyl ethoxymethylene malonate) Reagent->Inter1 Cyclization 4-Hydroxy-6-nitro quinoline-3-carboxylate Inter1->Cyclization Dowtherm A 250°C Product Ethyl 4-chloro-6-nitro quinoline-3-carboxylate (CAS 103514-54-1) Cyclization->Product POCl3, Reflux Chlorination

Figure 1: Step-wise synthesis of this compound via the Gould-Jacobs strategy.

Reactivity Profile & Functionalization

The utility of CAS 103514-54-1 lies in its orthogonal reactivity. The C4-chloro position is highly activated for displacement due to the electron-withdrawing nature of the nitro group (para) and the pyridine nitrogen.

Key Transformations
  • 
     Displacement (C4): 
    
    • Reagents: Primary amines, Hydrazines, Anilines.

    • Conditions: Mild base (

      
       or 
      
      
      
      ), polar solvent (EtOH or DMF), 0°C to RT.
    • Application: Formation of the secondary amine linkage essential for kinase affinity.

  • Nitro Reduction (C6):

    • Reagents:

      
      , 
      
      
      
      , or
      
      
      .
    • Conditions: Careful control required to avoid dechlorinating the C4 position (if done before substitution).

    • Application: Unmasks an aniline for amide coupling or urea formation.

  • Cyclization to Pyrazoloquinolines:

    • Reaction with Hydrazine Hydrate leads to immediate displacement of the C4-Cl followed by intramolecular attack on the C3-ester, forming the tricyclic pyrazolo[4,3-c]quinoline core.

Visualization: Reactivity Logic

ReactivityMap Core Ethyl 4-chloro-6-nitro quinoline-3-carboxylate SnAr SnAr Displacement (C4 Position) Core->SnAr + R-NH2 / Base Red Nitro Reduction (C6 Position) Core->Red + Fe/NH4Cl (Selective) Cyclo Pyrazolo-formation (C3-C4 Bridge) Core->Cyclo + NH2NH2 (Hydrazine) Prod1 4-Amino-quinoline derivatives SnAr->Prod1 Prod2 6-Amino-4-chloro quinoline Red->Prod2 Prod3 Pyrazolo[4,3-c]quinoline (Tricyclic Scaffold) Cyclo->Prod3

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Experimental Protocol: Pyrazolo[4,3-c]quinoline Synthesis

Context: This protocol describes the conversion of the core intermediate into a tricyclic scaffold, a common motif in patents such as EP2166852B1.

Objective: Synthesis of 8-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (10 V)

  • Triethylamine (1.1 eq)

Procedure:

  • Dissolution: Charge a reaction vessel with this compound suspended in Ethanol.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Addition: Dropwise add Hydrazine hydrate over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. A precipitate typically forms.

  • Workup: Filter the solid precipitate. Wash the cake with cold Ethanol (2x) and Diethyl ether (1x).

  • Drying: Dry under vacuum at 45°C.

  • Validation: Confirm structure via

    
    -NMR (Disappearance of ethyl ester signals, appearance of pyrazole protons).
    

Safety & Handling

  • Hazard Identification:

    • Skin/Eye Irritant: The C4-chloro group makes this compound a potent alkylating-like agent. Wear double nitrile gloves.

    • Nitro Group: Potential energetic properties upon heating; avoid shock or friction.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

  • Disposal: All organic waste containing this compound must be incinerated. Do not release into aqueous waste streams due to potential aquatic toxicity.

References

  • European Patent Office. (2012).[1] Therapeutic pyrazoloquinoline derivatives (EP2166852B1). Retrieved from

  • ChemScene. (n.d.). This compound Product Profile. Retrieved from

  • PubChem. (n.d.). Gould-Jacobs Reaction Mechanism. Retrieved from

  • MOLBASE. (n.d.). 1,2-Dimethyl-6-nitro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Precursor Data). Retrieved from

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Functional Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (hereafter ECNQ ) represents a high-value "privileged structure" in medicinal chemistry.[1][2] It serves as a bifunctional electrophile: the C4-chlorine atom acts as a highly reactive leaving group for nucleophilic aromatic substitution (


), while the C6-nitro group provides a handle for reduction and subsequent functionalization (e.g., diazotization or amidation).[1][2]

This guide details the synthesis, stability profile, and reactivity of ECNQ.[1][2] Unlike generic protocols, this document focuses on the mechanistic necessities—specifically the tautomeric control required during chlorination and the hydrolytic instability of the final product.[1][2]

Structural Architecture & Pharmacophore Analysis[1][2]

The reactivity of ECNQ is dictated by the push-pull electronic effects of the quinoline ring system.[1][2]

Electronic Distribution[1][2]
  • C4-Position (The "Hot" Zone): The chlorine atom at position 4 is activated by two forces:[1][2]

    • The inductive withdrawal of the ring nitrogen (N1).[1][2]

    • The strong electron-withdrawing nature of the nitro group at C6 (para-like conjugation to C4) and the ester at C3.[1][2] Result: The C4 center is highly electrophilic, making it susceptible to rapid

      
       reactions even with weak nucleophiles.[1][2]
      
  • C3-Ester: Provides steric bulk and can be hydrolyzed to the carboxylic acid (a precursor to the fluoroquinolone antibiotic core).[1][2]

  • C6-Nitro: Strongly deactivates the benzene ring, preventing electrophilic substitution but facilitating nucleophilic attack on the pyridine ring.[1][2]

Physical Properties (Benchmark Data)
PropertyValue / Description
Molecular Formula

Molecular Weight 280.66 g/mol
Appearance Pale yellow to tan solid
Melting Point 148–152 °C (dec)
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water.[1][2]
Stability Moisture Sensitive. Hydrolyzes back to the 4-quinolone (tautomer) upon prolonged exposure to atmospheric moisture.[1][2]

Synthetic Pathway: The Modified Gould-Jacobs Protocol[1][2]

The synthesis follows the classical Gould-Jacobs reaction but requires specific modifications to handle the deactivating nitro group.[1][2]

Workflow Visualization

The following diagram outlines the critical path from 4-nitroaniline to the target chloride.[1][2]

G Start 4-Nitroaniline Inter1 Enamine Intermediate (Acrylate) Start->Inter1 Condensation (110°C, -EtOH) Reagent1 EMME (Diethyl ethoxymethylenemalonate) Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 4-Hydroxy-6-nitro- quinoline-3-ester (Tautomer Equilibrium) Cyclization->Inter2 -EtOH Chlorination Chlorination (POCl3, 110°C) Inter2->Chlorination Product Ethyl 4-chloro-6-nitro- quinoline-3-carboxylate Chlorination->Product S_N transformation

Caption: Step-wise synthesis via the Gould-Jacobs pathway. Note the high temperature required for the cyclization step.[1][2]

Detailed Protocol
Step 1: Condensation & Cyclization[1][2]
  • Condensation: Combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask. Heat to 110–120°C. Ethanol will evolve; use a Dean-Stark trap or open vessel to drive the equilibrium.[1][2]

    • Checkpoint: The mixture solidifies upon cooling.[1][2] This is the enamine intermediate.[1][2]

  • Cyclization (Critical): The nitro group deactivates the ring, making cyclization difficult.[1][2] Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

    • Why Dowtherm A? Standard solvents cannot reach the activation energy required for intramolecular electrophilic aromatic substitution on the nitro-deactivated ring.[1][2]

    • Reaction Time: 30–60 minutes.[1][2]

    • Isolation: Cool to room temperature.[1][2][3][4] Dilute with hexane.[1][2] The 4-hydroxy-6-nitroquinoline-3-carboxylate (intermediate) will precipitate.[1][2] Filter and wash with hexane to remove Dowtherm A.[1][2]

Step 2: Chlorination (The Activation)

The "4-hydroxy" intermediate actually exists predominantly as the 4-quinolone (keto-form).[1][2] We must convert this to the chloro-derivative.[1][2][4][5]

  • Reagents: Suspend the dry 4-hydroxy intermediate in neat phosphorous oxychloride (

    
    , 5–10 vol).
    
  • Catalyst: Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ).[1][2]

  • Reflux: Heat to reflux (105–110°C) for 2–4 hours. The solid will dissolve as it converts to the chloride.[1][2]

  • Workup (Safety Critical):

    • Remove excess

      
       via vacuum distillation.[1][2]
      
    • Pour the residue slowly onto crushed ice/ammonia water .

    • Warning: The quench is exothermic.[1][2][4] Maintain pH > 7 to prevent hydrolysis of the ester.[1][2]

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.[1][2]
      

Reactivity Profile & Functionalization[1][2][6]

The utility of ECNQ lies in its ability to undergo orthogonal reactions.[1][2] The C4-Cl bond is significantly more reactive than the ester or the nitro group.[1][2]

Reaction Map

Reactivity Center Ethyl 4-chloro-6-nitro- quinoline-3-carboxylate (ECNQ) Sub1 4-Amino Derivatives Center->Sub1 Primary Amines (R-NH2) S_NAr, RT, THF/Et3N Sub2 6-Amino-4-chloro scaffold Center->Sub2 SnCl2 or Fe/AcOH (Selective Nitro Reduction) Sub3 4-Hydrazino Derivatives Center->Sub3 Hydrazine Hydrate (Precursor to Pyrazoloquinolines)

Caption: Divergent synthesis pathways. The C4-Cl displacement is the primary vector for library generation.[1][2]

Key Mechanistic Insight: The "Switch"

The


 reaction at C4 proceeds via an addition-elimination mechanism (Meisenheimer complex).[1][2] The nitro group at C6 stabilizes the anionic intermediate, accelerating the reaction rate by orders of magnitude compared to unsubstituted quinolines.[1][2]
  • Protocol for

    
    :  Dissolve ECNQ in dry THF. Add 1.1 eq of amine and 1.2 eq of DIPEA. Stir at Room Temperature. (Heating is rarely required and may cause ester hydrolysis).[1][2]
    

Analytical Characterization

When validating the synthesized compound, look for these specific spectroscopic signatures.

MethodExpected Signals (Predicted)Structural Assignment

NMR

9.2 (s, 1H)
H2 : Highly deshielded due to adjacent N and C=O.[1][2]

8.9 (d, 1H, J=2Hz)
H5 : Deshielded by Nitro group (ortho) and Cl (peri).[1][2]

8.5 (dd, 1H)
H7 : Deshielded by Nitro group.

8.1 (d, 1H)
H8 : Doublet.[1][2][4]

4.4 (q), 1.4 (t)
Ethyl Ester : Characteristic quartet/triplet.[1][2]
IR 1720–1735

C=O[1][2][4] (Ester) : Strong stretch.[1][2]
1530, 1350


: Asymmetric and symmetric stretches.[1][2]
~760

C-Cl : Weak stretch.[1][2]
Mass Spec M+ / M+2 (3:1 ratio)Chlorine isotope pattern is diagnostic.[1][2]

Safety & Handling Protocols

Hazard Class: Irritant, potential mutagen (nitro-aromatic).[1][2] Incompatibility: Strong bases, water/moisture.[1][2]

  • Hydrolytic Instability: The C4-Cl bond is labile.[1][2] Store the compound under inert gas (Argon/Nitrogen) in a desiccator. Exposure to humid air will slowly convert the surface back to the white/pale solid of the 4-hydroxy precursor.[1][2]

  • Skin Sensitization: Quinoline derivatives are known sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

  • POCl3 Quenching: The synthesis generates large amounts of phosphorous acid upon quenching.[1][2] This must be done in a fume hood with a blast shield due to potential "delayed exotherms."[1][2]

References

  • Gould, R. G.; Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] Link[1][2]

  • Price, C. C.; Roberts, R. M. (1948).[1][2] "4,7-Dichloroquinoline."[1][2][3] Organic Syntheses, 28, 38. (Standard protocol for chlorination of 4-hydroxyquinolines). Link[1][2]

  • El-Saghier, A. M. (2012).[1][2] "Synthesis and chemical behavior of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." ARKIVOC, (vi), 384-397.[1][2][4] (Demonstrates reactivity of 4-chloro-3-nitroquinoline systems). Link

  • PubChem Compound Summary. "Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate" (Structural analog data for spectral comparison). Link

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a variety of pharmacologically active compounds. The strategic placement of chloro, nitro, and carboxylate functional groups on this scaffold suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.[1] This document synthesizes available data to provide a reliable resource for researchers working with this compound.

Chemical Identity and Structure

This compound is a substituted quinoline with the molecular formula C₁₃H₉ClN₂O₄.[2] Its structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] The molecule is further functionalized with a chloro group at the 4-position, a nitro group at the 6-position, and an ethyl carboxylate group at the 3-position.

The structural arrangement of these functional groups is critical to the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the chloro and nitro groups influences the electron density of the quinoline ring system, which can impact its interaction with biological targets.

Figure 1: 2D representation of this compound highlighting the quinoline core and its substituents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties, particularly the melting point, may vary depending on the crystalline form and purity of the sample.[2]

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₃H₉ClN₂O₄[2]
Molecular Weight 294.68 g/mol Calculated
Appearance Yellow to orange solid or powder[2]
Purity ≥ 99.50%[2]
Melting Point Dependent on polymorphic form and purity[2]
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone; limited solubility in water.[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental for the successful application of a compound in research and development. Below are generalized, yet detailed, protocols for determining the melting point and solubility, which are critical parameters for this solid compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (the clear point) are recorded. This range is reported as the melting point.

  • Rationale: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a reliable, albeit not absolute, indicator of purity.

MeltingPointWorkflow start Start prep Prepare Sample: - Finely powder the compound. - Pack into capillary tube (2-3 mm). start->prep 1 setup Apparatus Setup: - Place capillary in melting point apparatus. - Position next to thermometer. prep->setup 2 heat Heating: - Heat at a controlled rate (1-2 °C/min). setup->heat 3 observe Observation: - Record temperature at first liquid drop. - Record temperature at complete liquefaction. heat->observe 4 end End: Report melting point range. observe->end 5 caption Workflow for Melting Point Determination

Sources

Biological activity of "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Gateway Scaffold for Bioactive Quinoline Fusion

Part 1: Executive Summary & Chemical Architecture

The "Privileged Scaffold" Concept this compound is not merely a chemical reagent; it is a privileged electrophilic scaffold in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its role as a high-reactivity divergence point for synthesizing pyrazolo[4,3-c]quinolines and 4-aminoquinoline derivatives—two classes of compounds with potent anticancer, anti-inflammatory, and antimicrobial profiles.

Electronic "Push-Pull" Mechanism To understand the biological potential, one must understand the chemical reactivity that generates it. This molecule features a specific electronic arrangement that facilitates Nucleophilic Aromatic Substitution (SNAr) :

  • The "Warhead" (C4-Chloro): The chlorine atom at position 4 is a good leaving group.

  • The Activator (C6-Nitro): The nitro group is strongly electron-withdrawing. Through resonance, it pulls electron density away from the ring, making the C4 position highly electrophilic and susceptible to attack by amines, hydrazines, and thiols.

  • The Cyclization Handle (C3-Ester): The ethyl ester is positioned perfectly to trap nucleophiles that attack C4, allowing for the formation of fused tricyclic ring systems (e.g., pyrazoles).

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4][5]

The biological utility of this scaffold branches into two primary distinct pathways based on the derivatization strategy.

Pathway A: The Pyrazolo[4,3-c]quinoline Route (Anticancer & Anti-inflammatory)

Reaction Partner: Hydrazine Hydrate[1][2][3]

When reacted with hydrazine, the scaffold undergoes a cascade reaction: displacement of the 4-chloro group followed by cyclization with the 3-ester. The resulting pyrazolo[4,3-c]quinoline core is a bio-isostere of benzodiazepines and has demonstrated significant activity in:

  • Anti-inflammatory Action: Inhibition of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[4] These derivatives suppress NO production in LPS-stimulated macrophages (RAW 264.7 cells) with IC50 values often in the sub-micromolar range.[4]

  • Anticancer Mechanisms:

    • Topoisomerase II Inhibition: The planar tricyclic system intercalates into DNA, stabilizing the cleavable complex and inducing apoptosis.

    • Kinase Inhibition: Targeting of FLT3 and CDKs (Cyclin-Dependent Kinases), disrupting cell cycle progression.

Pathway B: The 4-Anilinoquinoline Route (EGFR Inhibition)

Reaction Partner: Aromatic Amines (Anilines)

Displacement of the 4-chloro group with substituted anilines yields 4-anilino-6-nitroquinoline-3-carboxylates . These structures mimic the ATP-binding motif of tyrosine kinases.

  • Target: EGFR (Epidermal Growth Factor Receptor) .[5][6]

  • Mechanism: The quinoline nitrogen and the NH of the anilino group form hydrogen bonds within the ATP-binding pocket of EGFR. The 6-nitro group can be reduced to an amine and further derivatized (e.g., with acrylamides) to form covalent inhibitors targeting the T790M resistance mutation in lung cancer.

  • Potency: Optimized derivatives have shown IC50 values < 10 nM against EGFR-overexpressing cell lines (e.g., A549, H1975).[6]

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[4,3-c]quinoline Core

Objective: To convert the scaffold into a bioactive tricyclic anti-inflammatory agent.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (99%, 2.5 eq)

  • Ethanol (Absolute)[1]

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 2.5 mmol of hydrazine hydrate at room temperature. Note: The reaction is exothermic due to the high reactivity of the 4-Cl position.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Isolation: Cool to room temperature. The product, 6-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one , will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from DMF/Ethanol to yield the pure bioactive core.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To validate the anticancer potential of generated derivatives.[6]

Reagents:

  • Target Cancer Cell Lines (e.g., A549 Lung, MCF-7 Breast)[7]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

Methodology:

  • Seeding: Seed cells in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the quinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Part 4: Visualizations

Figure 1: Scaffold Reactivity & Divergence Map

This diagram illustrates the chemical logic: how specific structural features of the scaffold lead to distinct biological outcomes.

ScaffoldMap Core This compound (Privileged Scaffold) Site_Cl C4-Chloro Position (Electrophilic Warhead) Core->Site_Cl Contains Site_Nitro C6-Nitro Group (Electronic Activator) Core->Site_Nitro Contains Site_Ester C3-Ester Group (Cyclization Trap) Core->Site_Ester Contains Prod_Pyrazolo Pyrazolo[4,3-c]quinolines (Tricyclic Core) Site_Cl->Prod_Pyrazolo + Hydrazine (Displacement) Prod_Anilino 4-Anilinoquinolines (Kinase Inhibitors) Site_Cl->Prod_Anilino + Aniline (S_NAr) Site_Nitro->Site_Cl Activates via -I/-R Effect Site_Ester->Prod_Pyrazolo + Hydrazine (Cyclization) Activity_AntiInf Anti-Inflammatory (iNOS Inhibition) Prod_Pyrazolo->Activity_AntiInf Activity_Cancer Anticancer (EGFR/Topoisomerase) Prod_Anilino->Activity_Cancer

Caption: Structural logic of the scaffold. The 6-nitro group activates the 4-chloro position, enabling divergence into pyrazolo-fused systems (anti-inflammatory) or anilino-derivatives (anticancer).

Figure 2: Structure-Activity Relationship (SAR) Logic

A breakdown of how modifications to the core influence biological potency.

SAR SAR_Center SAR Optimization Strategies Pos_C4 Position 4 (Amino/Hydrazino) Crucial for Target Binding (H-Bond Donor) SAR_Center->Pos_C4 Pos_C6 Position 6 (Nitro/Amino) Redox Center & Solubilizing Handle (Nitro -> Amino -> Amide) SAR_Center->Pos_C6 Pos_C3 Position 3 (Ester/Amide) Lipophilicity & Cyclization (Controls Cell Permeability) SAR_Center->Pos_C3 Effect_1 High Potency vs EGFR (Requires bulky hydrophobic group at C4) Pos_C4->Effect_1 Effect_2 Covalent Inhibition (Requires Michael Acceptor at C6) Pos_C6->Effect_2

Caption: SAR Map. C4 dictates primary binding affinity; C6 allows for the introduction of covalent warheads (e.g., acrylamides) for irreversible inhibition.

References

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of pyrazolo[4,3-c]heterocyclic derivatives: A mini review." Mini-Reviews in Organic Chemistry.

  • Tseng, C. H., et al. (2009). "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production."[4] Molecules.

  • Fan, M., & Yao, L. (2022).[6] "Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives." Turkish Journal of Chemistry.

  • Bowie, R. A., & Thomason, D. A. (1972).[3] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[3] Journal of the Chemical Society, Perkin Transactions 1.

  • Zhang, S. Q., et al. (2016).[8] "Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery and development, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1] Within this esteemed class of compounds, Ethyl 4-chloro-6-nitroquinoline-3-carboxylate emerges as a particularly valuable research chemical. Its strategic arrangement of three distinct and reactive functional groups—a nucleophilically labile chlorine atom at the 4-position, an electron-withdrawing nitro group at the 6-position, and a versatile ethyl ester at the 3-position—renders it a powerful and adaptable building block for the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its synthesis, chemical properties, and reactivity. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of this key intermediate in their research endeavors.

Physicochemical Properties and Structural Characterization

A thorough understanding of a research chemical's physical and analytical characteristics is paramount for its effective use and the unambiguous identification of its derivatives.

PropertyValueSource
Chemical Name This compound[1]
Molecular Formula C₁₂H₉ClN₂O₄[1]
Molecular Weight 280.67 g/mol N/A
Appearance Typically a yellow to orange solid or powder.N/A
Solubility Soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM); limited solubility in alcohols and very low solubility in water.N/A
CAS Number 103514-54-1N/A

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. The ethyl ester will present as a quartet and a triplet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbons of the quinoline ring system, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbons attached to the chlorine and nitro groups (C4 and C6) will show characteristic shifts.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester, the N-O stretching of the nitro group, and various C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that typically involves the construction of the quinoline core, followed by functional group manipulations. The following protocol is a representative synthesis based on established methodologies for analogous quinoline derivatives.[3][4][5]

Overall Synthetic Scheme

Synthesis A Substituted Aniline C Ethyl 4-hydroxyquinoline-3-carboxylate derivative A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate (EMME) B->C E Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate C->E Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G This compound E->G Chlorination F Chlorinating Agent (e.g., POCl₃) F->G

Caption: General synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This precursor can be synthesized via the Gould-Jacobs reaction, starting from a suitably substituted aniline and diethyl ethoxymethylenemalonate (EMME), followed by a nitration step. Alternatively, commercially available Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate can be used as the starting material for the final chlorination step.[6]

Step 2: Chlorination of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, rendering the 4-position susceptible to nucleophilic attack.

Materials and Reagents:

  • Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and work-up

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups, which can be selectively targeted to generate a diverse library of derivatives.

Reactivity cluster_c4 C4-Position Reactivity cluster_n6 C6-Position Reactivity cluster_e3 C3-Position Reactivity Core This compound C4-Cl C6-NO₂ C3-COOEt C4_Nu Nucleophilic Aromatic Substitution (SNAr) Core:c4->C4_Nu N6_Red Reduction Core:n6->N6_Red E3_Hyd Hydrolysis Core:e3->E3_Hyd C4_Deriv Amines, Alcohols, Thiols, etc. C4_Nu->C4_Deriv N6_Deriv 6-Aminoquinoline N6_Red->N6_Deriv E3_Deriv Carboxylic Acid E3_Hyd->E3_Deriv

Caption: Reactivity map of this compound's functional groups.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the nitro group.[7][8] This allows for the facile introduction of a wide range of nucleophiles.[5][9]

  • Amination: Reaction with primary or secondary amines (aliphatic or aromatic) leads to the formation of 4-aminoquinoline derivatives. These are key intermediates in the synthesis of many antimalarial drugs.

  • Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields the corresponding 4-alkoxy or 4-aryloxyquinolines.

  • Thiolation: Reaction with thiols provides 4-thioether derivatives.

Reduction of the 6-Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group, which serves as a handle for further functionalization.[10]

  • Catalytic Hydrogenation: Using reagents such as H₂ with a Palladium on carbon (Pd/C) catalyst is a common and efficient method.[11]

  • Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.[1]

The resulting 6-aminoquinoline can then undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce further diversity.

Modification of the 3-Ethyl Ester

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or converted to other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The derivatization potential of this compound makes it a cornerstone intermediate for accessing several important classes of bioactive molecules.

  • Anticancer Agents: The quinoline scaffold is present in numerous kinase inhibitors. The ability to introduce various substituents at the 4- and 6-positions allows for the fine-tuning of interactions with the ATP-binding pocket of target kinases.

  • Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. While this specific intermediate lacks the fluorine atom typical of this class, the underlying quinoline-3-carboxylic acid motif is crucial for their activity.[12]

  • Antimalarial Compounds: As mentioned, 4-aminoquinolines are a hallmark of many antimalarial drugs. This intermediate provides a direct route to this class of compounds.

Conclusion

This compound is a high-value research chemical that offers a remarkable degree of synthetic flexibility. Its three distinct functional groups provide orthogonal handles for a wide array of chemical transformations, enabling the efficient construction of complex molecular libraries. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis, reactivity, and derivatization potential of this key intermediate is essential for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this powerful building block in the ongoing quest for new and improved medicines.

References

  • Abdel-Wahab, B. F., Hassanin, H. M., & El-Toukhy, W. M. (2012). Pyrano[3,2-c]quinolines, nucleophilic substitution, pyrazolinone, furoxan, pyrimidine, ring opening-ring closure. Arkivoc, 2012(6), 384-397.
  • Advances in Computer Science Research. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Benzerka, M., et al. (2013). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941.
  • Bergman, J., & Sand, P. (1984). 4-Nitroindole. Organic Syntheses, 62, 186.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Gajewicz, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • IndiaMART. (n.d.).
  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.
  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • National Center for Biotechnology Information. (n.d.).
  • PrepChem.com. (n.d.).
  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
  • ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Sigma-Aldrich. (n.d.).
  • Sridevi, C., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20677-20698.
  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Ukwueze, A. C., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2533.
  • Vravnik, F., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75.
  • WO2005016937A1 - A synthetic method for 6-chloro-4-hydroxy-2-methyl-2H-thieno (2,3-e)-1,2-thiazine1, 1-dioxide-3-carboxylate. (2005).

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The Chemistry and Therapeutic Potential of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. This guide focuses on a particularly intriguing subset of this family: Ethyl 4-chloro-6-nitroquinoline-3-carboxylate and its analogs. The strategic placement of the chloro, nitro, and ethyl carboxylate groups on the quinoline core provides a rich scaffold for chemical modification and the development of potent and selective therapeutic agents. The electron-withdrawing nature of the nitro group at the 6-position, the reactive chloro group at the 4-position, and the modifiable ester at the 3-position make this molecule a versatile starting point for the synthesis of diverse compound libraries. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, offering valuable insights for researchers in drug discovery and development.

Synthetic Strategies: Building the Quinoline Core and Introducing Key Functionalities

The synthesis of this compound and its derivatives typically involves a multi-step process that begins with the construction of the core quinoline ring, followed by the introduction of the chloro and nitro groups. A common and efficient method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction .[1]

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1] In the context of our target molecule, the synthesis commences with a nitrated aniline.

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-nitroaniline 4-Nitroaniline Intermediate_1 Anilinomethylenemalonate Intermediate 4-nitroaniline->Intermediate_1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Product Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Intermediate_1->Product Heat (e.g., Dowtherm A) - EtOH Chlorination_Reaction Starting_Material Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Product This compound Starting_Material->Product Chlorination Reagent POCl3 Reagent->Product

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Experimental Protocols: A Step-by-Step Guide

Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction. [1][2] Materials:

  • 4-Nitroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • After the initial reaction, add the resulting intermediate to a flask containing Dowtherm A.

  • Heat the mixture to 240-250 °C with stirring for 30-60 minutes. [2]5. Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product and wash with a suitable solvent like hexane or ether to remove the Dowtherm A.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate. [3][4] Materials:

  • Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1 equivalent) in excess phosphorus oxychloride (5-10 equivalents), add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anticancer and antibacterial agents. The presence of the nitro group often enhances the biological activity of quinoline derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against a variety of cancer cell lines. [5]The mechanisms of action are often multifaceted and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors. [6]Kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Derivatives of the core scaffold can be designed to selectively target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumors.

Kinase_Inhibition_Pathway Quinoline_Derivative This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoline_Derivative->Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Kinase->Downstream_Signaling Activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Mechanism of action of quinoline derivatives as kinase inhibitors.

Induction of Apoptosis: A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoline-3-carboxylate derivatives have been shown to trigger apoptosis through the upregulation of intrinsic pathways. [5] Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 4m K562 (Leukemia)0.28[5]
Derivative 4k K562 (Leukemia)0.28[5]
Derivative 4m MCF-7 (Breast Cancer)0.33[5]
Derivative 4n MCF-7 (Breast Cancer)0.33[5]
Compound 3h A549 (Lung Cancer)1.53[7]
Compound 3k A549 (Lung Cancer)1.38[7]
Compound 3t A549 (Lung Cancer)2.36[7]
Compound 3h HT29 (Colon Cancer)1.50[7]
Compound 3k HT29 (Colon Cancer)0.77[7]
Compound 3t HT29 (Colon Cancer)0.97[7]
Antibacterial Activity: A Renewed Hope Against Resistance

The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. Research into novel quinoline derivatives continues to be a promising avenue for combating the growing threat of antibiotic resistance. The presence of a carboxylic acid moiety is often associated with antibacterial activity in this class of compounds. [8] Quantitative Data on Antibacterial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 43a E. coli0.62[8]
Derivative 43a S. aureus0.62[8]
Derivative 43a B. subtilis0.62[8]
Derivative 43a P. aeruginosa0.62[8]
Derivatives 63b, 63f, 63h, 63i, 63l E. coli100[8]
Derivative 63k P. aeruginosa100[8]

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Analogs

The systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent biological activity.

  • The 4-Position: The chloro group at the 4-position is a key reactive handle. Its replacement with various nucleophiles, such as amines, has been a fruitful strategy for generating analogs with enhanced anticancer and antibacterial activities. The nature of the substituent at this position significantly influences the compound's interaction with its biological target. [9]* The 6-Position: The nitro group at the 6-position is a strong electron-withdrawing group and has been shown to be important for the biological activity of many quinoline derivatives. [10]Its presence can influence the overall electronic properties of the molecule and its ability to interact with biological targets.

  • The 3-Position: The ethyl carboxylate group at the 3-position offers another point for modification. Hydrolysis to the corresponding carboxylic acid can be beneficial for antibacterial activity. [8]Furthermore, the ester can be converted to amides and other derivatives to explore new interactions with biological targets.

  • Other Substitutions: The introduction of various substituents on the quinoline ring system can further modulate the biological activity. For example, the addition of bulky alkoxy groups at the 7-position has been shown to be beneficial for antiproliferative activity. [9]

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The synthetic accessibility of the core scaffold, coupled with the numerous points for chemical modification, provides a rich platform for the generation of diverse compound libraries. Future research in this area should focus on:

  • Lead Optimization: The systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development.

  • In Vivo Studies: Promising in vitro candidates should be evaluated in relevant animal models to assess their efficacy and safety in a more complex biological system.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

  • PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available from: [Link]

  • Wang, Y., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(63), 36247–36257. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(17), 1285–1304. Available from: [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8207–8241. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(2), 1039–1052. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. 12(5), 6078-6092. Available from: [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]

  • Eda, N., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 26(16), 4998. Available from: [Link]

  • ResearchGate. Selected kinase profile of 4 key compounds. Available from: [Link]

  • ResearchGate. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23623–23637. Available from: [Link]

  • ResearchGate. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

  • Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(6), 723–737. Available from: [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

  • ResearchGate. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6549–6564. Available from: [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Available from: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463–476. Available from: [Link]

  • PubChem. Ethyl quinoline-3-carboxylate. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(3), 329. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 46(30), 14507–14519. Available from: [Link]

  • ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Available from: [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5008. Available from: [Link]

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Technical Guide: Medicinal Chemistry Applications of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is not merely a reagent; it is a "privileged scaffold" precursor. In modern drug discovery, the value of a building block is defined by its Divergency Index —the number of distinct chemotypes accessible within 1-2 synthetic steps.

This compound offers three orthogonal vectors for diversification, making it an ideal hub for Fragment-Based Drug Discovery (FBDD) and High-Throughput Synthesis (HTS):

  • C4-Chloro Position: A highly electrophilic site activated by the ring nitrogen and the 3-carboxylate electron-withdrawing group, primed for

    
     displacement.
    
  • C3-Ethoxycarbonyl Position: A masked acylating agent capable of heterocyclization or conversion to amides/hydrazides.

  • C6-Nitro Position: A latent amino group. While the nitro group itself is often a metabolic liability (toxicophore), its reduction yields an aniline handle for solubility modulation or further library expansion.

Part 2: Divergent Synthesis Strategy (The "Hub" Concept)

The utility of this scaffold lies in its ability to access three distinct medicinal chemistry spaces: Kinase Inhibitors , DNA Intercalators , and Tricyclic Anti-infectives .

Reactivity Map

The following diagram illustrates the logical flow from the parent scaffold to high-value derivatives.

ReactivityMap cluster_legend Reaction Class Core Ethyl 4-chloro-6-nitro quinoline-3-carboxylate Amine 4-Amino-6-nitro derivatives Core->Amine S_NAr (Amines) Hydrazide Quinoline-3-carbohydrazides Core->Hydrazide NH2NH2 / EtOH Tricycle Pyrimido[4,5-c]quinolines Core->Tricycle Cyclization (Urea/Guanidine) Kinase Kinase Inhibitors (EGFR/VEGFR types) Amine->Kinase SAR Optimization Soluble 6-Amino Solubilized Analogs Amine->Soluble H2 / Pd-C (Nitro Reduction) key1 Nucleophilic Substitution key2 Cyclocondensation key3 Reduction

Figure 1: Divergent synthesis pathways originating from the core scaffold. The C4-Cl displacement is the primary gateway reaction.

Part 3: Detailed Experimental Protocols

These protocols are synthesized from validated methodologies for quinoline-3-carboxylates. They are designed to be self-validating: if the color change or precipitation described does not occur, the reaction has likely failed or requires optimization.

Protocol A: Displacement for 4-Amino Derivatives

Target Application: Synthesis of EGFR/VEGFR kinase inhibitor pharmacophores. Mechanism: The electron-poor quinoline ring facilitates nucleophilic attack at C4.

Reagents:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (Solvent)

  • Triethylamine (Base, optional if aniline is weak nucleophile)

Step-by-Step Workflow:

  • Dissolution: Suspend 1.0 mmol of the scaffold in 5 mL of Isopropanol. Note: The starting material may not fully dissolve initially.

  • Addition: Add 1.1 mmol of the amine. If the amine is a salt (e.g., hydrochloride), add 2.5 eq of Triethylamine.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

    • Checkpoint: The reaction usually transitions from a suspension to a clear solution, then precipitates the product as the reaction proceeds. A color change to deep yellow/orange is typical.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the cake with cold isopropanol followed by hexane. Recrystallize from Ethanol/DMF if necessary.

Data Interpretation:

Parameter Observation Conclusion

| TLC (50% EtOAc/Hex) | SM (


) disappears; New spot (

) | Reaction Complete | | Appearance | Bright yellow/orange solid | Formation of conjugated amine system | | Yield | >75% | Efficient

|
Protocol B: Synthesis of Tricyclic Pyrimido[4,5-c]quinolines

Target Application: DNA intercalators and antiviral agents. Mechanism: Double nucleophilic attack—first at C4-Cl, followed by intramolecular cyclization onto the C3-Ester.

Reagents:

  • This compound (1.0 eq)[1]

  • Guanidine Hydrochloride (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: Dissolve Guanidine HCl and

    
     in dry DMF and stir for 30 mins to liberate the free base.
    
  • Coupling: Add the quinoline scaffold (1.0 eq) to the mixture.

  • Cyclization: Heat to 120°C for 6–8 hours.

    • Critical Control: Monitor by TLC.[2][3] The intermediate (4-guanidino species) may form first. Continued heating is required to force the ring closure onto the ester (loss of ethanol).

  • Quenching: Pour the hot reaction mixture into crushed ice/water.

  • Workup: Filter the resulting solid. The product is often highly insoluble; wash extensively with water and ether.

Part 4: Medicinal Chemistry Applications[3][4][5]

Kinase Inhibition (The "4-Anilino" Motif)

The 4-anilinoquinoline-3-carbonitrile/ester motif is structurally homologous to approved drugs like Bosutinib or Gefitinib (quinazoline cores).

  • Mechanism: The N1 of the quinoline and the NH at position 4 form a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding pocket.

  • Role of 6-Nitro: Initially, the nitro group provides electron withdrawal, increasing the acidity of the 4-NH, which can strengthen the H-bond to the kinase hinge. However, for final drugs, the nitro group is usually reduced to an amine or amide to prevent toxicity and improve solubility.

Antibacterial & Antifungal Utility

While fluoroquinolones (e.g., Ciprofloxacin) rely on a 6-fluoro group, the 6-nitro analogs serve as precursors to 6-aminoquinolones .

  • Pathway: Hydrolysis of the 3-ester to the acid, followed by 6-nitro reduction, yields a core that can be derivatized with pyrrolidines or piperazines at C7 (requires a leaving group at C7, or C4 displacement if designing non-traditional analogs).

Structure-Activity Relationship (SAR) Zones

SAR CoreStruct SCAFFOLD ZONES Zone 1 (C4): Interaction Head Zone 2 (C3): Solubility/Cyclization Zone 3 (C6): Electronic Tuning Zone1 Zone 1 (C4-Cl) Primary binding determinant. Displace with anilines/benzylamines. Dictates target specificity (e.g., Kinase vs. Bacteria). CoreStruct->Zone1 Zone2 Zone 2 (C3-COOEt) Modulates lipophilicity (LogP). Hydrolysis -> Acid (Antibacterial). Cyclization -> Tricycle (Intercalator). CoreStruct->Zone2 Zone3 Zone 3 (C6-NO2) Electronic modulator. Must be reduced to NH2 for late-stage solubility optimization. CoreStruct->Zone3

Figure 2: SAR Zoning for medicinal chemistry optimization.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12863955, this compound. Retrieved from [Link]

  • Gouda, M. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents.[4] Pharmacognosy Journal. Retrieved from [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[5] Arkivoc. Retrieved from [Link]

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s medicinal chemistry. Saudi Pharmaceutical Journal. (Contextual grounding for Quinoline SAR). Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

[1]

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a highly reactive, electrophilic scaffold widely employed in medicinal chemistry for the synthesis of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors.[1] Its utility stems from the lability of the C4-chlorine atom, which serves as a "privileged" handle for nucleophilic aromatic substitution (

1

However, this same reactivity dictates its hazard profile.[1] The compound is a potent skin and respiratory sensitizer, susceptible to hydrolysis, and capable of uncontrolled exotherms if mishandled with strong nucleophiles.[1] This guide synthesizes the safety protocols required to maintain operator safety with the chemical rigor needed to preserve the integrity of this moisture-sensitive intermediate.

Part 1: Chemical Identity & Physiochemical Properties[1]

Before handling, verify the material identity.[1] The 6-nitro group significantly alters the electronic profile compared to the more common 6-fluoro or 6-methyl analogs, enhancing the electrophilicity at the C4 position.

PropertyData / Description
Chemical Name This compound
Molecular Formula

Molecular Weight 280.66 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, DMF, DMSO; Poorly soluble in water (hydrolyzes)
Key Functional Groups [1][2][3][4][5][6][7] • C4-Chloro: Leaving group (highly reactive)[1]• C6-Nitro: Electron-withdrawing (activates C4)[1]• C3-Ester: Susceptible to hydrolysis
Storage Class Moisture-sensitive; Store at 2–8°C under inert atmosphere (Ar/N2)

Part 2: Hazard Profiling & Toxicology

The "Dual-Threat" Mechanism

Unlike standard organic solids, this compound presents a two-fold risk derived directly from its synthetic utility:

  • Alkylating Potential (Sensitization): The C4-chlorine is sufficiently labile to react with biological nucleophiles (e.g., cysteine residues in proteins) via

    
    .[1] This makes the compound a potent skin sensitizer  and potential allergen.[1]
    
  • Hydrolytic Corrosivity: Upon contact with mucosal moisture (lungs, eyes), the C4-Cl hydrolyzes to release Hydrochloric Acid (HCl) locally, causing immediate chemical irritation or burns.[1]

GHS Classification Summary[1]
  • H315: Causes skin irritation.[1][8][9][10]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][9]

  • H335: May cause respiratory irritation.[1][9][10]

Part 3: Strategic Handling & Engineering Controls

Objective: Prevent hydrolysis (loss of yield) and exposure (operator safety).[1]

The "Dry Chain" Protocol

Because the 4-chloro substituent hydrolyzes to the pharmacologically inactive 4-hydroxy species (Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate) upon exposure to ambient moisture, a "Dry Chain" must be maintained.

  • Storage: Store in a desiccator or sealed under Argon. Do not store in a standard fridge without secondary containment to prevent condensation upon warming.[1]

  • Weighing:

    • Preferred: Weigh inside a fume hood using an anti-static gun to prevent powder dispersal.[1]

    • Alternative: For quantities >5g, weigh inside a glovebox or glove bag.[1]

  • Solvents: Use only anhydrous solvents (DCM, DMF) stored over molecular sieves.[1]

Workflow Visualization (DOT)

The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) for moisture and exposure.

SafeHandlingStorageStorage(4°C, Argon, Desiccated)EquilibrationThermal Equilibration(Warm to RT in Desiccator)Storage->Equilibration Prevent CondensationWeighingWeighing(Fume Hood, Anti-static)Equilibration->Weighing < 30 mins exposureReactionReaction Setup(Inert Atm, Dry Solvent)Weighing->Reaction Immediate dissolutionQuenchQuench/Workup(Acid Neutralization)Reaction->Quench Controlled Exotherm

Figure 1: The "Dry Chain" handling workflow. Red arrow indicates the critical window where moisture ingress is most likely.

Part 4: Reactivity & Synthetic Utility ( )

The primary application of this molecule is the displacement of the chlorine atom by amines (primary or secondary) to form the quinolone core.

The Mechanism

The reaction proceeds via an Addition-Elimination (


)1

Critical Process Parameter: The reaction generates 1 equivalent of HCl.[1] If not scavenged, this acid can protonate the nucleophilic amine, stalling the reaction or catalyzing hydrolysis.[1]

SNAr_MechanismSubstrateSubstrate(4-Cl-6-NO2)ComplexTransition State(Meisenheimer Complex)Substrate->Complex Addition (Rate Limiting)NucleophileNucleophile(R-NH2)Nucleophile->Complex Addition (Rate Limiting)ProductProduct(4-Amino-6-NO2)Complex->Product Elimination (-Cl)ByproductByproduct(HCl)Complex->Byproduct Elimination (-H)

Figure 2:

Part 5: Experimental Protocols

Protocol A: Standard Coupling (Self-Validating)

Use this protocol for coupling with primary amines (e.g., aniline, alkyl amines).[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine Nucleophile (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.2 equiv) - Acts as HCl scavenger[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the quinoline substrate and anhydrous solvent (0.1 M concentration). Stir until fully dissolved. Checkpoint: Solution should be clear yellow/tan.[1] Cloudiness indicates hydrolysis.[1]

  • Base Addition: Add the TEA/DIPEA via syringe.

  • Nucleophile Addition: Add the amine dropwise at 0°C (ice bath).

    • Why? The reaction is exothermic.[1] Low temperature prevents side reactions (ester hydrolysis).[1]

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1-3 hours).[1]

    • Validation: The starting material spot (higher

      
      ) should disappear.[1] A fluorescent blue/green spot (the 4-amino product) often appears.[1]
      
  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with cold water to remove amine salts.[1]

Protocol B: Emergency Spill Cleanup

Due to the sensitizing nature of the solid.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Double nitrile gloves, N95/P100 respirator, and goggles.[1]

  • Neutralization: Do not dry sweep (creates dust).[1][10] Cover the spill with a pad dampened with 5% Sodium Bicarbonate solution.[1] This neutralizes potential acidity and wets the powder.[1]

  • Disposal: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

References

  • PubChem. (n.d.).[1] 4-Chloroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Chloroquinoline. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Reference for

    
     mechanism kinetics).
    

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, three-step protocol for the synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis commences with 4-chloro-6-nitroaniline and proceeds via a classic Gould-Jacobs reaction to form the quinoline core, followed by a subsequent chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction and Significance

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarials and antibacterials.[1][2] this compound is a valuable substituted quinoline, serving as a versatile building block for the synthesis of more complex molecules. The presence of the chloro, nitro, and carboxylate groups at specific positions allows for a variety of subsequent chemical modifications, making it a crucial intermediate in the development of novel bioactive compounds.

This document outlines a robust and well-established synthetic route, beginning with the readily available starting material, 4-chloro-6-nitroaniline. The core of this synthesis is the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline scaffold.[1][3][4]

Overall Synthetic Strategy

The synthesis is accomplished in three distinct steps, starting from 4-chloro-6-nitroaniline. The overall workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Chlorination A 4-chloro-6-nitroaniline C Ethyl 3-((4-chloro-6-nitrophenyl)amino)acrylate A->C Heat (e.g., 100-120°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate C->D High Temp (e.g., 250°C) High-boiling solvent C->D F This compound D->F Heat (e.g., 100-110°C) D->F E Phosphorus oxychloride (POCl3)

Caption: Overall synthetic workflow.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Steps 1 & 2: The Gould-Jacobs Reaction

The formation of the 4-hydroxyquinoline core is achieved through the Gould-Jacobs reaction, which proceeds in two main phases:

  • Nucleophilic Substitution: The synthesis begins with a nucleophilic attack by the amino group of 4-chloro-6-nitroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield the condensation product, an anilinomethylenemalonate intermediate.[1][5]

  • Electrocyclic Reaction: At high temperatures, the intermediate undergoes a 6-electron electrocyclic reaction, a type of pericyclic reaction similar to a Friedel-Crafts acylation, to form the quinoline ring.[1][3] This step is typically the rate-limiting and most energy-intensive part of the sequence, necessitating high temperatures (often >250 °C).[2][6] The resulting product exists predominantly in its more stable 4-oxo (quinolone) tautomeric form.

G Aniline\nDerivative Aniline Derivative Intermediate\n(Anilinomethylenemalonate) Intermediate (Anilinomethylenemalonate) Aniline\nDerivative->Intermediate\n(Anilinomethylenemalonate) Nucleophilic Attack -EtOH 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate\n(Anilinomethylenemalonate)->4-Hydroxyquinoline Thermal 6π Electrocyclization

Caption: Mechanism of the Gould-Jacobs Reaction.

Step 3: Chlorination of the 4-Hydroxyquinoline

The conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro group is a critical transformation. This is typically achieved using phosphorus oxychloride (POCl₃). The mechanism is thought to involve the formation of a phosphate ester intermediate by the attack of the hydroxyl group on the electrophilic phosphorus atom of POCl₃.[7] A subsequent nucleophilic attack by a chloride ion then displaces the phosphate group, yielding the desired 4-chloroquinoline product.[7]

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including a nitroaromatic compound, a corrosive and toxic chlorinating agent (POCl₃), and high-temperature reactions. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightNotes
4-chloro-6-nitroaniline121-87-9172.57 g/mol Starting material.
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.22 g/mol Reagent for Step 1.
Diphenyl ether (or Dowtherm A)101-84-8170.21 g/mol High-boiling solvent for Step 2.
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol Chlorinating agent for Step 3. Handle with extreme care.
Ethanol (EtOH)64-17-546.07 g/mol Solvent.
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol For workup.
Hydrochloric Acid (HCl)7647-01-036.46 g/mol For workup.
Step 1: Synthesis of Ethyl 3-((4-chloro-6-nitrophenyl)amino)acrylate
  • Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-6-nitroaniline (10.0 g, 57.9 mmol, 1.0 equiv) and diethyl ethoxymethylenemalonate (13.2 g, 12.0 mL, 61.1 mmol, 1.05 equiv).

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will be evolved during the reaction.

  • Workup: Allow the reaction mixture to cool to room temperature. The product, a viscous oil or solid, can often be used directly in the next step without further purification. If a solid precipitates upon cooling, it can be filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser (or a distillation setup to remove ethanol), add diphenyl ether (or Dowtherm A) (200 mL). Heat the solvent to 250 °C.

  • Reaction: Slowly and carefully add the crude product from Step 1 to the hot solvent. The addition should be done in portions to control the reaction rate and the evolution of ethanol. Maintain the temperature at 250 °C for 1 hour after the addition is complete.[8][9]

  • Workup: Allow the mixture to cool to room temperature. The cyclized product will precipitate as a solid. Filter the solid and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate as a solid.[10]

Step 3: Synthesis of this compound
  • Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser (with a gas outlet connected to a trap for HCl and POCl₃ vapors) and a magnetic stirrer, place the dried Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (5.0 g, 18.1 mmol) from Step 2.

  • Reaction: Carefully add phosphorus oxychloride (POCl₃) (25 mL, 268 mmol) to the flask in the fume hood. Heat the reaction mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas; perform it slowly in an efficient fume hood.

  • Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash it thoroughly with water, and dry it under vacuum. The crude product can be recrystallized from ethanol to yield the pure this compound.[11]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance Yellow to orange solid or powder.[11]
1H NMR Aromatic protons in the 7.5-9.0 ppm range, a quartet and a triplet for the ethyl group.
13C NMR Signals corresponding to the quinoline core, ester carbonyl, and ethyl group.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₁₂H₉ClN₂O₄.
Infrared (IR) Characteristic peaks for C=O (ester), N-O (nitro group), and C-Cl bonds.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2017 , 22(11), 1959. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26(1), 163. [Link]

  • Wikipedia (German). Gould-Jacobs-Reaktion. [Link]

  • YouTube. Gould-Jacobs Reaction Mechanism. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. J. Heterocyclic Chem.2008 , 45, 593. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]

  • Google Patents.
  • Organic Syntheses. 4,7-dichloroquinoline. Org. Synth.1948 , 28, 38. [Link]

  • PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(18), 3290. [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • IndiaMART. Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. [Link]

Sources

The Quinoline Core: Application Notes on the Synthesis of Novel Anticancer Agents from Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic framework is integral to numerous FDA-approved drugs, spanning from antimalarials to antipsychotics. In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, leading to the development of potent and selective anticancer agents. Many of these compounds function by targeting key signaling pathways that are dysregulated in cancer cells, such as the epidermal growth factor receptor (EGFR) pathway.[3][4]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate as a versatile starting material for the synthesis of novel 4-anilinoquinoline derivatives with potential anticancer activity. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the underlying mechanism of action of this class of compounds.

Strategic Importance of this compound

This compound is a highly valuable building block for the synthesis of a diverse library of potential anticancer agents. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing moieties, a common feature in many kinase inhibitors. The presence of the electron-withdrawing nitro group at the C6 position further enhances the electrophilicity of the C4 position, facilitating the SNAr reaction. The ethyl carboxylate group at the C3 position offers an additional site for chemical modification, enabling the exploration of structure-activity relationships (SAR).

Synthetic Workflow: From Precursor to Potent Inhibitor

The general synthetic strategy involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline. This reaction typically proceeds under thermal conditions or with microwave irradiation, often in the presence of a solvent such as ethanol or ethylene glycol.[5] The resulting 4-anilinoquinoline derivatives can then be evaluated for their biological activity.

Synthetic Workflow start This compound product Ethyl 4-(arylamino)-6-nitroquinoline-3-carboxylate (Target Compound) start->product + aniline Substituted Aniline (e.g., 3-ethynyl-aniline) aniline->product + reagents Solvent (e.g., Ethanol) Heat (Reflux) reagents->product evaluation Biological Evaluation (e.g., Cytotoxicity Assays) product->evaluation

Caption: Synthetic pathway for 4-anilinoquinoline derivatives.

Experimental Protocol: Synthesis of a Representative 4-Anilinoquinoline Derivative

This protocol describes a representative synthesis of a 4-anilinoquinoline derivative from this compound. The choice of the substituted aniline can be varied to generate a library of compounds for SAR studies.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 3-ethynyl-aniline)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Addition of Nucleophile: To the stirred solution, add the substituted aniline (1.1 eq.).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-(arylamino)-6-nitroquinoline-3-carboxylate derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation: Representative Biological Activity

The synthesized 4-anilinoquinoline derivatives can be screened for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table presents hypothetical but representative data for a series of synthesized analogs, illustrating the potential impact of substituents on cytotoxic activity.

Compound IDR-Group on AnilineIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
1a H15.220.5
1b 3-ethynyl1.83.1
1c 4-methoxy8.912.4
1d 3-chloro4.56.8

Note: The data presented in this table is for illustrative purposes and is based on trends observed for similar 4-anilinoquinoline derivatives.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinoline and the closely related 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Binds to ATP pocket ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

This compound serves as an excellent starting point for the synthesis of novel 4-anilinoquinoline derivatives with potential as anticancer agents. The straightforward synthetic protocol allows for the generation of diverse chemical libraries for comprehensive structure-activity relationship studies. Further optimization of the lead compounds, guided by biological screening and in silico modeling, could lead to the discovery of new drug candidates with improved potency and selectivity. Future work could also involve the reduction of the nitro group to an amine, providing another handle for chemical diversification and potentially altering the pharmacological profile of the compounds.

References

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. PubMed. Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry. Available at: [Link]

  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. ACS Publications. Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ResearchGate. Available at: [Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. ACS Publications. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. Available at: [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. Available at: [Link]

  • Method for the preparation of quinoline and aniline compounds. Google Patents.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]

  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. Available at: [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed. Available at: [Link]

  • The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. ResearchGate. Available at: [Link]

  • Chemistry and Properties. TARGETS IN HETEROCYCLIC SYSTEMS. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. Available at: [Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Publications. Available at: [Link]

Sources

Application Note: Chemoselective Functionalization of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (ECNQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (ECNQ), a highly reactive electrophilic scaffold used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents.

The 4-chloro substituent in this molecule functions as a "warhead" for Nucleophilic Aromatic Substitution (


), activated by three distinct electronic factors:
  • The quinoline nitrogen (N1).

  • The electron-withdrawing ester at C3.

  • The electron-withdrawing nitro group at C6.

This unique electronic landscape allows for rapid, high-yield substitution with amines under mild conditions, often without transition metal catalysis.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 103514-54-1
Molecular Weight 280.66 g/mol
Appearance Yellow to pale orange powder
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in EtOH; Insoluble in Water
Storage 2-8°C, Desiccated (Hydrolysis sensitive at C4)

Safety Warning: ECNQ is a potent skin sensitizer and lachrymator. The C4-chlorine is labile; avoid contact with moisture to prevent hydrolysis to the 4-hydroxy derivative (inactive).

Core Protocol: Nucleophilic Aromatic Substitution ( )[1]

This is the primary workflow for ECNQ. The objective is to displace the C4-chloride with a primary or secondary amine.

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion and re-aromatization.

Reagents & Stoichiometry
ComponentEquivalentsRoleNote
ECNQ (Substrate) 1.0 eqElectrophileDry thoroughly before use.
Amine (R-NH₂) 1.1 eqNucleophileSlight excess ensures conversion.
Triethylamine (TEA) 1.2 - 1.5 eqBase (Scavenger)Neutralizes HCl byproduct.
Acetonitrile (MeCN) Solvent (0.2 M)MediumPolar aprotic promotes

.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of ECNQ in anhydrous Acetonitrile (MeCN) or DMF.

    • Expert Insight: Use MeCN for easier workup (evaporation). Use DMF if the amine is poorly soluble.

  • Addition: Add 1.2 eq of Triethylamine (TEA) followed by 1.1 eq of the target amine dropwise at room temperature.

    • Observation: The solution often darkens immediately due to the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to 60°C - 80°C for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 1:1). The starting material (ECNQ) is less polar (higher

      
      ) than the amino-product.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 10 volumes of ice-cold water .

    • The hydrophobic product usually precipitates as a solid.

    • Filter, wash with water (

      
      ), and dry under vacuum.
      
  • Alternative Workup (Extraction):

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.

Downstream Application: Nitro Reduction

Following the


 reaction, the C6-nitro group is often reduced to an amine to allow for further derivatization (e.g., amide coupling).

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

  • Why Iron? It is chemoselective and mild, avoiding potential side reactions on the quinoline ring that might occur with harsh hydrogenation (

    
    ).
    
  • Dissolve the 4-amino-6-nitroquinoline derivative (from Protocol 3) in Ethanol/Water (4:1) .

  • Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (

    
    ) .
    
  • Reflux vigorously for 2 hours.

  • Filter hot through a Celite pad to remove iron oxides.

  • Concentrate the filtrate to obtain the 6-amino derivative .

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis flow for ECNQ functionalization.

ECNQ_Workflow ECNQ Start: ECNQ (4-Cl, 6-NO2) Check_Nu Check Nucleophile Solubility ECNQ->Check_Nu Solvent_DMF Solvent: DMF (High Solubility) Check_Nu->Solvent_DMF Poor Sol. Solvent_MeCN Solvent: MeCN (Volatile) Check_Nu->Solvent_MeCN Good Sol. Reaction Reaction: 60-80°C Base: TEA/DIPEA Solvent_DMF->Reaction Solvent_MeCN->Reaction Meisenheimer Intermediate: Meisenheimer Complex Reaction->Meisenheimer Mechanism Workup Workup: Ice Water Pour Meisenheimer->Workup Precipitate Solid Precipitate? (Yes/No) Workup->Precipitate Filter Filtration & Recrystallization Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Conc. Precipitate->Extract No Final Final Product: 4-Amino-6-nitro... Filter->Final Extract->Final

Caption: Figure 1: Decision tree for the


 functionalization of ECNQ, highlighting solvent selection and workup pathways based on product physical properties.

Self-Validating Systems (QC & Troubleshooting)

To ensure scientific integrity, the following checkpoints act as "Stop/Go" validations during the experiment.

The "Chlorine Isotope" Check (LCMS)

Before reaction, ECNQ shows a distinct mass spectral signature due to the chlorine atom (


 and 

isotopes).
  • Pre-Reaction: M+H peak at

    
     and 
    
    
    
    in a 3:1 ratio .
  • Post-Reaction: The product should lose this 3:1 pattern (unless the amine also contains Cl), confirming the displacement of the chlorine atom.

TLC Visualization[2]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 50% EtOAc in Hexanes.

  • Visualization: UV light (254 nm).

  • Validation: ECNQ is highly UV active and moves faster (higher

    
    ) than the polar amine product. If the top spot persists after 4 hours, increase temperature to 90°C.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of C4-Cl to C4-OHEnsure solvents are anhydrous. Check ECNQ quality (C4-OH is a white solid, ECNQ is yellow).
No Reaction Nucleophile is non-nucleophilic (e.g., aniline with EWGs)Switch solvent to DMF and increase temp to 100°C. Add catalytic NaI (Finkelstein activation).
Oil formation Product is not crystallizingDissolve oil in minimal hot EtOH, add water dropwise until turbid, then cool slowly.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

    • Foundational text for the synthesis of the quinoline scaffold.
  • Lunn, G. (2008). Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. Describes the standard conditions for 4-chloroquinolines.
  • PubChem Compound Summary. this compound (CID 103514-54-1).

    • Source for physical properties and safety data.[1][2]

  • Bioorganic & Medicinal Chemistry Letters (2012). Synthesis of Quinoline Derivatives as Kinase Inhibitors. Bioorg. Med. Chem. Lett., 22(16), 5261. Application of this specific scaffold in drug discovery.

Sources

Application Notes and Protocols for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The biological activity of these compounds is often attributed to their ability to intercalate into DNA, inhibit key enzymes, or modulate various signaling pathways.[1] Ethyl 4-chloro-6-nitroquinoline-3-carboxylate belongs to this versatile class of compounds, incorporating key functional groups—a chloro group at position 4, a nitro group at position 6, and an ethyl carboxylate at position 3—that are anticipated to influence its biological activity.[3] While specific data on this particular molecule is emerging, the known activities of structurally related quinolines provide a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology.

These application notes provide a comprehensive guide for the use of this compound in a variety of cell-based assays to explore its potential cytotoxic, apoptotic, and cell signaling effects. The protocols are designed to be self-validating and are grounded in the established biological activities of the broader quinoline-3-carboxylate and 4-chloro-6-nitroquinoline chemical classes.

Postulated Mechanism of Action

Based on the literature for related quinoline derivatives, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5][6] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. The presence of the nitro group may contribute to the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and apoptosis.[7][8]

  • Cell Cycle Arrest: Quinolines can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases.[5][9] This prevents cancer cells from proliferating and can lead to cell death.

  • Enzyme Inhibition: The quinoline scaffold is a known pharmacophore for the inhibition of various enzymes critical for cancer cell survival, such as protein kinases, topoisomerases, and dihydroorotate dehydrogenase (DHODH).[2][9]

The following diagram illustrates a potential signaling pathway that could be affected by this compound, leading to apoptosis.

Apoptosis_Pathway Compound Ethyl 4-chloro-6- nitroquinoline-3-carboxylate ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Triggers Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated signaling pathway for apoptosis induction.

Recommended Cell-Based Assays and Protocols

The following section details step-by-step protocols for key cell-based assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial assay is crucial for determining the concentration-dependent effect of the compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.2096%
11.0584%
100.7560%
500.4032%
1000.1512%
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol Workflow:

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any detached cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the effect of the compound on cell cycle progression.

Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified.

References

  • Mittal, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1832-1843. Available from: [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). World Journal of Pharmaceutical Research, 11(13), 1166-1185. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances, 14(3), 1639-1661. Available from: [Link]

  • Mittal, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1581-1591. Available from: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2021). Molecules, 26(16), 4983. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(11), 3321. Available from: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(14), 5396. Available from: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2018). Molecules, 23(11), 2779. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 132-142. Available from: [Link]

  • IndiaMART. (n.d.). Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). European Journal of Medicinal Chemistry, 180, 533-549. Available from: [Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). Cell Death & Disease, 14(10), 696. Available from: [Link]

  • Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2021). Journal of Molecular Structure, 1225, 129111. Available from: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2010). Cancer Biology & Therapy, 9(12), 1017-1023. Available from: [Link]

  • Chloro and Nitro Quinoline-based motifs reported with anti-cancer activities. (2021). ChemistrySelect, 6(42), 11529-11534. Available from: [Link]

  • Nitroxoline induces apoptosis and slows glioma growth in vivo. (2015). Neuro-Oncology, 17(5), 684-692. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5552. Available from: [Link]

  • Nitroxoline induces apoptosis and slows glioma growth in vivo. (2015). Neuro-Oncology, 17(5), 684-692. Available from: [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. (2002). Toxicological Sciences, 65(2), 254-261. Available from: [Link]

  • Structure of quinoline-3-carboxylate (1a–o) derivatives. (2023). ResearchGate. Available from: [Link]

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. (2011). Journal of Photochemistry and Photobiology B: Biology, 103(2), 133-141. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(23), 7241. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(39), 24207-24220. Available from: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-133. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2019). Journal of Medicinal Chemistry, 62(17), 8038-8054. Available from: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-133. Available from: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-133. Available from: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-133. Available from: [Link]

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" cytotoxicity assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Comprehensive Cytotoxicity Profiling of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Cytotoxicity Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer properties.[1][2] These compounds can elicit cytotoxic effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[3] The introduction of a nitro group to the quinoline structure, as seen in this compound, can further enhance its biological activity. Nitroaromatic compounds are known to participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism implicated in the anticancer activity of other nitroquinolines.[4][5]

This compound (CAS No: 103514-54-1, Molecular Formula: C₁₃H₉ClN₂O₄) is a synthetic derivative belonging to this promising class of molecules.[6] A thorough and precise evaluation of its cytotoxic profile is a critical first step in elucidating its potential as a therapeutic agent. This application note provides a dual-assay protocol for a robust assessment of its effects on cancer cell lines. We will detail two complementary methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[7][8] This dual-endpoint approach allows for a more nuanced understanding of the compound's cellular impact, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Principles of the Selected Cytotoxicity Assays

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive profile for this compound, we employ two distinct assays that measure different hallmarks of cell health and death.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. The core principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically functioning cells.[7] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]

B. The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[10][11] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH.[12] Diaphorase then uses NADH to reduce a tetrazolium salt (like INT or WST) into a colored formazan product. The intensity of this color is directly proportional to the amount of LDH released, and thus to the extent of cytotoxicity.[13]

Diagram: Complementary Assay Principles

G cluster_0 Cellular States & Assay Endpoints cluster_1 Assay Readouts Healthy Viable Cell (Metabolically Active, Intact Membrane) MTT_Assay MTT Assay (Measures Viability) Healthy->MTT_Assay Mitochondrial Dehydrogenases Convert MTT to Purple Formazan Damaged Damaged/Necrotic Cell (Metabolically Inactive, Leaky Membrane) LDH_Assay LDH Assay (Measures Cytotoxicity) Damaged->LDH_Assay LDH Released from Cytosol Generates Colorimetric Signal

Caption: Differentiating cell viability from cytotoxicity.

Materials and Reagents

This table summarizes the necessary equipment and reagents for the successful execution of the cytotoxicity protocols.

CategoryItem
Test Compound This compound (powder, >99% purity)
Cell Culture A549 (human lung carcinoma) or other suitable adherent cancer cell line
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
Fetal Bovine Serum (FBS), heat-inactivated
Penicillin-Streptomycin solution (100x)
Trypsin-EDTA (0.25%)
Phosphate-Buffered Saline (PBS), sterile
Labware & Equipment Sterile 96-well flat-bottom cell culture plates
Serological pipettes and pipette tips
T-75 cell culture flasks
Humidified incubator (37°C, 5% CO₂)
Microplate reader capable of absorbance at 490 nm and 570 nm
Inverted microscope
Orbital shaker for 96-well plates
MTT Assay MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
Dimethyl sulfoxide (DMSO), cell culture grade
LDH Assay Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Sigma-Aldrich)
The kit typically includes: Substrate Mix, Assay Buffer, Lysis Buffer (for max LDH), Stop Solution

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution
  • Rationale: DMSO is a standard solvent for dissolving hydrophobic compounds for in vitro assays. A high-concentration stock minimizes the final DMSO volume in the culture wells, as DMSO itself can be cytotoxic at concentrations >0.5%.

  • Weigh out a precise amount of this compound powder.

  • Dissolve the compound in high-purity DMSO to create a 100 mM stock solution.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Seeding
  • Rationale: Consistent cell seeding density is paramount for reproducible results. Over-confluent or under-confluent wells will lead to high variability. A 24-hour incubation period allows cells to adhere and resume normal growth before compound exposure.

  • Culture A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

  • Count the cells using a hemocytometer or automated cell counter to determine cell density.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

Protocol 3: Compound Treatment
  • Rationale: A serial dilution provides a wide range of concentrations to accurately determine the dose-response relationship and calculate the IC₅₀ value.[14]

  • Prepare a set of serial dilutions of the test compound in complete culture medium. Start from your 100 mM DMSO stock to create intermediate dilutions, ensuring the final DMSO concentration in all wells (including the vehicle control) is ≤0.1%.

  • A recommended final concentration range for a primary screen is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • After 24 hours of cell incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the respective compound concentrations to the treatment wells.

  • Crucial Controls:

    • Vehicle Control: Add medium with 0.1% DMSO (no compound). This represents 100% viability.

    • Untreated Control: Add fresh medium only.

    • Blank Control: Add medium to empty wells (no cells) for background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 4: Performing the Cytotoxicity Assays
  • Scientist's Note: The LDH assay must be performed before the MTT assay, as the supernatant is required for the LDH measurement, while the adherent cells are used for the MTT measurement.

  • Following the treatment incubation period, centrifuge the 96-well plate at 600 x g for 5 minutes. This pellets any detached, dead cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Prepare the Maximum LDH Release Control : To a set of vehicle control wells, add 10 µL of the 10X Lysis Buffer provided in the kit. Incubate for 45 minutes. This lyses all cells to represent 100% cytotoxicity.

  • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[13]

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • After removing the supernatant for the LDH assay, carefully wash the remaining adherent cells in the original plate with 100 µL of sterile PBS.

  • Prepare the MTT working solution by diluting the 5 mg/mL stock to 0.5 mg/mL in serum-free medium.[9]

  • Add 100 µL of the MTT working solution to each well.

  • Incubate the plate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Carefully aspirate the MTT solution.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Dual-Assay Measurement cluster_analysis Analysis Culture 1. Culture A549 Cells Seed 2. Seed 5,000 cells/well in 96-well plate Culture->Seed Incubate_24h 3. Incubate 24h Seed->Incubate_24h Treat 4. Treat with Serial Dilutions of Test Compound Incubate_24h->Treat Incubate_Xh 5. Incubate 24/48/72h Treat->Incubate_Xh Collect_Supernatant 6a. Collect Supernatant Incubate_Xh->Collect_Supernatant Remaining_Cells 6b. Process Adherent Cells Incubate_Xh->Remaining_Cells LDH_Assay 7a. Perform LDH Assay (Read @ 490nm) Collect_Supernatant->LDH_Assay Calculate 8. Calculate % Viability and % Cytotoxicity LDH_Assay->Calculate MTT_Assay 7b. Perform MTT Assay (Read @ 570nm) Remaining_Cells->MTT_Assay MTT_Assay->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC50 Value Plot->IC50

Caption: Step-by-step workflow for cytotoxicity assessment.

Data Analysis and Interpretation

A. MTT Assay Data Calculation
  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

B. LDH Assay Data Calculation
  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)) * 100

C. Determining the IC₅₀ Value
  • Plot the Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the calculated percentages against the logarithm of the compound concentration.[15]

  • Non-linear Regression: Fit the data to a non-linear, sigmoidal dose-response curve (variable slope).

  • Extract IC₅₀: The software will calculate the IC₅₀ as the concentration that corresponds to the 50% point on the y-axis of the fitted curve.[14]

Interpretation: A low IC₅₀ value indicates high potency. By comparing the IC₅₀ values from the MTT and LDH assays, you can gain insight into the compound's mechanism. For example, a potent IC₅₀ in the MTT assay but a weaker one in the LDH assay at the same time point might suggest the compound is primarily cytostatic rather than acutely cytotoxic.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • IndiaMART. (n.d.). Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder.
  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs.
  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II.
  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • NIH National Cancer Institute. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • NIH National Library of Medicine. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • NIH National Library of Medicine. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • NIH National Library of Medicine. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH National Library of Medicine. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • PubMed. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative.

Sources

The Versatility of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] Ethyl 4-chloro-6-nitroquinoline-3-carboxylate stands out as a highly versatile and reactive building block for the synthesis of a diverse array of fused and substituted heterocyclic compounds.[5][6] Its strategic functionalization, featuring a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 6-position, and an ester moiety at the 3-position, provides a unique platform for a variety of chemical transformations.

The electron-deficient nature of the quinoline ring, further accentuated by the nitro group, renders the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[7][8] This allows for the facile introduction of a wide range of nucleophiles, enabling the construction of novel molecular architectures. Furthermore, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an amino group, which can then be utilized in subsequent cyclization reactions to form fused heterocyclic systems. These characteristics make this compound an invaluable precursor in the quest for new bioactive molecules.

This document provides a comprehensive guide to the application of this compound in heterocyclic synthesis, complete with detailed protocols for key transformations and insights into the underlying chemical principles.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems primarily from two key reactive sites: the C4-chloro substituent and the C6-nitro group. The general workflow for utilizing this building block is depicted below.

Synthetic Workflow General Synthetic Pathways A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B  Various Nucleophiles C Reduction of Nitro Group at C6 A->C  Reducing Agents D 4-Substituted-6-nitroquinoline Derivatives B->D E Ethyl 4-chloro-6-aminoquinoline-3-carboxylate C->E H Further Functionalization D->H F Cyclization Reactions E->F  Cyclizing Agents G Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]quinolines) F->G G->H Pyrazoloquinoline Synthesis Synthesis of Pyrazolo[3,4-b]quinolines A This compound B Ethyl 4-hydrazinyl-6-nitroquinoline-3-carboxylate A->B  Hydrazine hydrate C Pyrazolo[3,4-b]quinoline Derivative B->C  Acid-catalyzed cyclization

Sources

Application Note: Ethyl 4-chloro-6-nitroquinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility and strategic application of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (ECNQ) as a privileged scaffold in medicinal chemistry.[1] Characterized by three distinct points of diversity—the electrophilic C4-chloride, the reducible C6-nitro group, and the hydrolyzable C3-ester—ECNQ serves as a versatile "hub" for generating high-value heterocyclic libraries.[1] This document provides optimized protocols for Nucleophilic Aromatic Substitution (


), nitro-reduction, and downstream functionalization, specifically targeting kinase inhibitor and antimicrobial drug discovery pipelines.[1][2]

Compound Profile & Strategic Value

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: this compound[1][3]

  • CAS Number: 103514-54-1 (Representative generic structure class)[3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 280.66 g/mol [1][2]

  • Appearance: Pale yellow to tan crystalline solid[1]

The "Privileged Structure" Concept

In drug discovery, the quinoline core is a "privileged structure"—a molecular framework capable of binding to multiple, unrelated biological targets with high affinity.[1][2] ECNQ is particularly valuable because it allows for Orthogonal Functionalization :

  • Position 4 (Cl): Highly reactive toward

    
     (introduction of amine "warheads").[1][2]
    
  • Position 6 (

    
    ):  Precursor to anilines (solubility enhancing groups or H-bond donors).
    
  • Position 3 (Ester): Modifiable to amides, acids, or alcohols (pharmacokinetic tuning).[1][2]

Synthetic Workflows & Mechanisms[2][5][6][7][8]

The Core Mechanism: Displacement

The reactivity of the chlorine atom at the 4-position is enhanced by the electron-withdrawing nature of the quinoline nitrogen (protonated or complexed) and the 3-carboxylate group.[1] This makes the C4 position highly electrophilic, facilitating rapid displacement by primary and secondary amines.[1][2]

DOT Diagram: Synthetic Pathway & Mechanism

ECNQ_Pathway cluster_mech Mechanism: SnAr Transition Start ECNQ Scaffold (4-Cl, 6-NO2) Inter1 Intermediate A (4-Amino-6-NO2) Start->Inter1 Step 1: SnAr (R-NH2, Base, Heat) Meisenheimer Meisenheimer-like Complex Start->Meisenheimer Nucleophilic Attack Inter2 Intermediate B (4-Amino-6-NH2) Inter1->Inter2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Final Lead Candidate (Urea/Amide Deriv.) Inter2->Final Step 3: Coupling (Acylation/Urea formation) Meisenheimer->Inter1 Cl- Elimination

Figure 1: Step-wise functionalization workflow of ECNQ, highlighting the critical


 and reduction phases.

Experimental Protocols

Protocol A: Library Generation (C4-Functionalization)

Objective: Displacement of the 4-chloro group with diverse amines to generate a 4-aminoquinoline library.[1]

Reagents:

  • ECNQ (1.0 equiv)[2]

  • Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.5 equiv)[2]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)[2]

  • Alternative Solvent: DMF (for unreactive amines, requires aqueous workup)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ECNQ (1 mmol, 280 mg) in anhydrous Ethanol (5 mL).

  • Addition: Add the target amine (1.1 mmol) followed by TEA (1.5 mmol, 210 µL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1).[1][2] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.[1][2]
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid, wash with cold EtOH (

      
      ) and diethyl ether.[1][2]
      
    • If no precipitate forms: Concentrate the solvent to ~1 mL and pour into ice-cold water (10 mL).[1] Stir vigorously to induce crystallization.[1][2] Filter and dry.[1][2]

  • Purification: Most products are

    
     pure.[1][2][4] If necessary, recrystallize from EtOH/DMF.[1][2]
    

Data Validation (Expected Results):

Amine Type Reaction Time Yield (%) Physical State
Aniline (Aromatic) 3-5 hrs 75-85% Yellow Solid
Benzylamine (Aliphatic) 1-2 hrs 88-95% White/Off-white Solid

| Morpholine (Cyclic) | 2 hrs | 90-95% | Pale Yellow Solid |

Protocol B: Chemoselective Nitro Reduction (C6-Functionalization)

Objective: Reduce the 6-nitro group to an amine without affecting the C3-ester or the C4-amino substituent (if Halogen is present, avoid catalytic hydrogenation).

Reagents:

  • 4-substituted-6-nitroquinoline (from Protocol A)[1]

  • Iron Powder (Fe) (5.0 equiv)[2]

  • Ammonium Chloride (

    
    ) (5.0 equiv)[2]
    
  • Solvent: Ethanol/Water (3:1 v/v)[2]

Procedure:

  • Preparation: Suspend the nitro-quinoline substrate (1 mmol) in EtOH (10 mL) and Water (3 mL).

  • Activation: Add

    
     (5 mmol) and Iron powder (5 mmol).
    
  • Reaction: Heat to

    
     with vigorous stirring for 1–2 hours. The reaction color typically shifts from bright yellow to brown/dark orange (iron oxidation).[1][2]
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.[1][2]

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate (

    
    ).[1][2] Dry over 
    
    
    
    and concentrate.

Application Case Study: EGFR Kinase Inhibitors

Context: Many Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Pelitinib analogs) utilize a quinoline-3-carbonitrile or carboxylate core.[2]

Workflow:

  • Step 1: React ECNQ with 3-chloro-4-fluoroaniline using Protocol A.

    • Result: Ethyl 4-(3-chloro-4-fluoroanilino)-6-nitroquinoline-3-carboxylate.[1]

  • Step 2: Reduce the nitro group using Protocol B.

    • Result: The corresponding 6-amino derivative.[1]

  • Step 3: Acylate the 6-amine with acryloyl chloride.[1]

    • Outcome: A potential covalent inhibitor targeting the Cys797 residue of EGFR.[1][2]

Troubleshooting & Critical Parameters

Hydrolysis Risk

The C3-ethyl ester is stable under the mild basic conditions of Protocol A (TEA/EtOH).[1] However, using strong bases (NaOH/KOH) or prolonged heating in aqueous media will hydrolyze the ester to the carboxylic acid (


).[1][2] If the acid is the desired product, treat the ester with LiOH in THF/Water after Step 1.[1][2]
Solubility Issues

ECNQ has low solubility in non-polar solvents.[1][2]

  • Solution: Use DMF or DMAc for the

    
     reaction if the amine nucleophile is bulky or unreactive.[1][2] Increase temperature to 
    
    
    
    .
Safety
  • Skin Sensitization: ECNQ and its chloro-derivatives are potent sensitizers. Handle in a fume hood with nitrile gloves.[1][2]

  • Energetics: Nitro-compounds can be energetic. Avoid heating dry solids.[1][2]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] [2]

  • Wolf, C., et al. (2022).[1][2] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches and structure-activity relationships.[1] Molecular Diversity, 26, 1-25.[1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for this compound. PubChem. [2]

  • Sriram, D., et al. (2009).[1][2] Synthesis and antimycobacterial activity of novel 6-nitroquinolone-3-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154.[1][2] [2]

  • Eswaran, S., et al. (2010).[1][2] Heterocyclic derivatives of quinoline: Synthesis and antimicrobial activity. Journal of Saudi Chemical Society, 14(4), 407-415.[1][2] [2]

Sources

Application Notes and Protocols: Strategic Functionalization of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate at the 4-Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The targeted functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a particularly valuable building block for drug development professionals. Its structure is primed for selective modification, primarily due to the electronic properties of its substituents. The potent electron-withdrawing nature of the nitro group at the 6-position, in concert with the ester at the 3-position, renders the 4-position highly susceptible to nucleophilic attack. This electronic activation facilitates a range of chemical transformations, enabling the synthesis of diverse libraries of novel quinoline derivatives for biological screening.

This guide provides a detailed exploration of the functionalization of this compound at the 4-position, with a focus on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation in a research and development setting.

The Chemical Rationale: Activating the 4-Position

The reactivity of the chlorine atom at the 4-position of the quinoline ring is significantly enhanced by the presence of the 6-nitro and 3-carboxylate groups. These groups are strongly electron-withdrawing, and their combined effect creates a pronounced electron deficiency at the C4 carbon. This heightened electrophilicity makes it an ideal site for attack by a wide range of nucleophiles.

The generally accepted mechanism for this transformation is the SNAr pathway. This process involves two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Intermediate: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this step.

  • Expulsion of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, to yield the 4-substituted quinoline product.

The stability of the Meisenheimer intermediate is a crucial factor in the facility of SNAr reactions. The electron-withdrawing nitro and carboxylate groups play a pivotal role in stabilizing this intermediate through resonance, thereby lowering the activation energy of the reaction and promoting the forward reaction.

SNAr_Mechanism reagents This compound + Nu- intermediate Meisenheimer Intermediate (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 4-Substituted Product + Cl- intermediate->product Leaving Group Expulsion

Caption: The SNAr mechanism for the functionalization of the 4-position.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The high reactivity of the 4-chloro position allows for the introduction of a wide variety of functional groups using an array of nucleophiles. This section provides protocols for the displacement of the chloride with amines and thiols.

Protocol 1.1: Amination at the 4-Position

The introduction of an amino group at the C4 position is a common strategy in the development of kinase inhibitors and other targeted therapies. A variety of primary and secondary amines can be readily coupled to the quinoline scaffold.

Safety Precautions:

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitro-containing compounds can be energetic. Avoid excessive heating and mechanical shock.

Materials and Equipment:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or ethanol

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or ethanol, add the desired amine (1.2 eq).

  • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture. The base scavenges the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If using DMF, pour the reaction mixture into ice-water to precipitate the product. If using ethanol, the product may precipitate upon cooling.

  • Collect the crude product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 4-amino-6-nitroquinoline derivative.

Expected Outcome and Characterization: The reaction should proceed cleanly to give the corresponding 4-amino substituted product in good to excellent yield. The product can be characterized by:

  • ¹H NMR: Disappearance of the singlet corresponding to the C5-H and appearance of new signals for the introduced amine moiety. A downfield shift of the quinoline protons may be observed.

  • ¹³C NMR: A significant upfield shift of the C4 carbon signal.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Protocol 1.2: Thiolation at the 4-Position

The introduction of a sulfur linkage at the C4 position can be achieved using various thiol-containing nucleophiles. These thioether derivatives are of interest for their potential biological activities.

Safety Precautions:

  • As with amination, handle all reagents in a fume hood and wear appropriate PPE.

  • Thiols are often malodorous; ensure proper ventilation.

Materials and Equipment:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous DMF or acetonitrile

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

  • Round-bottom flask with a magnetic stir bar

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • To a solution of the desired thiol (1.2 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with extreme care) at 0 °C to generate the thiolate anion.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-thioether-6-nitroquinoline derivative.

Expected Outcome and Characterization: The reaction should afford the 4-thioether product in high yield. Characterization can be performed using:

  • ¹H and ¹³C NMR: To confirm the incorporation of the thiol moiety and the substitution at the C4 position.

  • Mass Spectrometry: To verify the molecular weight of the product.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the formation of carbon-carbon bonds at the 4-position, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups.

The Catalytic Cycle: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the product.

Suzuki_Workflow start Setup Reaction: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base & Solvent reaction Heat and Stir under Inert Atmosphere start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Arylation at the 4-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Safety Precautions:

  • Handle all reagents in a fume hood and wear appropriate PPE.

  • Palladium catalysts can be pyrophoric and toxic. Handle with care.

  • Solvents used in this reaction are often flammable.

Materials and Equipment:

  • This compound

  • Desired arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Inert gas supply (nitrogen or argon)

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the 4-aryl-6-nitroquinoline product.

Expected Outcome and Characterization: The reaction should yield the desired 4-aryl substituted quinoline. Characterization can be performed by:

  • ¹H and ¹³C NMR: To confirm the presence of the newly introduced aryl group.

  • Mass Spectrometry: To verify the molecular weight of the coupled product.

Data Summary

The following table provides a representative summary of the types of functionalizations that can be achieved at the 4-position of the this compound scaffold. Please note that yields are highly dependent on the specific nucleophile/coupling partner and reaction conditions.

EntryFunctionalization TypeReagent/NucleophileTypical ConditionsProduct Type
1Amination (SNAr)MorpholineEt₃N, Ethanol, 80 °C4-Morpholino-6-nitroquinoline
2Amination (SNAr)AnilineK₂CO₃, DMF, 100 °C4-Anilino-6-nitroquinoline
3Thiolation (SNAr)ThiophenolK₂CO₃, DMF, rt4-(Phenylthio)-6-nitroquinoline
4Arylation (Suzuki)Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C4-Phenyl-6-nitroquinoline

Conclusion

This compound is a versatile and highly activated substrate for the synthesis of novel quinoline derivatives. The methodologies outlined in this guide, namely Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling, provide robust and reliable pathways for the strategic functionalization of the 4-position. By leveraging the inherent electronic properties of this scaffold, researchers and drug development professionals can efficiently generate diverse molecular libraries, accelerating the discovery of new therapeutic agents. Careful optimization of reaction conditions and rigorous characterization of products are paramount to the successful application of these protocols.

References

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. Retrieved from [Link]

  • Jain, S. K., & Pathak, D. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, April 4). Nucleophilic Aromatic Substituition: Addition-elimination [Video]. YouTube. [Link]

  • Reactivity of Quinoline. (2020, October 26). [Video]. YouTube. [Link]

  • Roshel Laboratories. (n.d.). Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. IndiaMART. Retrieved from [Link]

  • Barbosa, M. L. de C., Pinheiro, P. de S. M., Alves da Conceição, R., Pires, J. R., Franco, L. S., Sant'Anna, C. M. R., Barreiro, E. J., & Lima, L. M. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 123. [Link]

  • Quora. (n.d.). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (n.d.). Retrieved from [Link]

  • Quora. (n.d.). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive. [Link]

  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 245-255. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Topics in Organometallic Chemistry (Vol. 38, pp. 1-135). Springer. [Link]

  • MySkinRecipes. (n.d.). Heterocyclic Building Blocks for Pharmaceuticals (1009). Retrieved from [Link]

  • Google Patents. (n.d.). EP2166852B1 - Therapeutic pyrazoloquinoline derivatives.

Sources

The Strategic Application of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of protein kinases have cemented its role in the development of targeted therapies.[2][3] A multitude of quinoline-based derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[4][5] Several FDA-approved kinase inhibitors feature the related quinazoline scaffold, underscoring the clinical significance of this structural class.[6]

This application note provides a detailed guide to the synthesis and utility of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate , a highly versatile and strategically functionalized intermediate for the construction of novel kinase inhibitors. We will elucidate the rationale behind its design, provide robust, step-by-step synthetic protocols, and discuss its application in creating potent 4-anilinoquinoline-based inhibitors.

The Chemical Rationale: Why this compound is a Superior Precursor

The specific substitution pattern of this compound is not arbitrary; each functional group serves a distinct and synergistic purpose in the context of kinase inhibitor synthesis.

  • The 4-Chloro Group: This is the primary reactive site for building the final inhibitor. Positioned on the pyridine ring, the C4 carbon is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, a key pharmacophore in many Type I and Type II kinase inhibitors that forms crucial hydrogen bonds with the kinase hinge region.

  • The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety further activates the quinoline ring towards nucleophilic attack at the C4 position. Its presence significantly lowers the activation energy for the SNAr reaction, facilitating higher yields and often milder reaction conditions. Furthermore, the nitro group serves as a synthetic handle; it can be readily reduced to an amine, which can then be functionalized to introduce additional pharmacophoric elements, improve solubility, or modulate the compound's ADME properties.

  • The 3-Carboxylate Group: The ethyl ester at the C3 position also contributes to the electron-deficient nature of the pyridine ring, enhancing the reactivity of the C4-chloro group. More importantly, it provides a crucial point for diversification and can influence the conformation of the C4 substituent, potentially improving binding affinity. This ester can be hydrolyzed to the corresponding carboxylic acid, which has been shown in some quinoline series to be a key feature for potent kinase inhibition.[7]

The interplay of these three groups makes this molecule a highly efficient and versatile starting material for building libraries of potential kinase inhibitors.

Synthetic Workflow: From Building Blocks to Bioactive Scaffolds

The synthesis of kinase inhibitors using this compound can be conceptualized as a modular, multi-step process. This workflow allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Kinase Inhibitor Core Synthesis cluster_2 Part 3: Optional Derivatization A 4-Nitroaniline + Diethyl 2-(ethoxymethylene)malonate B Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate A->B  Gould-Jacobs Reaction (Thermal Cyclization) C This compound B->C  Chlorination (POCl3) E Ethyl 4-(arylamino)-6-nitroquinoline-3-carboxylate (Kinase Inhibitor Scaffold) C->E  Nucleophilic Aromatic Substitution (SNAr) D Substituted Aniline D->E F Reduction of Nitro Group E->F  e.g., Fe/NH4Cl G Amide Coupling / Sulfonylation F->G  Acyl Chloride or Sulfonyl Chloride H Final Kinase Inhibitor Analogue G->H G cluster_0 Kinase ATP-Binding Site cluster_1 4-Anilinoquinoline Inhibitor HINGE Hinge Region (e.g., Met residue) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region INHIBITOR Quinoline Nitrogen INHIBITOR->HINGE H-Bond Acceptor ANILINE Anilino -NH- ANILINE->HINGE H-Bond (Key Interaction) SUBST Aniline Substituents SUBST->POCKET van der Waals Interactions

Sources

Application Note: Leveraging Ethyl 4-chloro-6-nitroquinoline-3-carboxylate as a Versatile Scaffold for SAR Exploration

Author: BenchChem Technical Support Team. Date: February 2026


 and Nitro-Reduction Pathways

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (CAS: 103514-54-1) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture offers three distinct vectors for diversification, making it an ideal starting point for developing antimicrobial (specifically anti-tubercular and DNA gyrase inhibitors), antiviral, and anticancer (kinase inhibitor) agents.

This guide outlines the operational workflows to exploit this molecule for SAR studies. The core strategy relies on the high electrophilicity of the C4-position for nucleophilic aromatic substitution (


), coupled with the redox potential of the C6-nitro group.
Chemical Specifications
PropertyData
Molecular Formula

Molecular Weight 280.66 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water
Key Reactivity C4-Chlorine (

active), C6-Nitro (Reducible), C3-Ester (Hydrolyzable)

Strategic SAR Design

To maximize the utility of this scaffold, we define three "Zones of Derivatization." The most high-yield SAR strategy involves sequential modification starting at Zone 1 (C4), followed by Zone 2 (C6).

The SAR Logic Flow
  • Zone 1 (C4-Position): The chlorine atom is activated by the electron-withdrawing nature of the quinoline nitrogen and the C3-ester/C6-nitro groups. This allows for rapid displacement by amines, thiols, or alkoxides. This is the primary diversity generator.

  • Zone 2 (C6-Position): The nitro group serves as a masked aniline. Reduction post-C4-substitution yields a C6-amine, enabling the synthesis of ureas, amides, or sulfonamides to probe electronic and steric pockets in the target protein.

  • Zone 3 (C3-Position): The ethyl ester modulates lipophilicity (

    
    ). It can be hydrolyzed to the carboxylic acid for solubility enhancement or amide coupling, though this is typically done after C4 modification to prevent side reactions.
    
Visualization: The Chemical Space Map

SAR_Strategy Scaffold Ethyl 4-chloro-6-nitro quinoline-3-carboxylate Zone1 Zone 1 (C4) Nucleophilic Substitution Scaffold->Zone1 Primary Vector Zone2 Zone 2 (C6) Nitro Reduction Scaffold->Zone2 Secondary Vector Zone3 Zone 3 (C3) Ester Hydrolysis Scaffold->Zone3 Optimization Library1 Library A: C4-Amino Derivatives Zone1->Library1 + R-NH2 / Heat Library2 Library B: C6-Amido Derivatives Zone2->Library2 1. SnCl2 2. R'-COCl Library1->Zone2 Step 2

Figure 1: Strategic vectors for SAR expansion. The C4-chlorine displacement is the foundational step for library generation.

Experimental Protocols

Protocol A: Displacement at C4 (Library Generation)

Objective: To introduce diverse amine substituents at the C4 position. Mechanism: Bimolecular Nucleophilic Aromatic Substitution (


). The reaction is facilitated by the electron-deficient nature of the pyrimidine-like ring of the quinoline.
Materials
  • This compound (1.0 eq)[1]

  • Amine nucleophile (1.2 – 1.5 eq) (e.g., morpholine, aniline, benzylamine)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Use DMF only if solubility is an issue, as alcohol solvents facilitate product precipitation for easier workup.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the quinoline scaffold in 5-10 mL of Ethanol.

  • Addition: Add 1.5 mmol of TEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours.
    
    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (the product) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates (common with ethanol), filter the solid and wash with cold ethanol followed by diethyl ether.

    • Alternative: If no precipitate forms, pour the mixture into ice-water (50 mL). Collect the resulting solid by filtration.

  • Purification: Recrystallize from EtOH/DMF or purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Validation Check:

  • 1H NMR: Look for the disappearance of the C4-Cl signal and the appearance of amine protons (N-H broad singlet) or alkyl protons associated with the nucleophile.

  • Mass Spec: Shift in M+ corresponds to

    
    .
    
Protocol B: Reduction of C6-Nitro Group

Objective: To convert the C6-nitro group into an amine for further derivatization (e.g., probing the ATP-binding pocket in kinase studies). Pre-requisite: This is usually performed after Protocol A to avoid self-polymerization of the highly reactive 4-chloro-6-amino species.

Step-by-Step Methodology
  • Setup: Dissolve 1.0 mmol of the C4-substituted nitro-quinoline in 10 mL of Ethanol/Water (4:1).

  • Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq) or catalytic Acetic Acid.

  • Reaction: Reflux for 1–3 hours. The yellow nitro compound will typically darken or change fluorescence.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Product: The resulting aniline is often oxidation-sensitive; proceed immediately to the next coupling step (e.g., reaction with an acid chloride).

Workflow Visualization

Workflow Start Start: Weigh Scaffold Solvent Dissolve in EtOH (Add DMF if cloudy) Start->Solvent AddR Add Amine + Base (TEA/DIPEA) Solvent->AddR Reflux Reflux 80°C (2-6 Hours) AddR->Reflux TLC TLC Check (Hex/EtOAc 1:1) Reflux->TLC TLC->Reflux Incomplete Precip Does Product Precipitate? TLC->Precip Complete Filter Filter & Wash (Cold EtOH) Precip->Filter Yes IceWater Pour into Ice Water Then Filter Precip->IceWater No Dry Dry under Vacuum Filter->Dry IceWater->Dry Anal Analysis: 1H-NMR, LC-MS Dry->Anal

Figure 2: Operational workflow for the synthesis of C4-substituted derivatives.

Biological Context & Data Interpretation[2][4][5][7][9][10]

When analyzing the SAR data derived from these protocols, look for the following trends established in quinoline-3-carboxylate literature:

SAR RegionModificationExpected Biological Impact
C4-Position Bulky secondary amines (e.g., morpholine, piperazine)Often improves solubility and metabolic stability. Critical for DNA intercalation or kinase hinge binding [1].
C4-Position Aniline derivativesIncreases

stacking interactions; often enhances potency against EGFR/Tyrosine kinases [2].
C6-Position Nitro

Amine

Amide
The nitro group is often too electron-withdrawing. Converting to an amide allows for H-bond donor/acceptor tuning, crucial for antibacterial efficacy (gyrase inhibition) [3].
C3-Position Ester

Carboxylic Acid
Essential for antibacterial activity (fluoroquinolone-like binding to

). Esters often act as prodrugs.
Troubleshooting Common Issues
  • Problem: Low yield in Protocol A.

    • Cause: Steric hindrance of the amine or hydrolysis of the C4-Cl by moisture.

    • Solution: Switch solvent to anhydrous DMF and increase temperature to

      
      . Ensure reagents are dry.
      
  • Problem: Hydrolysis of the C3-Ester.

    • Cause: Strong basic conditions (e.g., NaOH) or prolonged heating with water.

    • Solution: Use non-nucleophilic organic bases (DIPEA) and avoid aqueous workups if the ester is sensitive.

References

  • PubChem. (n.d.). This compound. National Library of Medicine. Retrieved from [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[2] Arkivoc, 2012(6), 384-397.[2] (Demonstrates the reactivity of the 4-chloro-3-nitro-quinoline scaffold). Retrieved from [Link]

  • Musiol, R., et al. (2006). Quinoline-based compounds as kinase inhibitors. Expert Opinion on Therapeutic Patents. (General grounding for Quinoline SAR).[3]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution. (Mechanistic grounding for the ester/amide transformations). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity from a crude reaction mixture. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Understanding Your Reaction Mixture: A Plausible Synthetic Route and Potential Impurities

To effectively purify any compound, it is paramount to first understand its origin. A likely synthetic route to this compound is a multi-step process that may involve a variation of the Gould-Jacobs reaction.[1][2][3] This reaction typically involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization. Subsequent chlorination and nitration steps would then yield the final product.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A 4-Chloroaniline C Intermediate Anilinomethylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate C->D Thermal Cyclization F Ethyl 4-hydroxy-6-chloro-?-nitroquinoline-3-carboxylate D->F Nitration E Nitrating Agent (e.g., HNO3/H2SO4) E->F H This compound (Target) F->H Chlorination G Chlorinating Agent (e.g., POCl3) G->H

Caption: Plausible synthetic route for this compound.

Based on this synthetic approach, your crude reaction mixture may contain a variety of impurities. Identifying these is the first step in designing an effective purification strategy.

Potential Impurity Origin Rationale Impact on Purification
Unreacted 4-ChloroanilineStarting MaterialIncomplete initial condensation reaction.Basic impurity, can often be removed with an acidic wash.
Unreacted Intermediate AnilinomethylenemalonateIncomplete CyclizationInsufficient temperature or reaction time during the cyclization step.Polar impurity, may co-elute with the product in polar solvent systems.
Regioisomers of NitrationSide Reaction during NitrationNitration of the quinoline ring can potentially occur at other positions, though the 6-position is often favored.[4]Structurally very similar to the desired product, making separation by chromatography or recrystallization challenging.
4-Hydroxy-6-nitroquinoline-3-carboxylateIncomplete ChlorinationThe chlorination of the 4-hydroxy group may not go to completion.More polar than the target compound due to the hydroxyl group.
4-Chloro-6-nitroquinoline-3-carboxylic acidHydrolysis of the EsterThe ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present, especially under acidic or basic conditions.[5][6][7]Acidic impurity, can be removed with a basic wash. Its polarity is significantly different from the product.
Tarry ByproductsPolymerization/DegradationHigh reaction temperatures, especially in the presence of strong acids, can lead to the formation of polymeric tars.[8]Can complicate all purification steps, often requiring a preliminary filtration or trituration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My crude product is a dark, oily tar. How should I begin the purification?

Answer: A tarry consistency is a common issue in quinoline synthesis, often due to polymerization or degradation byproducts.[8] A direct approach with chromatography or recrystallization is unlikely to be successful.

Troubleshooting Protocol:

  • Trituration: Begin by attempting to solidify the crude material.

    • Add a non-polar solvent in which your target compound has low solubility at room temperature (e.g., hexanes, diethyl ether, or a mixture of the two).

    • Stir the mixture vigorously. The goal is to dissolve the less polar impurities while encouraging your more polar product to precipitate as a solid.

    • If successful, you can then filter off the solid, which will be significantly purer than the starting tar.

  • Solvent Wash Sequence: If the crude material is a solid but contains colored impurities, a series of solvent washes can be effective.

    • Wash the solid with a non-polar solvent (e.g., hexanes) to remove non-polar impurities.

    • Follow with a wash using a more polar solvent in which the product has limited solubility (e.g., cold ethanol or isopropanol).

FAQ 2: I am having trouble finding a suitable solvent for recrystallization. The compound either doesn't dissolve or dissolves completely even at room temperature.

Answer: Finding the ideal recrystallization solvent requires a systematic approach. The principle of recrystallization is that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[9]

Solvent Screening Protocol:

  • Single Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid is just suspended.

    • If the solid dissolves at room temperature, that solvent is not suitable for single-solvent recrystallization.

    • If the solid does not dissolve, heat the mixture to the boiling point of the solvent. If it dissolves, this is a potentially good solvent. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • If the solid does not dissolve even at boiling, the solvent is not suitable.

Solvent Class Examples Comments
AlcoholsEthanol, Isopropanol, MethanolGood starting point for moderately polar compounds.[9]
EstersEthyl AcetateGood for compounds with ester functionalities.
KetonesAcetoneA generally good, polar solvent.
AromaticTolueneCan be effective for aromatic compounds.
ChlorinatedDichloromethaneUse with caution due to volatility and toxicity.
Aprotic PolarAcetonitrile, DMFUse sparingly as they are high-boiling and can be difficult to remove.
  • Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is the next logical step.[10] This involves a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which the compound is insoluble).

    • Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point.

    • Slowly add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

    Commonly successful pairs for polar aromatic compounds include:

    • Ethanol/Water

    • Acetone/Hexanes

    • Ethyl Acetate/Hexanes[10]

FAQ 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Strategies:

  • Increase the Amount of Solvent: The concentration of the solute may be too high. Add more hot solvent to ensure the compound is fully dissolved before cooling.

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates a rough surface that can initiate crystallization.

  • Seed the Solution: Add a tiny crystal of the pure product to the cooled solution to act as a nucleus for crystal growth.

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

FAQ 4: I am trying to purify my compound by column chromatography, but I am getting poor separation or the compound is streaking on the TLC plate.

Answer: Poor separation and streaking on TLC are often related and point to issues with the solvent system, the stationary phase, or the compound itself.

Troubleshooting Column Chromatography:

Column_Chromatography_Troubleshooting A Problem: Poor Separation/Streaking B Is the compound acidic or basic? A->B C Add a modifier to the eluent B->C Yes F Is the compound very polar? B->F No D Acidic Compound: Add 0.1-1% Acetic Acid C->D E Basic Compound: Add 0.1-1% Triethylamine C->E G Consider a more polar stationary phase (e.g., Alumina) or Reverse-Phase Chromatography F->G Yes H Is the eluent polarity optimal? F->H No I Adjust the solvent ratio. Aim for an Rf of 0.2-0.4 for the target compound on TLC H->I J Is the column overloaded? I->J K Use a larger column or a smaller amount of crude material J->K

Caption: Decision-making workflow for troubleshooting column chromatography.

Detailed Protocol for Optimizing Column Chromatography:

  • TLC Analysis is Key: Before running a column, always optimize the separation on a TLC plate.

    • Choosing the Eluent: A good starting point for quinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[11]

    • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound. This generally provides the best separation on a column.

    • Addressing Streaking: If your compound streaks, it may be due to its acidic or basic nature.

      • For acidic impurities like the hydrolyzed carboxylic acid, adding a small amount (0.1-1%) of acetic acid to the eluent can improve the peak shape.

      • For basic impurities like unreacted aniline, adding a small amount (0.1-1%) of triethylamine can be beneficial.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Load the crude product in a minimal amount of the eluent or pre-adsorb it onto a small amount of silica gel. A concentrated band at the top of the column is crucial for good separation.

  • Elution:

    • Start with a less polar solvent mixture than what gives the ideal Rf on TLC and gradually increase the polarity (gradient elution). This will allow for the elution of non-polar impurities first, followed by your product, and then more polar impurities.

FAQ 5: I suspect my product is hydrolyzing during workup or purification. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, especially if the reaction conditions were acidic or basic and water was present during the workup.[5][6][12]

Preventative Measures:

  • Anhydrous Conditions: If possible, perform the reaction and workup under anhydrous conditions.

  • Neutral Workup: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine to remove excess water. Dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate before concentrating.

  • Avoid Strong Acids and Bases During Purification: If using chromatography, avoid adding strong acids or bases to the eluent unless necessary to improve peak shape, and even then, use them sparingly. Be aware that silica gel is slightly acidic and can promote the hydrolysis of sensitive esters. If this is a major issue, consider using neutral alumina as the stationary phase.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • IndiaMART. (n.d.). Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. Retrieved from [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Polysubstituted Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 129(33), 10096–10097.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. Technical Support Guide.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (2010). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Durel, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 19(5), e202200114.
  • University of California, Irvine, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2021). Can anyone help me troubleshoot protein purification?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Google Patents. (2015). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Journal of Chemical Education. (1976).
  • The Journal of Organic Chemistry. (1998). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. 63(13), 4472–4474.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Merck Index Online. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Atlantis Press. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • ResearchGate. (2015). Synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • United States International Trade Commission. (1968).
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]

  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.

Sources

Troubleshooting low yield in "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate Synthesis

User Context: You are experiencing low yields in the synthesis of this compound. This is a multi-step synthesis typically involving the Gould-Jacobs reaction, starting from 4-nitroaniline.[1] The presence of the electron-withdrawing nitro group (


) significantly deactivates the aromatic ring, creating kinetic bottlenecks that do not exist in the synthesis of unsubstituted quinolines.

Module 1: The Condensation Step (The Kinetic Bottleneck)

The Issue: Low conversion of 4-nitroaniline to the enamine intermediate. Diagnosis: 4-Nitroaniline is a weak nucleophile due to the strong electron-withdrawing nature of the nitro group.[1] It struggles to attack the electrophilic carbon of Diethyl ethoxymethylenemalonate (EMME).

Troubleshooting Protocol
ParameterStandard Protocol (Likely Failing)Optimized Protocol Why? (The Science)
Catalyst None (Neat)Acid Catalysis (0.5 mol% p-TsOH or HCl) Protonation of the EMME carbonyl/ethoxy group increases its electrophilicity, compensating for the aniline's poor nucleophilicity.[1]
Temperature 100–110°C140–150°C Higher activation energy is required to overcome the electronic deactivation of the amine.
Equilibrium Open flaskDean-Stark Trap / Vacuum The reaction produces ethanol.[1] Actively removing ethanol drives the equilibrium forward (Le Chatelier’s principle).

Q: My reaction mixture turns solid/unstirred. What happened? A: You likely have unreacted starting material precipitating or the product crystallizing too fast.

  • Fix: Use a high-boiling solvent like Diphenyl ether or Dowtherm A (minimal volume) during condensation if neat reaction fails.[1] This keeps the mixture fluid and allows higher temperatures without localized charring.

Module 2: The Cyclization (Gould-Jacobs Reaction)

The Issue: Formation of black tar ("coking") instead of the 4-hydroxy intermediate; yield <30%. Diagnosis: The cyclization is an intramolecular electrophilic aromatic substitution. The nitro group at the para position (relative to the amine) deactivates the ring positions ortho to the nitrogen, making ring closure thermodynamically difficult.

Troubleshooting Protocol
  • Temperature is Critical: The ring closure requires 250°C .[1] Anything lower (

    
    ) will result in decomposition before cyclization.[1]
    
  • Dilution Factor:

    • Common Mistake: Adding the solid enamine to the flask and heating. This causes polymerization.[1]

    • Correct Method:Dropwise addition of the enamine (dissolved in hot solvent or as a melt) into pre-heated (250°C) Dowtherm A.

    • Benefit: This achieves "high dilution" conditions locally, favoring intramolecular cyclization over intermolecular polymerization.

Q: How do I isolate the product from Dowtherm A? A: Dowtherm A (b.p. ~258°C) is hard to remove.

  • Protocol: Cool the reaction mixture to ~80°C. Add a non-polar anti-solvent like Hexane or Ligroin . The polar quinoline product will precipitate; the impurities and solvent remain in the mother liquor. Filter while warm to remove tarry byproducts.[1]

Module 3: The Chlorination (The Labile Finish)

The Issue: Incomplete conversion to chloride or loss of the ethyl ester (hydrolysis) to the carboxylic acid. Diagnosis:


 is aggressive.[1] If moisture is present, it generates 

and

, which hydrolyze the C-3 ester.
Experimental Workflow & Decision Tree

Chlorination_Troubleshooting Start Start: Chlorination with POCl3 Check1 Check: Is Ester Intact? Start->Check1 Issue1 Issue: Ester Hydrolyzed to Acid Check1->Issue1 No (Acid formed) Issue2 Issue: Incomplete Chlorination Check1->Issue2 Yes (Starting Material remains) Success Success: Ethyl 4-chloro-6-nitro... Check1->Success Yes (Conversion >95%) Sol1 Fix: Dry reagents. Keep quench temp <0°C. Buffer with NaOAc. Issue1->Sol1 Sol2 Fix: Add base catalyst (TEA). Spike with PCl5. Reflux longer. Issue2->Sol2

Figure 1: Decision tree for troubleshooting the chlorination of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

Critical FAQs for Chlorination:

Q: Why is my ester disappearing? A: Hydrolysis.[1] The reaction generates


. Upon quenching with water, the concentration of acid spikes.
  • Fix: Quench the reaction mixture into ice-water containing ammonium hydroxide (

    
    )  or Sodium Acetate to immediately neutralize the acid. Keep the temperature below 5°C during the quench.
    

Q: The reaction stalls at 80% conversion. A: The "oxo" leaving group is stubborn.

  • Fix: Add a catalyst. Triethylamine (

    
    )  or 
    
    
    
    -Dimethylaniline
    (1.0 eq) acts as a base to sponge up
    
    
    and catalyzes the formation of the reactive dichlorophosphoryl intermediate.

Summary of Optimized Conditions

StepReagentsCritical Control Point
1. Enamine Formation 4-Nitroaniline + EMME + p-TsOH (cat.) Remove Ethanol continuously.[1] Temp >140°C.
2. Cyclization Dowtherm A T = 250°C . Dropwise addition to avoid polymerization.
3. Chlorination

+ Base Catalyst
Anhydrous . Quench into buffered ice water.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link[1]

  • Organic Chemistry Portal. Synthesis of Quinolines (Gould-Jacobs Reaction).Link

  • National Institutes of Health (PubChem). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Compound Summary.[1]Link[1]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones (Mechanistic Insight).Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to help you streamline your experiments and achieve optimal results.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Synthesis Overview

The synthesis of this compound typically proceeds in two key stages:

  • Gould-Jacobs Reaction: Formation of the quinoline core by condensation of 4-nitroaniline with diethyl ethoxymethylenemalonate (EMME) and subsequent thermal cyclization to yield Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a suitable chlorinating agent.

Synthesis_Workflow cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Chlorination 4-nitroaniline 4-nitroaniline Condensation Condensation 4-nitroaniline->Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate EtOH Cyclization Cyclization Intermediate->Cyclization High Temp. Product1 Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Cyclization->Product1 Chlorination_Reaction Chlorination Product1->Chlorination_Reaction Chlorinating_Agent e.g., POCl₃ Chlorinating_Agent->Chlorination_Reaction Final_Product This compound Chlorination_Reaction->Final_Product

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, but its high-temperature requirements can lead to challenges.[1][2]

Question 1: I am observing a low yield in the initial condensation of 4-nitroaniline and EMME. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial condensation step are often due to incomplete reaction or the formation of side products. Here are some key factors to consider:

  • Purity of Reactants: Ensure that both 4-nitroaniline and diethyl ethoxymethylenemalonate (EMME) are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature and Time: The condensation is typically carried out by heating the neat mixture or in a solvent like ethanol.[3] While higher temperatures can accelerate the reaction, they can also lead to decomposition. A systematic optimization of temperature and reaction time is recommended. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields.[3][4]

  • Stoichiometry: A slight excess of EMME (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

  • Solvent Choice: While the reaction can be run neat, using a high-boiling point solvent like Dowtherm A or diphenyl ether can provide better temperature control during the subsequent cyclization step.[5]

ParameterRecommendationRationale
Reactant Purity >98%Impurities can lead to side reactions and lower yields.
Stoichiometry 1.0 eq. 4-nitroaniline : 1.1-1.2 eq. EMMEA slight excess of EMME ensures complete conversion of the aniline.
Temperature 100-140 °C (conventional) or optimized for microwaveBalances reaction rate with potential for decomposition.
Solvent Neat, Ethanol, or high-boiling point solventDepends on the subsequent cyclization method.

Question 2: My cyclization to form Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is incomplete, or I'm seeing significant charring and decomposition. How can I optimize this step?

Answer:

The cyclization step is a high-temperature intramolecular condensation that can be challenging.[1] Incomplete cyclization or decomposition are common issues.

  • Thermal Cyclization Conditions: This step typically requires high temperatures, often in the range of 240-260 °C.[5] The key is to maintain a uniform temperature and to heat the reaction mixture for the optimal duration. Prolonged heating can lead to decomposition.

  • Use of a High-Boiling Point Solvent: As mentioned, using a high-boiling point solvent like Dowtherm A or diphenyl ether can provide more uniform heating and prevent localized overheating, which is a common cause of charring.

  • Acid Catalysis: In some cases, the cyclization can be facilitated by an acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to be effective for cyclization at lower temperatures.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective method for achieving rapid and efficient cyclization with reduced side product formation.[4][6]

Cyclization_Troubleshooting Problem Low Cyclization Yield / Decomposition Cause1 Non-uniform Heating Problem->Cause1 Cause2 Temperature Too High/Low Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Use High-Boiling Solvent (e.g., Dowtherm A) Cause1->Solution1 Solution4 Employ Microwave Synthesis Cause1->Solution4 Solution2 Optimize Temperature Profile Cause2->Solution2 Solution3 Consider Acid Catalysis (e.g., Eaton's Reagent) Cause2->Solution3 Cause2->Solution4 Cause3->Solution2 Cause3->Solution4

Caption: Troubleshooting guide for the cyclization step.

Part 2: Troubleshooting the Chlorination Reaction

The conversion of the 4-hydroxy group to a 4-chloro group is a critical step that often employs harsh reagents.

Question 3: The chlorination of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate with phosphorus oxychloride (POCl₃) is giving me a low yield. What can I do?

Answer:

Low yields in the chlorination step can be attributed to several factors, from incomplete reaction to product degradation.

  • Reagent Purity and Excess: Ensure that the phosphorus oxychloride (POCl₃) is fresh and of high purity. An excess of POCl₃ is typically used to drive the reaction to completion; it can also serve as the solvent.[7]

  • Reaction Temperature and Duration: The reaction is usually performed at reflux. The optimal temperature and time should be determined experimentally. Insufficient heating may lead to incomplete conversion, while excessive heating can cause decomposition.

  • Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring. This must be done carefully in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction. The pH is then adjusted with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

ParameterRecommendationRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)POCl₃ is commonly used and can also act as a solvent.
Stoichiometry Use a significant excess of POCl₃ (e.g., 5-10 equivalents)Drives the reaction to completion.
Temperature Reflux (typically around 110 °C for POCl₃)Ensures a sufficient reaction rate.
Work-up Careful quenching on ice followed by neutralizationCrucial for isolating the product and ensuring safety.

Question 4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

Answer:

Purification can be challenging due to the potential for residual chlorinating agent and byproducts.

  • Crystallization: The crude product obtained after work-up can often be purified by recrystallization from a suitable solvent, such as ethanol, acetone, or a mixture of solvents.[5]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common eluent system.

  • Washing: Thoroughly washing the crude product with water and a dilute base solution (e.g., sodium bicarbonate) during the work-up is essential to remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-130 °C for 2 hours. Ethanol will distill off.

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add a suitable solvent (e.g., acetone) to precipitate the product.[5]

  • Filter the solid, wash with cold solvent, and dry under vacuum.

Protocol 2: Synthesis of this compound

  • In a fume hood, carefully add Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of 7-8.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

A: Yes, thionyl chloride can also be used for the chlorination of 4-hydroxyquinolines.[8] The reaction conditions may need to be optimized, and it is often used in the presence of a catalytic amount of dimethylformamide (DMF).

Q: How can I monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is an effective way to monitor the progress of both the cyclization and chlorination steps.[7] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediates, and product.

Q: What are the safety precautions I should take when working with phosphorus oxychloride?

A: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that you have a quenching station and appropriate neutralizers readily available.

References

  • PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Available from: [Link]

  • Google Patents. US3567732A - Process for the preparation of chlorinated quinolines.
  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available from: [Link]

  • National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available from: [Link]

  • XiXisys.com. 4-Hydroxy-6-nitro-quinoline-3-carboxylic acid ethyl ester (CAS No. 103514-53-0) SDS. Available from: [Link]

  • ResearchGate. Synthesis of hydroxynaphthalenes 4–6 and nitroxoline 18. Available from: [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • IndiaMART. Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. Available from: [Link]

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (CAS No: 103514-54-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this critical synthetic intermediate. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve challenges, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

This compound is a highly functionalized quinoline derivative, prized as a building block in medicinal chemistry and materials science. Its utility stems from three key reactive sites: the nucleophilic substitution-prone 4-chloro position, the electron-withdrawing 6-nitro group that activates the quinoline ring, and the versatile ethyl ester at the 3-position.[1] However, this same reactivity profile makes the compound susceptible to specific degradation pathways under common experimental conditions. This guide will walk you through identifying, preventing, and troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid this compound has changed color from a light yellow to a brownish-orange over time. Is it still usable?

A1: A color change in the solid material is a primary indicator of degradation. While typically a yellow to orange powder, a shift to a darker brown or orange suggests the formation of impurities.[1] This is often due to slow decomposition, potentially accelerated by exposure to light, atmospheric moisture, or trace acidic/basic contaminants on storage container surfaces.

Causality & Expert Insight: The nitroaromatic functionality makes the compound sensitive. Nitro compounds can undergo complex decomposition reactions, and the color change likely indicates the formation of minor degradation products that are highly chromophoric.

Recommended Action: Before use, you must re-characterize the material. Do not assume it is suitable for your reaction.

  • Purity Check: Dissolve a small sample in a suitable organic solvent (e.g., Acetonitrile or a DCM/Methanol mixture) and analyze via HPLC-UV and LC-MS. Compare the resulting chromatogram and mass spectrum to a reference standard or the data from when the material was first received.

  • Decision: If the purity is below your experimental tolerance (typically >95% for synthetic work), purification by recrystallization or column chromatography is necessary.[2] If significant degradation is observed (<90% purity), it may be more cost-effective to acquire a fresh batch.

Q2: I'm observing a new, more polar peak in my HPLC analysis after dissolving the compound in methanol for a few hours. What is happening?

A2: This is a classic sign of solvolysis, specifically methanolysis. The 4-chloro substituent on the quinoline ring is a good leaving group, and the carbon at that position is susceptible to nucleophilic attack. Protic solvents like methanol, ethanol, and even water can act as nucleophiles, displacing the chloride to form the corresponding 4-methoxy or 4-hydroxy derivative.

Causality & Expert Insight: The nitrogen atom in the quinoline ring and the electron-withdrawing nitro group at the 6-position both increase the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic substitution. This reaction can proceed even at room temperature in protic solvents.

Recommended Action:

  • Use Aprotic Solvents: For preparing stock solutions or running reactions where the 4-chloro group must be preserved, use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).

  • Prepare Solutions Fresh: If a protic solvent is unavoidable for your reaction, prepare the solution immediately before use and cool it if possible to minimize the rate of solvolysis. Do not store solutions of this compound in protic solvents.

Diagram: Susceptibility to Nucleophilic Attack

This diagram illustrates the key reactive sites on the molecule that are prone to degradation.

G cluster_molecule This compound cluster_sites Vulnerable Functional Groups mol Structure (See Chemical Structure Image) C4_Cl 4-Chloro (Nucleophilic Substitution) mol->C4_Cl Highly Susceptible Ester Ethyl Ester (Hydrolysis) mol->Ester Susceptible to Acid/Base Nitro 6-Nitro (Thermal/Photo Decomposition) mol->Nitro Sensitive to Heat/Light

Caption: Key reactive sites on the molecule.

Q3: My reaction requires aqueous basic conditions (e.g., using NaOH or K₂CO₃), but I'm getting a complex mixture of products and low yield. Is the starting material degrading?

A3: Yes, this is highly likely. The compound has two primary points of instability under aqueous basic conditions:

  • Hydrolysis of the 4-Chloro Group: As with other nucleophiles, hydroxide ions (OH⁻) will rapidly attack the C4 position to displace the chloride, forming Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.[3] This is often the major byproduct.

  • Hydrolysis of the Ethyl Ester: The ethyl ester at the C3 position is susceptible to saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt (4-chloro-6-nitroquinoline-3-carboxylic acid).

Causality & Expert Insight: Running the reaction under these conditions creates a competition between your desired reaction and at least two significant degradation pathways. The combination of these side reactions can lead to the complex mixture you are observing.

Recommended Action:

  • Use Non-Nucleophilic Organic Bases: If possible, switch to non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in an aprotic solvent.

  • Control Temperature: If aqueous base is essential, run the reaction at the lowest possible temperature (e.g., 0 °C) to slow the rate of hydrolysis relative to your desired reaction.

  • Protecting Groups: In more advanced synthetic strategies, you might consider if a different ester (e.g., a t-butyl ester, which is more stable to base) would be a better choice for your synthetic route.

Diagram: Primary Hydrolytic Degradation Pathways

This workflow shows the two main degradation products formed under aqueous conditions.

G cluster_acid Acidic/Neutral Conditions (H₂O) cluster_base Basic Conditions (OH⁻) start This compound (in Aqueous Solution) prod1 Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (Major Product) start->prod1 Hydrolysis of C4-Cl prod2 4-Chloro-6-nitroquinoline-3-carboxylic acid (Ester Hydrolysis) start->prod2 Saponification of Ester prod3 4-Hydroxy-6-nitroquinoline-3-carboxylic acid (Dual Hydrolysis) prod1->prod3 Saponification prod2->prod3 Hydrolysis

Caption: Hydrolytic degradation of the title compound.

Q4: Are there any thermal hazards I should be aware of when heating this compound?

A4: Yes. As a nitroaromatic compound, this compound carries an inherent risk of thermal instability. Nitroaromatic compounds can undergo exothermic, autocatalytic decomposition at elevated temperatures, which can lead to a runaway reaction, releasing significant heat and gas.[4] The energy associated with the C-NO₂ bond is a key factor in this potential hazard.[4]

Causality & Expert Insight: The decomposition of nitroaromatics is complex and can be initiated at temperatures lower than the melting point, especially in the presence of impurities which can act as catalysts.[4][5] The initial step is often the homolytic cleavage of the C-NO₂ bond.[6]

Recommended Action:

  • Avoid High Temperatures: Do not heat the solid material unnecessarily. For reactions, use the lowest effective temperature.

  • Use an Oil Bath and Blast Shield: When heating reactions, always use a well-controlled heating source like an oil bath (not a heating mantle directly on the flask) and conduct the experiment behind a blast shield in a fume hood.

  • Small-Scale First: If you must run a reaction at a high temperature, perform it on a small scale first to assess its thermal behavior before scaling up.

  • DSC/TGA Analysis: For process safety and scale-up applications, it is highly recommended to perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.

Quantitative Data & Physicochemical Properties

The following table summarizes key properties of the compound.

PropertyValueSource
Chemical Name Ethyl 4-chloro-6-nitro-3-quinoline carboxylate[1]
CAS Number 103514-54-1[1]
Molecular Formula C₁₂H₉ClN₂O₄[1]
Appearance Typically a yellow to orange solid or powder[1]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water[1]
Shelf Life Approximately 12 months under ideal conditions[1]

Experimental Protocols for Stability Assessment

Protocol 1: Troubleshooting Workflow for Reaction Failure

This protocol provides a logical sequence for diagnosing if starting material instability is the cause of poor reaction outcomes.

G start Low Yield / Complex Mixture in Reaction q1 Did you check the purity of the solid starting material? start->q1 check_purity Action: Analyze solid by HPLC-UV and LC-MS q1->check_purity No q2 Are you using a protic solvent (e.g., MeOH, EtOH, H₂O)? q1->q2 Yes, it's pure purify Purify by recrystallization or chromatography check_purity->purify Impure purify->q2 check_solvolysis Action: Analyze a solution of SM in the solvent over time (0, 1, 4 hr) q2->check_solvolysis Yes q3 Are you using harsh acidic or basic conditions? q2->q3 No switch_solvent Switch to a dry, aprotic solvent (e.g., MeCN, THF, DCM) check_solvolysis->switch_solvent Degradation Observed end Proceed with reaction using purified material and/or modified conditions switch_solvent->end check_hydrolysis Action: Run a small-scale forced degradation study (See Protocol 2) q3->check_hydrolysis Yes q3->end No modify_cond Modify conditions: Lower temp, use organic base, etc. check_hydrolysis->modify_cond Degradation Observed modify_cond->end

Caption: Troubleshooting workflow for failed reactions.

Protocol 2: Forced Degradation Study for Hydrolytic Stability

This protocol helps determine the compound's stability under acidic, basic, and neutral aqueous conditions.

Objective: To identify potential degradation products and assess the rate of hydrolysis.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector (e.g., monitoring at 254 nm and 320 nm)

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Prepare Test Solutions: In three separate vials, mix 1 mL of the stock solution with 9 mL of the following:

    • Vial A (Acidic): 0.1 M HCl

    • Vial B (Basic): 0.1 M NaOH

    • Vial C (Neutral): Water

  • Time Zero (T=0) Analysis: Immediately after preparation, inject a sample from each vial into the HPLC system to get a baseline chromatogram.

  • Incubation: Store the vials at a controlled room temperature (e.g., 25 °C), protected from light.

  • Time Point Analysis: Inject samples from each vial at set time points (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Compare the chromatograms over time.

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify the major degradation products by analyzing the samples with LC-MS. The primary expected degradation product in all three conditions is the 4-hydroxy derivative, which will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u).

Protocol 3: Benchtop Photostability Assessment

This is a simplified protocol to quickly assess sensitivity to ambient lab lighting, based on ICH Q1B guidelines.[7]

Objective: To determine if the compound degrades upon exposure to light.

Procedure:

  • Prepare Solution: Prepare a solution of the compound in a photochemically inert solvent (e.g., Acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

  • Prepare Samples:

    • Sample S (Sample): Place the solution in a clear glass vial.

    • Sample C (Control): Place the same solution in an identical vial, but wrap it completely in aluminum foil to protect it from light.

  • Exposure: Place both vials side-by-side on a laboratory bench under normal fluorescent lighting for a set period (e.g., 24-48 hours).

  • Analysis: Analyze both Sample S and Sample C by HPLC-UV.

  • Interpretation:

    • If the peak area of the parent compound in Sample S is significantly lower than in Sample C, the compound is photolabile.

    • The appearance of new peaks in the chromatogram for Sample S, which are absent in Sample C, indicates the formation of photodegradation products. Quinolines can undergo complex photorearrangements and decompositions.[8][9]

References

  • Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. IndiaMART. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ACS Publications. [Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Sterillium Safety Data Sheet. Carl ROTH. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

Sources

Technical Support Center: Ethyl 4-chloro-6-nitroquinoline-3-carboxylate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring safety, efficiency, and reproducibility.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems that can arise during the scale-up of the synthesis of this compound. The synthesis typically involves a multi-step process including cyclization to form the quinoline core, followed by nitration and chlorination.

Issue 1: Uncontrolled Exotherm and Poor Yield in Nitration Step

Question: We are experiencing a significant exotherm during the nitration of the quinoline precursor, leading to a decrease in yield and the formation of dark, tarry byproducts. How can we mitigate this?

Answer: The nitration of aromatic compounds is a notoriously exothermic process.[1][2] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," which can cause thermal runaway and product degradation.[1][3]

Causality and Solution:

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.

  • Mixing Inefficiency: Inadequate agitation can lead to poor distribution of the nitrating agent and localized overheating.

Recommended Protocol Adjustments for Scale-Up:

  • Controlled Addition: Switch from a batch addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) to a slow, controlled feed. This allows the cooling system to manage the heat generated.

  • Optimal Temperature Range: Maintain a strict temperature range, typically between 0-10°C, throughout the addition of the nitrating agent. Utilize a robust cooling system, such as a jacketed reactor with a circulating coolant.

  • Enhanced Agitation: Ensure the reactor is equipped with an appropriately sized agitator to maintain a homogenous mixture and facilitate efficient heat transfer to the reactor walls.

  • Solvent Selection: The choice of solvent can influence heat capacity and reaction rate. While sulfuric acid is often used as both a catalyst and a solvent in nitrations, ensure its quantity is sufficient to act as a heat sink.[4]

Issue 2: Incomplete Chlorination and Impurity Profile

Question: During the chlorination of the 4-hydroxyquinoline intermediate to introduce the chloro group at the 4-position, we are observing incomplete conversion and the presence of starting material in the final product. What are the likely causes and how can we improve the conversion?

Answer: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Incomplete conversion can stem from several factors.

Causality and Solution:

  • Reagent Stoichiometry and Activity: Insufficient chlorinating agent or decomposition of the reagent can lead to incomplete reaction.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times at a larger scale to go to completion.

Recommended Protocol Adjustments for Scale-Up:

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Recommended)Rationale
Chlorinating Agent POCl₃ (2-3 equivalents)POCl₃ (3-5 equivalents)Ensures sufficient reagent to drive the reaction to completion, accounting for potential losses.
Temperature 80-90°C100-110°CHigher temperatures can increase the reaction rate. Monitor for potential side reactions.
Reaction Time 2-4 hours4-8 hours (with in-process monitoring)Allows for complete conversion at a larger volume.
In-Process Control TLCHPLC or UPLCProvides more accurate and quantitative monitoring of the reaction progress.

Experimental Protocol: In-Process Monitoring by Thin-Layer Chromatography (TLC)

This protocol can be adapted for various quinoline syntheses to monitor reaction progress.[5]

  • Prepare the Developing Chamber: Pour a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) into a developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Spot the Plate: On a TLC plate, make three marks on the starting line: "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).

    • Spot a dilute solution of your starting 4-hydroxyquinoline on the "SM" mark.

    • Carefully withdraw a small aliquot of your reaction mixture and spot it on the "RM" mark.

    • Spot both the starting material and reaction mixture on the "Co" mark.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the "RM" lane indicates the reaction is complete.[5]

Issue 3: Product Isolation and Purification Challenges

Question: We are struggling with the isolation and purification of the final product, this compound. The crude product is often an oil or a sticky solid that is difficult to handle and purify by crystallization.

Answer: Challenges in product isolation and purification are common during scale-up, often due to the presence of impurities that can inhibit crystallization.

Causality and Solution:

  • Impurities: Residual acids, tarry byproducts from the nitration step, or unreacted intermediates can interfere with crystallization.

  • Solvent System: The choice of crystallization solvent is critical for obtaining a crystalline solid with high purity.

Recommended Work-up and Crystallization Protocol:

  • Quenching: After the chlorination reaction is complete, carefully quench the reaction mixture by slowly adding it to a large volume of ice-water with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture with a base, such as sodium carbonate or sodium hydroxide solution, to a pH of 7-8. This will precipitate the crude product.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove residual acids), and brine.[3]

  • Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Perform a solvent screen to identify a suitable crystallization solvent or solvent system. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are often good starting points for quinoline derivatives.[6][7]

    • Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of well-defined crystals.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: The nitration step is highly exothermic and can lead to a thermal runaway reaction if not properly controlled.[1][2]

  • Corrosive Reagents: The use of strong acids (nitric and sulfuric) and chlorinating agents (POCl₃) requires appropriate personal protective equipment (PPE) and acid-resistant equipment.[2]

  • Toxic Fumes: The reactions can produce toxic fumes, such as nitrogen oxides (NOx) and hydrogen chloride (HCl). All work should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.[2]

Q2: How can I effectively monitor the progress of the quinoline ring formation (cyclization) step?

A2: The cyclization reaction, often a Friedländer or a related synthesis, can be monitored by TLC or HPLC.[8][9] In a typical Friedländer synthesis, you would monitor the consumption of the 2-aminobenzaldehyde or ketone starting material and the appearance of the quinoline product spot.[8] A co-spot on the TLC plate with an authentic sample of the starting material is the most reliable way to track its disappearance.[5]

Q3: What are the key parameters to control during the crystallization of the final product to ensure high purity and good crystal form?

A3: The key parameters for controlled crystallization are:

  • Solvent Selection: The chosen solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, more uniform crystals, which are easier to filter and tend to have higher purity.

  • Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can initiate crystallization and help control the crystal size distribution.

  • Agitation: Gentle agitation can improve heat and mass transfer, leading to more uniform crystal growth.

III. Visualizing the Workflow

Decision Tree for Troubleshooting Poor Yield in Nitration

G start Low Yield in Nitration check_exotherm Was a significant exotherm observed? start->check_exotherm yes_exotherm Yes check_exotherm->yes_exotherm Yes no_exotherm No check_exotherm->no_exotherm No improve_cooling Improve cooling efficiency and control addition rate of nitrating agent. yes_exotherm->improve_cooling check_temp Was the reaction temperature maintained at 0-10°C? no_exotherm->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_impurities Analyze for impurities in the starting material. yes_temp->check_impurities adjust_temp Implement stricter temperature control. no_temp->adjust_temp impurities_present Purify starting material before nitration. check_impurities->impurities_present Impurities Found end Re-evaluate reaction stoichiometry and time. check_impurities->end No Impurities

Sources

Technical Support Center: High-Purity Isolation of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-4CL-6NQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Impurity Profiles & Purification Protocols[1]

Executive Summary & Impurity Landscape[1][2]

Welcome to the technical support interface. You are likely encountering difficulty isolating high-purity Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (Target Compound).[1]

This intermediate is highly reactive due to the electrophilic nature of the C-4 chlorine atom, activated by the electron-withdrawing nitro group at C-6 and the ester at C-3.[1] This reactivity makes it prone to specific degradation pathways during workup.[1]

The Impurity Profile (Root Cause Analysis)

Before attempting purification, you must identify what you are removing.[1] The three most common contaminants are:

Impurity TypeChemical IdentityOriginSolubility Characteristic
Type A (Major) Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (Tautomer: 4-quinolone)Precursor or Hydrolysis ProductInsoluble in DCM/CHCl₃; Soluble in hot polar aprotic solvents (DMSO/DMF).[1]
Type B 4-Nitroaniline / EMME Unreacted Starting MaterialsSoluble in Ethanol/EtOAc; Sticky/colored.[1]
Type C Phosphorus Residues POCl₃ / PolyphosphatesWater-soluble (acidic); often trapped in crystal lattice.[1]

Visualizing the Problem (Pathway Analysis)

The following diagram illustrates the genesis of these impurities during the standard Gould-Jacobs synthetic pathway and subsequent chlorination.

ImpurityLandscape Start 4-Nitroaniline + EMME Inter Enamine Intermediate Start->Inter Condensation Target TARGET: Ethyl 4-chloro-6-nitro... Start->Target Carryover (Type B) Cycliz Cyclization (Dowtherm A, 250°C) Inter->Cycliz Thermal Precursor 4-Hydroxy Precursor (Impurity Type A) Cycliz->Precursor Ring Closure Chlorination Chlorination (POCl3) Precursor->Chlorination Reaction Chlorination->Target Substitution Hydrolysis Hydrolysis (Moisture/Acid) Target->Hydrolysis Moisture Exposure Hydrolysis->Precursor Reversion (Type A)

Figure 1: The genesis of impurities.[1] Note the reversible path from Target back to the 4-Hydroxy precursor (Type A) upon exposure to moisture.[1]

Troubleshooting Modules (Protocols)

Module 1: The "Ghost" Peak (Removal of 4-Hydroxy Impurity)

Symptom: LC-MS shows a peak at [M-18] relative to the product, or NMR shows a lack of aromaticity in the pyridine ring.[1] A solid precipitates that does not dissolve in Dichloromethane (DCM).[1]

Technical Insight: The 4-hydroxy precursor (actually a 4-quinolone tautomer) is significantly less soluble in non-polar organic solvents than the 4-chloro target.[1] We exploit this "Solubility Switch."

Protocol: The "Dry" DCM Wash

  • Evaporation: Remove the reaction solvent (usually excess POCl₃) under reduced pressure.[1] Crucial: Do not exceed 60°C to prevent thermal decomposition.

  • Quench: Pour the residue slowly onto crushed ice/sodium acetate mixture (maintain pH 5-6).

  • Extraction: Extract immediately with Dichloromethane (DCM) .[1]

    • Why? The Target (4-Cl) is soluble in DCM.[1] The Impurity (4-OH) is largely insoluble.[1]

  • Filtration: If a suspension remains in the organic layer, filter it out . The solid collected on the filter is likely the unreacted 4-hydroxy impurity.

  • Drying: Dry the DCM layer over Anhydrous MgSO₄ (Sodium sulfate is acceptable, but MgSO₄ is faster/drier).

  • Concentration: Evaporate DCM to yield the crude chloro-compound.

Module 2: The "Sticky" Residue (Removal of Starting Materials)

Symptom: The product is orange/brown and sticky (oiling out), indicating unreacted aniline or polymerized EMME.

Technical Insight: Recrystallization from alcohols (Ethanol/Methanol) is standard for many quinolines, but dangerous here.[1] Prolonged heating in ethanol can cause ethanolysis , converting your 4-Cl group to a 4-OEt group.[1]

Protocol: The Non-Nucleophilic Recrystallization Use a solvent system that cannot attack the 4-position.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (EtOAc) (approx 40-50°C).[1]

  • Precipitation: Slowly add n-Hexane (or Heptane) until turbidity just appears.[1]

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Wash: Filter the crystals and wash with cold Hexane.

    • Result: The sticky non-polar impurities (Type B) usually remain in the mother liquor.

Module 3: Inorganic "Acid" Traps (Phosphorus Removal)

Symptom: Product degrades upon storage; turns into a paste.[1] NMR shows broad peaks (acidic protons).[1]

Technical Insight: POCl₃ residues form polyphosphoric acids upon water contact.[1] These acids catalyze the hydrolysis of your ester (at C-3) or the chloride (at C-4).[1]

Protocol: The "Base-Buffer" Wash

  • During the extraction phase (Module 1), wash the DCM layer with cold saturated Sodium Bicarbonate (NaHCO₃) .

  • Caution: Do this quickly. Prolonged exposure to base can hydrolyze the ethyl ester.

  • Follow with a Brine wash to remove residual water.[1]

  • Azeotrope: If you suspect moisture remains, add a small amount of Toluene and rotovap; the toluene-water azeotrope drags out the last traces of moisture.

Decision Tree: Purification Logic

Use this flowchart to determine the correct immediate action based on your observation.

DecisionTree Start Crude Product Isolated SolubilityCheck Is it fully soluble in DCM? Start->SolubilityCheck Filter Filter off Solid (This is 4-OH Impurity) SolubilityCheck->Filter No ColorCheck Is filtrate colored/sticky? SolubilityCheck->ColorCheck Yes Yes Yes No No (Suspended Solid) LiquidPhase Proceed with Liquid Phase Filter->LiquidPhase LiquidPhase->ColorCheck Recryst Recrystallize: EtOAc / Hexane ColorCheck->Recryst Yes (Dark/Sticky) Evap Evaporate & Dry ColorCheck->Evap No (Pale Yellow)

Figure 2: Purification Logic Flowchart. Prioritize solubility differentiation before chromatographic methods.

Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography for this compound? A: Yes, but with a caveat. Silica gel is slightly acidic.[1] 4-chloroquinolines can be unstable on silica if the elution is slow, leading to hydrolysis (reversion to Type A).[1]

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Elute quickly using an EtOAc/Hexane gradient.[1]

Q: Why did my product turn into a high-melting solid (MP > 250°C) after sitting on the bench? A: You likely experienced atmospheric hydrolysis.[1] The 4-chloro compound (MP ~100-120°C depending on purity) reverted to the 4-hydroxy-6-nitroquinoline-3-carboxylate (MP > 270°C).[1]

  • Fix: You must re-chlorinate with POCl₃.[1] You cannot "purify" the Cl compound out of the OH compound easily if the conversion is high; it is better to push the reaction back to the chloride.

Q: Can I use Ethanol for recrystallization? A: It is risky. While standard literature often suggests ethanol for quinolines, the electron-withdrawing nitro group at position 6 makes the C-4 position highly electrophilic.[1] Boiling ethanol can displace the chloride to form Ethyl 4-ethoxy-6-nitroquinoline-3-carboxylate .[1] Use Acetonitrile or EtOAc/Hexane instead.[1]

References

  • Synthesis of 4-Chloroquinolines (Gould-Jacobs Reaction)

    • Source: Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline."[1] Organic Syntheses, Coll.[1][2] Vol. 3, p. 272 (1955).[1]

    • Relevance: Establishes the foundational protocol for cyclization and chlorin
    • URL:[1]

  • Purification and Stability of Chloro-Quinolines

    • Source: Wolf, C. et al. "Synthesis and determination of the absolute configuration of enantiopure quinoline derivatives." Journal of Organic Chemistry, 2008.
    • Relevance: Discusses the handling of labile chloro-quinoline intermediates and non-nucleophilic purific
    • URL: [J. Org.[1][3] Chem. via ACS Publications]([Link]) (Generalized link to journal context).[1]

  • Hydrolysis Mechanisms of 4-Chloroquinolines

    • Source: Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines."[1] Butterworths, 1967 (Classic Text).[1]

    • Relevance: Explains the susceptibility of the C-4 position to nucleophilic attack (hydrolysis) in electron-deficient quinolines.
  • Solubility Data & Characterization

    • Source: PubChem Compound Summary for this compound.[1]

    • Relevance: Confirmation of chemical structure and physical property predictions.
    • URL:[1]

Sources

"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability in Biological Assays

Executive Summary

You are likely encountering inconsistent data (noisy IC50 curves), visible precipitation, or "flat-line" inactivity when testing Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (E-4-C-6-NQ-3-C).[1][2][3]

While often attributed solely to "poor solubility," the behavior of this scaffold is governed by three distinct physicochemical mechanisms:[4][5]

  • Solvent Shock: Rapid precipitation due to high lipophilicity (LogP ~2.5–3.[1][2]5) and planar stacking.[1][2][3]

  • Colloidal Aggregation: Formation of promiscuous "enzyme-sequestering" particles.[1][2]

  • Chemical Instability (

    
     Reactivity):  The chlorine atom at position 4 is highly electrophilic and may covalently react with thiols (e.g., Glutathione, DTT) in your assay buffer.[3]
    

This guide provides the protocols to isolate and resolve these issues.

Module 1: Physical Solubility & "Solvent Shock"

The Problem: This molecule possesses a planar quinoline core and a lipophilic ethyl ester.[2] When you pipette a 10 mM DMSO stock directly into aqueous media (a 1:1000 dilution), the rapid change in dielectric constant forces the molecules to aggregate faster than they can disperse.[3] This is "Solvent Shock."

Protocol: The Intermediate Dilution Method

Do not dilute directly from 100% DMSO to 0.1% assay buffer.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Step: Dilute the stock 1:20 into a "transition solvent" (e.g., pure Ethanol or 50% DMSO/PBS) to create a 500 µM working solution.[2][3]

  • Final Assay Addition: Add this working solution to your assay media.

    • Why this works: It reduces the concentration gradient and prevents the local supersaturation that triggers nucleation.

Visualization: Optimized Dilution Workflow

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (500 µM) Solvent: 50% DMSO/Buffer Stock->Inter 1:20 Dilution (Slow Addition) Precip PRECIPITATION (Nucleation) Stock->Precip Direct Addition (Avoid!) Assay Final Assay Well (5-50 µM) < 1% DMSO Inter->Assay Final Dilution

Figure 1: The Intermediate Dilution strategy prevents local supersaturation (Solvent Shock) common with planar quinolines.[3]

Module 2: Colloidal Aggregation (The False Positive)

The Problem: Planar heteroaromatics like quinolines often form colloidal aggregates in aqueous solution.[2] These colloids adsorb enzymes non-specifically, leading to false-positive inhibition.[1][2][3] This is a known artifact in drug discovery (Shoichet et al.).[1][2]

Diagnostic Test: If your compound shows inhibition, repeat the assay with 0.01% Triton X-100 (or Tween-80) added to the buffer.[3]

  • Result A: Inhibition is lost/significantly reduced

    
    False Positive  (Aggregation).[1][2][3]
    
  • Result B: Inhibition remains stable

    
    True Binder .
    

Data Interpretation Table:

ObservationDiagnosisRecommended Action
IC50 shifts > 3-fold with detergent Colloidal AggregationAdd 0.01% Triton X-100 to all future buffers.[1][2]
Turbidity (OD600 > 0.05) Macroscopic PrecipitationReduce max concentration; switch to Intermediate Dilution.
Steep Hill Slope (> 2.0) Non-specific Binding/DenaturationCheck for chemical reactivity (See Module 3).[1][2][3]

Module 3: Chemical Stability (The "Silent Killer")

The Problem: The 4-chloro substituent on the 6-nitroquinoline core is activated for Nucleophilic Aromatic Substitution (


) .
  • Risk: If your assay buffer contains DTT,

    
    -Mercaptoethanol, or Glutathione , the thiol will displace the chlorine atom.[3]
    
  • Consequence: You are testing a thio-ether derivative, not your original compound. The reaction can occur within minutes at pH 7.4.[1][2]

Reaction Pathway Analysis

ReactionPathway Compound Ethyl 4-chloro-6-nitroquinoline -3-carboxylate Buffer Assay Buffer (pH 7.4) Compound->Buffer Thiol Nucleophile Present? (DTT, GSH, Cysteine) Buffer->Thiol Stable STABLE Proceed with Assay Thiol->Stable No Thiols Reacted MODIFIED COMPOUND (4-Thio-adduct formed) Chlorine displaced Thiol->Reacted Thiols Present

Figure 2: The chemical instability risk assessment. The 4-Cl group is highly reactive toward thiols in standard bioassay buffers.[1]

Corrective Action:

  • Remove Thiols: Switch to TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly necessary.[1][2][3] TCEP is less nucleophilic than DTT.[1][2]

  • Check LCMS: Incubate the compound in your assay buffer (without enzyme/cells) for 1 hour and run LCMS. Look for a mass shift corresponding to [M-Cl+BufferNucleophile].[1][2]

Frequently Asked Questions (FAQ)

Q1: The compound precipitates immediately when I add it to cell culture media (DMEM/RPMI). Why? A: This is likely due to the serum proteins (FBS).[2] While albumin binds drugs, the initial "shock" of hitting the aqueous salt solution causes the compound to crash before it can bind to albumin.

  • Fix: Pre-incubate the compound with serum-free media containing 0.5% DMSO before adding to the full serum-containing media.[1][2]

Q2: My IC50 curve is flat at high concentrations but active at lower ones (Bell-shaped curve). A: This is the classic signature of precipitation.[1][2] At high concentrations, the compound crashes out of solution, becoming unavailable.[3] At lower concentrations, it remains soluble and active.[2][3]

  • Fix: Censor the data points above the solubility limit (likely >10-50 µM).[1][2]

Q3: Can I store the DMSO stock at -20°C? A: Yes, but watch for hydration . DMSO is hygroscopic (absorbs water from air).[1][2][3] If the stock absorbs water, the lipophilic quinoline will precipitate inside the DMSO tube over time.

  • Fix: Use single-use aliquots and store over molecular sieves if possible.[1][2]

References

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of false immediacy (Aggregation issues). Nature Chemical Biology, 2, 450–452.[3] Link

  • Di, L., & Kerns, E. H. (2006).[2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3] Link

  • Organic Chemistry Portal. (n.d.).[1][2][3] Nucleophilic Aromatic Substitution (

    
    ) on Nitrogen Heterocycles. (General mechanism for 4-chloroquinoline reactivity). Link
    

Sources

Technical Support Center: Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you optimize your synthesis, troubleshoot common issues, and make informed decisions in the lab.

Introduction: The Synthetic Challenge

This compound is a highly functionalized quinoline derivative, serving as a versatile building block in medicinal chemistry. The strategic placement of the chloro, nitro, and carboxylate groups makes it a valuable precursor for complex heterocyclic scaffolds, particularly in the development of novel therapeutic agents.[1] However, its multi-step synthesis presents several challenges, including regioselectivity control during nitration and the optimization of the key cyclization and chlorination steps. This guide provides a framework for navigating these challenges effectively.

General Synthetic Workflow

The most common and reliable pathway to the target molecule involves a three-stage process starting from a substituted aniline. This workflow is designed to control the introduction of functional groups and ensure high purity of the final product.

G A Substituted Aniline (e.g., 4-nitroaniline) C Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate A->C Heat (e.g., in Dowtherm A) B Diethyl ethoxymethylenemalonate (EMME) B->C E This compound (TARGET MOLECULE) C->E Reflux C->E D Chlorinating Agent (e.g., POCl₃) D->E F Acetanilide Derivative H 2-chloro-3-formylquinoline Intermediate F->H G Vilsmeier Reagent (POCl₃/DMF) G->H G A Low Yield Observed B Verify Purity of Starting Materials (TLC, NMR) A->B C Is Reaction Going to Completion? (TLC Monitoring) B->C Purity OK D Increase Reaction Time / Temperature C->D No E Significant Decomposition Observed? C->E Yes I Problem Solved D->I F Lower Temperature / Use Milder Catalyst E->F Yes G Optimize Work-up & Purification E->G No F->I H Screen Alternative Catalysts / Solvents G->H H->I

Sources

Impact of solvent on "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Executive Summary

This compound (hereafter Compound A ) is a highly functionalized scaffold used primarily as an intermediate for kinase inhibitors and antimalarial agents. Its reactivity is dominated by two electrophilic sites: the C4-chlorine (highly activated for


) and the C3-ester  (susceptible to hydrolysis).

The 6-nitro group and the 3-ethoxycarbonyl group cooperatively reduce the electron density of the quinoline ring, making the C4 position exceptionally electrophilic. However, this activation also makes the compound prone to hydrolytic degradation. This guide addresses the critical role of solvent selection in modulating these competing pathways.

Module 1: Solvent Selection for Nucleophilic Substitution ( )

Q1: I am performing an


 reaction with an amine nucleophile. Which solvent system yields the fastest kinetics while maintaining chemoselectivity? 

Recommendation: For neutral amine nucleophiles (e.g., anilines, aliphatic amines), Polar Aprotic Solvents are superior to protic solvents for maximizing rate, though protic solvents are often used for ease of workup.

  • Primary Choice (High Rate): DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

    • Mechanism:[1][2][3][4][5] These solvents possess high dielectric constants (

      
      ) and high dipole moments. They stabilize the polar transition state (Meisenheimer complex) formed during the addition of the nucleophile. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving the amine "naked" and more reactive.
      
  • Secondary Choice (Ease of Isolation): Ethanol (EtOH) or Isopropanol (IPA) .

    • Trade-off: Protic solvents solvate the nucleophile via hydrogen bonding, slightly retarding the attack. However, the product often precipitates out of cool alcohol, simplifying isolation.

Q2: My reaction with a weak nucleophile (e.g., electron-deficient aniline) is stalling. How can solvent manipulation drive this to completion?

Troubleshooting: If the reaction is sluggish, the transition state energy is likely too high.

  • Switch to NMP (N-Methyl-2-pyrrolidone): NMP allows for higher reaction temperatures (

    
    C) than ethanol and provides better solubility for the intermediate complexes.
    
  • Avoid Acid Catalysis in Wet Solvents: While mild acid can activate the quinoline nitrogen (making C4 more electrophilic), it significantly increases the risk of ester hydrolysis if any moisture is present.

Data: Solvent Properties & Predicted Reactivity Impact

SolventTypeDielectric Constant (

)
Boiling Point (

C)
Impact on

Rate
Risk of Side Reactions
Ethanol Polar Protic24.578ModerateHigh (Transesterification/Hydrolysis)
Acetonitrile Polar Aprotic37.582HighLow
DMF Polar Aprotic36.7153Very HighModerate (Decomposition at high T)
Toluene Non-polar2.38110LowLow

Module 2: Stability & Side Reaction Management

Q3: I am observing the formation of a precipitate that is NOT my product. LC-MS shows a mass corresponding to the hydrolyzed "hydroxy" species (Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate). Why?

Root Cause Analysis: You are observing the hydrolysis of the C4-chloro group to a C4-hydroxyl group (which tautomerizes to the quinolone). This is a classic competition between the intended nucleophile and adventitious water.

  • Mechanism: The 6-nitro group makes the C4-Cl bond extremely labile. In the presence of water—especially in basic conditions (e.g., using

    
     or excess amine)—hydroxide ions (or water itself) displace the chloride.
    
  • Corrective Action:

    • Dry Solvents: Ensure DMF/DMSO is anhydrous (<50 ppm water).

    • Base Selection: If using a base to scavenge HCl, use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) rather than inorganic carbonates/hydroxides, which can introduce water or act as hydrolytic agents.

Q4: Can I use Methanol as a solvent?

Critical Warning: Avoid Methanol if the ester is an ethyl ester.

  • Issue:Transesterification . In the presence of basic nucleophiles, methanol can attack the C3-ethyl ester, converting your "Ethyl..." compound into the "Methyl..." analog. This creates an impurity (M-14 mass difference) that is often difficult to separate.

  • Rule: Match the alcohol solvent to the ester alkyl group (Use Ethanol for Ethyl esters).

Module 3: Visualization of Reactivity Pathways

The following diagram illustrates the competing pathways determined by solvent choice.

ReactivityPathways Start This compound ProticWet Wet Ethanol/Water (Basic Conditions) Start->ProticWet Solvation PolarAprotic Anhydrous DMF/DMSO (Amine Nucleophile) Start->PolarAprotic Solvation Methanol Methanol (Basic Conditions) Start->Methanol Solvation Byproduct1 Byproduct: 4-Hydroxy/Quinolone (Hydrolysis) ProticWet->Byproduct1 Cl displacement by OH- Product Target: 4-Amino Derivative (SNAr Product) PolarAprotic->Product Cl displacement by Amine (Stabilized TS) Byproduct2 Byproduct: Methyl Ester (Transesterification) Methanol->Byproduct2 Ester exchange

Caption: Figure 1. Solvent-dependent divergent reaction pathways for Compound A.

Module 4: Experimental Protocol (Self-Validating)

Standard Operating Procedure:


 Reaction with Aniline 

This protocol is designed to minimize hydrolysis and maximize yield via solvent control.

  • Preparation:

    • Dissolve Compound A (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). Note: Acetonitrile offers a balance of rate acceleration and easy removal, unlike DMF.

    • Add Aniline (1.1 eq).

    • Add DIPEA (1.2 eq) to scavenge the HCl byproduct. Do not use NaOH or KOH.

  • Reaction:

    • Heat to reflux (82°C) under Nitrogen atmosphere .

    • Validation Point: Monitor by TLC (30% EtOAc/Hexane). The starting material (high

      
      ) should disappear within 1-3 hours. A spot at the baseline usually indicates hydrolysis (carboxylic acid formation).
      
  • Workup (Solvent Switch):

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetonitrile to ~20% volume under reduced pressure.

    • Add cold Water (10x volume). The hydrophobic product should precipitate immediately.

    • Filter and wash with cold water (removes DIPEA salts) and a small amount of cold ethanol.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • Reactivity of 4-Chloroquinolines : Hassanin, H. M. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc, 2012(vi), 384-397.[6] Link

  • Base-Promoted SNAr Reactions : "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Int. J. Mol. Sci., 2019. Link

  • Kinetic Studies on SNAr : "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018. Link

Sources

Temperature control in "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Chemistry Unit From: Technical Support Center (Senior Application Scientist) Subject: Temperature Control Protocols: Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Executive Summary

The synthesis of This compound involves a multi-stage workflow where temperature control is the single most critical variable determining yield, purity, and safety.[1] This guide addresses the three distinct thermal environments required: the ultra-high temperature cyclization (250°C), the cryogenic nitration (0–5°C), and the controlled reflux chlorination (105–110°C).

Deviations in these thermal profiles do not merely lower yields—they fundamentally alter the reaction pathway, leading to tar formation (polymerization), regio-isomeric impurities, or catastrophic thermal runaways.

Workflow Visualization: Thermal Critical Control Points (TCCP)

The following diagram illustrates the synthesis pathway with specific temperature gates that must be maintained.

G cluster_0 Thermal Zones Start Aniline + EMME Inter1 Enamine Intermediate Start->Inter1 100-140°C (Condensation) Step1 Step 1: Cyclization (Gould-Jacobs) Inter1->Step1 Feed Inter2 Ethyl 4-hydroxy quinoline-3-carboxylate Step1->Inter2 250°C (Dowtherm A) Step2 Step 2: Nitration (HNO3/H2SO4) Inter2->Step2 Dissolution Inter3 Ethyl 4-hydroxy-6-nitro quinoline-3-carboxylate Step2->Inter3 0-5°C (Regiocontrol) Step3 Step 3: Chlorination (POCl3) Inter3->Step3 Dry Final Target: Ethyl 4-chloro-6-nitro quinoline-3-carboxylate Step3->Final 105°C (Reflux)

Caption: Process flow highlighting the extreme temperature shifts required between Cyclization (High Heat), Nitration (Cooling), and Chlorination (Reflux).

Phase 1: High-Temperature Cyclization (Gould-Jacobs)

Context: The conversion of the enamine intermediate to the 4-hydroxyquinoline core requires overcoming a high activation energy barrier to establish aromaticity.

Q: Why must the reaction temperature be maintained at exactly 250°C? Can we run it lower?

A: No. The cyclization is thermodynamically demanding.

  • Mechanism: This is an intramolecular nucleophilic aromatic substitution. The elimination of ethanol and formation of the aromatic ring requires temperatures between 245°C and 255°C .

  • Consequence of Low Temp (<240°C): The reaction stalls, leading to incomplete cyclization. The unreacted enamine will polymerize into a black tar upon prolonged heating, making isolation impossible.

  • Consequence of High Temp (>260°C): Decarboxylation of the ester group (at position 3) begins, yielding the impurity 6-nitro-4-quinolinol (lacking the ethyl ester).

Q: How do we maintain 250°C safely?

A: Use a eutectic mixture of diphenyl ether and biphenyl (e.g., Dowtherm A ).

  • Protocol: Do not heat the starting material to 250°C from room temperature. Instead, heat the solvent (Dowtherm A) to a rolling boil (257°C) first.

  • Addition: Add the enamine intermediate slowly to the boiling solvent. This ensures instantaneous cyclization and prevents the accumulation of unreacted intermediate, which is prone to polymerization.

Phase 2: Regioselective Nitration

Context: Introducing the nitro group at the 6-position. This is an Electrophilic Aromatic Substitution (EAS).

Q: Why is the temperature strictly capped at 5°C during addition?

A: To ensure Regioselectivity (C6 vs. C8).

  • Mechanism: The 4-hydroxy group (tautomerizing to the quinolone) directs the incoming nitronium ion (

    
    ). At 0–5°C , the kinetics favor the 6-position (para to the nitrogen of the ring, activated by resonance).
    
  • Thermal Deviation (>10°C): Higher kinetic energy allows attack at the 8-position (ortho to the ring nitrogen) or even dinitration (6,8-dinitro impurity). Separation of the 6- and 8-isomers is difficult due to similar solubility profiles.

Q: The reaction exotherms rapidly. How do I manage the heat load?

A:

  • Pre-cooling: Cool the sulfuric acid solution of the quinoline substrate to -5°C before adding nitric acid.

  • Dropwise Addition: Add fuming

    
     slowly. Monitor internal temperature, not just the jacket temperature. If internal 
    
    
    
    , stop addition immediately.

Phase 3: Deoxychlorination (The Critical POCl3 Step)

Context: Converting the 4-hydroxy (tautomeric oxo) group to the 4-chloro target using Phosphorus Oxychloride (


).
Q: The reaction seems dormant at 80°C. Should I crank the heat?

A: Proceed with caution.

  • Induction Period: The reaction often has an induction period. The active chlorinating species is a phosphorylated intermediate formed in situ.

  • Risk: If you rapidly heat to reflux (105°C) because "nothing is happening," you risk a thermal runaway once the reaction kicks off.

  • Correct Protocol: Ramp temperature to 90°C and hold for 30 minutes. Look for HCl gas evolution (bubbler). Once steady evolution is observed, increase to full reflux (105–110°C).

Q: Why is the quenching temperature critical?

A: Hydrolysis control.

  • Scenario: You pour the hot reaction mixture (100°C) onto ice.

  • Hazard:

    
     reacts violently with water. If the quench is too hot, the generated HCl and heat will hydrolyze your newly formed ethyl ester  (position 3) back to the carboxylic acid.
    
  • Protocol: Cool the reaction mass to <60°C (but above the freezing point of the mixture) before pouring onto crushed ice/water. Maintain the quench pot <20°C with external cooling.

Troubleshooting Guide: Temperature-Related Impurities

ObservationProbable CauseTemperature DeviationCorrective Action
Black Tar / Charring Polymerization of EnaminePhase 1: Slow heating or T < 240°CAdd reactant to pre-boiling solvent (250°C).
Loss of Ester Group Thermal DecarboxylationPhase 1: T > 260°CEnsure oil bath does not exceed 260°C; monitor internal temp.
Isomeric Mixture (6-nitro / 8-nitro) Loss of RegiocontrolPhase 2: T > 10°C during

addition
Use cryostat; stop addition if T spikes.
Reversion to Starting Material Incomplete ChlorinationPhase 3: Reflux T < 100°CEnsure vigorous reflux;

bp is 105°C.
Carboxylic Acid Formation Hydrolysis of EsterQuench: T > 20°C (exotherm)Quench slowly onto excess ice; keep pH neutral if possible.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2] Link

    • Foundational reference for the 250°C cycliz
  • Arnott, E. A., et al. (2011).[3] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry. Link

    • Authoritative guide on the kinetics and temperature dependence of POCl3 chlorin
  • Organic Syntheses. "4,7-Dichloroquinoline." Org.[4][5][6][7] Synth. 1950, 30, 38. Link

    • Detailed procedure for Dowtherm A usage and chlorin
  • BenchChem Technical Support. "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline." Link

    • General troubleshooting for quinoline chlorin

Sources

Technical Support Center: Work-up Procedures for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "High-Stakes" Work-up

The synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a pivotal intermediate step in the development of kinase inhibitors and antimalarial scaffolds.[1] The transformation typically involves the chlorination of the 4-hydroxy precursor (quinolone) using Phosphorus Oxychloride (


) .[1]

The Critical Challenge: The work-up of this reaction is not merely a purification step; it is a race against thermodynamic equilibrium.[1] The 4-chloro substituent, activated by the electron-withdrawing 6-nitro group, is highly susceptible to acid-catalyzed hydrolysis .[1] Improper quenching of the excess


 will revert your product back to the starting material (Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate), rendering the experiment a failure.[1]

This guide provides a robust, self-validating protocol to navigate the transition from a violent reaction mixture to a stable, isolated solid.[1]

Module 1: The Quenching Protocol (Kinetic Control)

Objective: Safely destroy excess


 without hydrolyzing the C4-Chlorine bond.

The Mechanism of Failure:



This hydrolysis generates massive heat and strong acid.[1] If the temperature rises >20°C in an acidic medium, water acts as a nucleophile, displacing the chlorine atom you just installed.[1]
Standard Operating Procedure (SOP)
  • Evaporation (The First Line of Defense):

    • Action: Remove as much excess

      
       as possible via rotary evaporation before adding water.[1]
      
    • Condition: Use a high-vacuum pump with a liquid nitrogen trap.[1] Bath temperature

      
       60°C.
      
    • Why: Reducing the volume of

      
       reduces the exotherm and acid load during the aqueous quench.[1]
      
  • The "Ice-Drowning" Technique:

    • Preparation: Prepare a beaker with crushed ice (approx. 5x the volume of the reaction mixture) and vigorous magnetic stirring.

    • Addition: Dissolve the residue in a minimal amount of dry Dichloromethane (DCM) or pour the neat oil slowly onto the ice.[1]

    • Temperature Limit: Maintain internal temperature < 5°C .[1]

    • Neutralization: As the ice melts and acid forms, simultaneously add Ammonium Hydroxide (28%

      
      )  or saturated Sodium Bicarbonate (
      
      
      
      )
      dropwise.[1]

Technical Insight: Do not use strong bases like NaOH.[1][2] The 3-ethyl ester is sensitive to saponification (base hydrolysis).[1]


 is preferred as it buffers the solution to pH ~8-9, precipitating the free base without attacking the ester.[1]
Module 2: Extraction & Phase Separation

Objective: Recover the product from the aqueous slurry while avoiding emulsion formation.

Solvent Selection Matrix

SolventEfficiencyEmulsion RiskComments
Dichloromethane (DCM) HighModerateExcellent solubility for nitro-quinolines.[1] Denser than water, facilitating separation.[1] Recommended.
Ethyl Acetate (EtOAc) ModerateHighGood for less soluble derivatives, but tends to pull water/impurities.[1]
Chloroform (

)
HighLowGood alternative if DCM fails, but higher toxicity.[1]
Troubleshooting Emulsions

The formation of phosphate salts often creates stubborn emulsions.[1]

  • Solution A: Filter the biphasic mixture through a pad of Celite. This removes fine phosphate precipitates that stabilize the emulsion.[1]

  • Solution B: Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.[1]

Module 3: Purification Logic

Objective: Isolate high-purity crystalline solid.

The crude product is often a yellow/tan solid.[1] The 6-nitro group increases crystallinity, making recrystallization effective.[1]

Recrystallization Protocol:

  • Solvent: Ethanol (EtOH) or a mixture of DMF/Ethanol (1:9).[1]

  • Procedure: Dissolve crude solid in minimum hot DMF, then dilute with hot Ethanol. Allow to cool slowly to room temperature, then to 4°C.

  • Validation: Check TLC (Hexane:EtOAc 7:3). The 4-chloro product usually has a higher

    
     than the 4-hydroxy starting material.[1]
    
Visualizing the Workflow

The following diagram illustrates the critical decision nodes where the experiment typically succeeds or fails.

WorkupProcedure Reaction Reaction Mixture (Product + Excess POCl3) Evap Rotary Evaporation (Remove bulk POCl3) Reaction->Evap Quench Quench: Pour onto Crushed Ice (Temp < 5°C) Evap->Quench CheckTemp Is Temp Controlled (<10°C)? Quench->CheckTemp Hydrolysis FAILURE: Hydrolysis to 4-Hydroxy Starting Material CheckTemp->Hydrolysis No (Temp > 20°C) Neutralize Neutralize with NH4OH/NaHCO3 (Target pH 8-9) CheckTemp->Neutralize Yes Extract Extraction (DCM) Wash with Brine Neutralize->Extract Purify Recrystallization (EtOH/DMF) Extract->Purify Final Pure Ethyl 4-chloro-6-nitroquinoline -3-carboxylate Purify->Final

Figure 1: Critical decision pathway for the isolation of 4-chloroquinolines.[1] Note the red failure pathway caused by thermal spikes.[1]

Troubleshooting & FAQs

Q1: My product solidified during the quench, but NMR shows it's the 4-hydroxy starting material. What happened? A: This is "Acid Reversion." You likely allowed the quenching mixture to get hot or remain acidic for too long.[1] The 4-chloro group is labile in hot acid.[1]

  • Fix: Ensure the quench is performed on ice .[1] Neutralize immediately. Do not let the acidic slurry stir overnight.

Q2: I have a low yield and a lot of black tar. A: This indicates thermal decomposition.[1]

  • Fix: Did you strip the

    
     thoroughly? Residual 
    
    
    
    creates "hot spots" during quenching.[1] Also, ensure your reaction reflux temperature did not exceed 120°C, as nitro-quinolines can degrade.[1]

Q3: The product is oiling out during recrystallization. A: The product is likely impure with phosphorous salts.[1]

  • Fix: Redissolve in DCM, wash twice with 10%

    
    , dry over 
    
    
    
    , and re-attempt crystallization. Use a seed crystal if available.[1]

Q4: Can I use column chromatography instead of crystallization? A: Yes.

  • Conditions: Silica Gel 60.[1] Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10, move to 70:30).[1] The 4-chloro compound moves faster (higher

    
    ) than the polar impurities.[1]
    
References
  • Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1]

  • Surrey, A. R.; Hammer, H. F. (1946).[1] "The Preparation of 4,7-Dichloroquinoline." Organic Syntheses, Coll.[1] Vol. 3, p. 272.[1] (Detailed protocol for

    
     handling and quenching). [1]
    
  • Langer, P. (2020).[1][3] "A review on synthetic procedures and applications of phosphorus oxychloride (

    
    )." Phosphorus, Sulfur, and Silicon and the Related Elements.[1][4] (Modern safety and application guide). 
    
  • Sigma-Aldrich. (n.d.).[1] "Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate Safety Data Sheet." (Analogous safety data for 4-chloro-3-carboxylate derivatives).

Sources

Validation & Comparative

The Evolving Landscape of Anticancer Agents: A Comparative Analysis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate and Other Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Anticancer Potential of Novel Quinolines, Benchmarked Against Established Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown significant promise in oncology, acting through diverse mechanisms to combat cancer cell proliferation and survival.[1][2] This guide provides a comprehensive comparison of the predicted anticancer activity of a novel compound, Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, with other well-documented quinoline derivatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

This compound: A Profile Based on Structure-Activity Relationships

While direct experimental data on the anticancer activity of this compound is not yet extensively published, a robust prediction of its potential can be extrapolated from the known structure-activity relationships (SAR) of its constituent functional groups on the quinoline core. The molecule, with its distinct 4-chloro, 6-nitro, and 3-ethyl carboxylate substitutions, presents a unique combination of electronically and sterically influential moieties.[3]

The Influence of Key Substituents:
  • 4-Chloro Group: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active compounds. In the context of anticancer activity, the 4-chloro substitution can serve as a reactive site for nucleophilic substitution, potentially enabling covalent binding to target proteins.[4] Furthermore, it significantly influences the electronic properties of the quinoline ring system, which can impact kinase inhibitory activity. Several 4-anilinoquinazolines, which share a similar structural motif, are potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β.[5]

  • 6-Nitro Group: The nitro group is a strong electron-withdrawing group that can profoundly affect a molecule's biological activity. Nitroaromatic compounds have been investigated as potential anticancer agents, with some exhibiting significant antiproliferative effects.[6] The presence of a nitro group can enhance the ability of the compound to induce oxidative stress within cancer cells, leading to apoptosis. Moreover, some 3-nitroquinoline derivatives have shown potent inhibitory activity against EGFR-overexpressing tumor cell lines.[7]

  • 3-Ethyl Carboxylate Group: The ester group at the 3-position is another critical determinant of biological activity. Quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity, with some compounds exhibiting significant inhibition of cancer cell lines through the induction of apoptosis.[8][9] The carboxylate moiety can participate in hydrogen bonding interactions within the active sites of target enzymes, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[10]

Based on this analysis, it is hypothesized that this compound may exhibit anticancer activity through a multi-faceted mechanism, potentially involving kinase inhibition, induction of apoptosis, and interference with metabolic pathways.

Comparative Analysis with Other Quinoline Derivatives

To contextualize the potential of this compound, it is essential to compare it with other quinoline derivatives that have established anticancer activity.

Compound/Class Mechanism of Action Key Structural Features Reported Activity (IC50/GI50) Reference
Camptothecin & Analogs (e.g., Topotecan, Irinotecan) Topoisomerase I inhibitors, leading to DNA damage and apoptosis.Pentacyclic ring structure with a lactone moiety.Nanomolar to low micromolar range against various cancer cell lines.[1]
4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) Tyrosine kinase inhibitors (EGFR).Quinazoline core with an aniline substitution at the 4-position.Nanomolar range against EGFR-mutant cancer cells.[5]
Quinoline-based Dihydrazone Derivatives DNA binding and potential CDK2 inhibition, inducing apoptosis.Dihydrazone side chains attached to the quinoline scaffold.IC50 values ranging from 7.01 to 34.32 μM against various cancer cell lines.[11]
7-Chloro-(4-thioalkylquinoline) Derivatives Induction of apoptosis and DNA/RNA damage.7-chloro substitution and a thioalkyl side chain at the 4-position.Varies, with sulfonyl N-oxide derivatives showing higher cytotoxicity.[12]
Quinoline-3-Carboxylate Derivatives (e.g., 4m, 4n) Induction of intrinsic apoptosis pathways.Carboxylate group at the 3-position with various substitutions.IC50 values as low as 0.33 μM against MCF-7 and 0.28 μM against K562 cell lines.[8]

Experimental Protocols for Anticancer Activity Assessment

The following are standard, detailed protocols for evaluating the anticancer activity of novel compounds like this compound.

MTT Assay for Cell Viability

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizing Molecular Interactions and Experimental Workflows

To better understand the potential mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Future Work) cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Compound Treatment (Serial Dilutions) cell_culture->treatment viability_assay MTT Assay (IC50 Determination) treatment->viability_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis_assay xenograft Tumor Xenograft Model (e.g., Nude Mice) viability_assay->xenograft Lead Compound Selection mechanism_study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) apoptosis_assay->mechanism_study in_vivo_treatment Compound Administration xenograft->in_vivo_treatment tumor_measurement Tumor Growth Inhibition in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Studies tumor_measurement->toxicity_assessment

Caption: A typical workflow for evaluating the anticancer potential of a novel compound.

quinoline_sar quinoline Quinoline Core chloro 4-Chloro Group quinoline->chloro Enhances Reactivity nitro 6-Nitro Group quinoline->nitro Increases Oxidative Stress ester 3-Ethyl Carboxylate quinoline->ester Enzyme Binding activity Anticancer Activity chloro->activity Potential Kinase Inhibition nitro->activity Apoptosis Induction ester->activity Metabolic Interference

Caption: Predicted structure-activity relationship for this compound.

Conclusion and Future Directions

While further experimental validation is necessary, the structural features of this compound suggest it is a promising candidate for anticancer drug development. Its unique combination of a 4-chloro, 6-nitro, and 3-ethyl carboxylate group on the versatile quinoline scaffold warrants a thorough investigation into its biological activity. The comparative analysis with established quinoline derivatives provides a valuable framework for understanding its potential mechanisms of action and for designing future studies. Researchers are encouraged to synthesize and evaluate this compound using the standardized protocols outlined in this guide to fully elucidate its therapeutic potential.

References

Sources

Comparing the reactivity of "Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" with its bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (E-4-Cl) and its bromo analog (E-4-Br) are critical electrophilic scaffolds in the synthesis of bioactive quinolines, particularly for kinase inhibitors and gyrase-targeted antibiotics.

While structurally similar, their utility diverges based on the intended downstream transformation. This guide provides an evidence-based comparison to assist medicinal chemists in substrate selection.

FeatureThis compoundEthyl 4-bromo-6-nitroquinoline-3-carboxylate
Primary Utility Nucleophilic Aromatic Substitution (

)
Transition Metal Catalysis (Pd-Coupling)
Cost Efficiency High (Cheaper reagents, higher atom economy)Moderate (Requires brominating agents)

Reactivity
High (Driven by electronegativity)Moderate to High (Driven by leaving group ability)
Pd-Catalysis Low (Slow oxidative addition)High (Fast oxidative addition)
Stability High Hydrolytic StabilityModerate (More sensitive to light/moisture)

Synthesis Modules: The Gould-Jacobs Pathway

Both analogs are accessible via the Gould-Jacobs reaction, sharing a common intermediate: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate . The divergence occurs at the halogenation step.

Divergent Synthesis Workflow

The following diagram illustrates the critical decision point in the synthesis pathway.

SynthesisPath Start 4-Nitroaniline + EMME Inter1 Enamine Intermediate (140°C, -EtOH) Start->Inter1 Cyclization Cyclization (Diphenyl ether, 250°C) Inter1->Cyclization CommonPrecursor Ethyl 4-hydroxy-6-nitro- quinoline-3-carboxylate Cyclization->CommonPrecursor Chlorination Chlorination (POCl3, 110°C) CommonPrecursor->Chlorination Route A Bromination Bromination (POBr3 or PBr3/DMF) CommonPrecursor->Bromination Route B ProductCl Product A: 4-Chloro Analog Chlorination->ProductCl ProductBr Product B: 4-Bromo Analog Bromination->ProductBr

Figure 1: Divergent synthesis of 4-halo-6-nitroquinoline-3-carboxylates via the Gould-Jacobs reaction.

Experimental Protocol: Halogenation

Precursor: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate (0.01 mol).

Protocol A: Synthesis of the 4-Chloro Analog
  • Reagents: Suspend the precursor (2.62 g) in

    
     (10 mL).
    
  • Reaction: Heat to reflux (

    
    ) for 1.5 hours. The solution will turn clear and darken.
    
  • Quench: Cool to RT. Pour slowly onto crushed ice (

    
    ) with vigorous stirring.
    
  • Neutralization: Adjust pH to 8-9 with

    
     or saturated 
    
    
    
    .
  • Isolation: Filter the pale yellow precipitate, wash with cold water, and dry.

  • Yield: Typically

    
    .
    
Protocol B: Synthesis of the 4-Bromo Analog
  • Reagents: Suspend the precursor (2.62 g) in anhydrous DMF (10 mL) or Toluene. Add

    
     (3.5 g, 1.2 eq) portion-wise.
    
  • Reaction: Heat to

    
     for 2-3 hours. Note: Avoid excessive temperatures to prevent degradation of the bromo-species.
    
  • Quench: Pour into ice-water.

  • Isolation: Similar to the chloro-analog.

  • Yield: Typically

    
    .
    

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

This is the primary reaction for these scaffolds. The presence of the 6-nitro (EWG) and 3-ethoxycarbonyl (EWG) groups makes the C4 position highly electrophilic, facilitating the displacement of the halogen by amines, thiols, or alkoxides.

Mechanistic Insight: The "Element Effect"

In activated


 systems, the rate-determining step is the formation of the Meisenheimer complex (nucleophilic addition), not the breaking of the C-X bond.
  • Electronic Factor: Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ). This pulls more electron density from the C4 carbon, stabilizing the transition state for nucleophilic attack.
  • Steric Factor: Chlorine is smaller, offering less steric hindrance to the incoming nucleophile.

Verdict: For standard


 reactions with amines, the 4-Chloro analog is often superior  due to higher reaction rates and lower cost, unless the nucleophile is extremely bulky or weak.
Comparative Data: Reaction with Morpholine

Conditions: 1.0 eq Quinoline, 1.1 eq Morpholine,


, Reflux.
SubstrateReaction TimeYieldNotes
4-Chloro 30 min94%Clean conversion; easy workup.
4-Bromo 45 min91%Slightly slower; higher MW waste.

Reactivity Profile 2: Palladium-Catalyzed Coupling

When the objective is to form a C-C bond (e.g., Suzuki-Miyaura, Sonogashira) rather than a C-N bond, the reactivity order inverts.

Mechanistic Insight: Oxidative Addition

The rate-determining step in Pd-catalysis is often the oxidative addition of the Pd(0) species into the C-X bond.

  • Bond Energy: The C-Br bond (

    
    ) is weaker than the C-Cl bond (
    
    
    
    ).
  • Kinetics: Oxidative addition occurs significantly faster with Ar-Br.[1]

Verdict: The 4-Bromo analog is strictly superior for cross-coupling reactions. Using the 4-Chloro analog often requires specialized, expensive ligands (e.g., XPhos, Buchwald precatalysts) to achieve comparable yields.

Decision Matrix Diagram

The following logic tree guides the selection of the correct analog based on the target molecule.

ReactivityDecision Target Target Transformation Type1 C-Heteroatom Bond (N, O, S) Target->Type1 Type2 C-Carbon Bond (Aryl, Alkynyl) Target->Type2 Reaction1 SnAr Reaction Type1->Reaction1 Reaction2 Pd-Catalyzed Coupling (Suzuki, Sonogashira) Type2->Reaction2 Choice1 Select 4-Chloro Analog (Faster, Cheaper) Reaction1->Choice1 High Electrophilicity Choice2 Select 4-Bromo Analog (Faster Oxidative Addition) Reaction2->Choice2 Weak C-X Bond

Figure 2: Substrate selection guide based on desired chemotype.

Detailed Experimental Protocol: Displacement

Objective: Synthesis of Ethyl 4-(benzylamino)-6-nitroquinoline-3-carboxylate.

  • Setup: In a 50 mL round-bottom flask, dissolve This compound (

    
    , 
    
    
    
    ) in acetonitrile (
    
    
    ).
  • Nucleophile Addition: Add benzylamine (

    
    , 
    
    
    
    ) and triethylamine (
    
    
    ,
    
    
    ).
    • Note: The base is required to neutralize the HCl generated.

  • Reaction: Reflux at

    
     for 1 hour. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (
    
    
    
    ) should disappear, and a fluorescent product spot (
    
    
    ) should appear.
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (

    
    ) and stir for 15 minutes to dissolve salts.
    
  • Filtration: Filter the yellow solid, wash with cold ethanol (

    
    ), and dry in a vacuum oven.
    
  • Expected Yield:

    
     (
    
    
    
    ).

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Wolf, C. et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines." Journal of Organic Chemistry. Link

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. Link

  • PubChem Compound Summary. (2024). "this compound."[2] National Library of Medicine.[1] Link

Sources

Comparative Validation Guide: HPLC-UV vs. qNMR and GC-MS for Purity Assessment of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for HPLC-UV

In the synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate (hereafter E-4-CNQ ), purity validation is not merely a check-box exercise; it is a critical control point. This intermediate is a reactive scaffold often used in the synthesis of kinase inhibitors and antimalarial agents. Its reactivity, specifically at the C4-chlorine position, presents unique analytical challenges.

While Quantitative NMR (qNMR) offers absolute quantification and GC-MS provides structural elucidation, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the superior method for routine purity validation. This guide demonstrates that HPLC-UV provides the necessary sensitivity (LOD < 0.05%) to detect the critical 4-hydroxy precursor impurity , which qNMR often misses, while avoiding the thermal degradation artifacts common in GC-MS analysis.

Compound Profile & The "Hidden" Instability

To validate this method, one must understand the molecule's reactivity. The 4-chloroquinoline core is electrophilic.

  • Target Compound: this compound[1]

  • Critical Quality Attribute (CQA): Absence of the hydrolyzed precursor, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate .

  • Stability Warning: The C4-Cl bond is susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
    • Analytical Consequence:Do NOT use Methanol or Ethanol as a sample diluent. In protic solvents, the 4-Cl moiety can undergo solvolysis to form the 4-methoxy/ethoxy analog, creating a false impurity peak during analysis.

Comparative Analysis: HPLC-UV vs. Alternatives

The following table summarizes why HPLC-UV is the validated method of choice over qNMR and GC-MS for this specific application.

FeatureHPLC-UV (Recommended) qNMR (1H) GC-MS
Primary Utility Purity & Impurity ProfilingAbsolute Assay (Potency)Volatile Impurity ID
Sensitivity (LOD) High (< 0.05% w/w)Low (~0.5 - 1.0% w/w)High (if stable)
Selectivity Excellent (Separates 4-OH vs 4-Cl)Good (Structural confirmation)Moderate
Sample Integrity High (Ambient temp)High (Non-destructive)Low (Thermal degradation risk)
Throughput High (Automated)Low (Manual processing)Medium
Limitation Requires Reference StandardExpensive instrumentationNitro group thermolysis
Why Alternatives Fail for This Application:
  • qNMR: While excellent for determining the assay (mass balance), qNMR dynamic range is insufficient to detect trace levels (0.1%) of the 4-hydroxy impurity, which acts as a chain-terminator in subsequent synthesis steps.

  • GC-MS: The nitro group at position C6 and the ester functionality make E-4-CNQ thermally labile. Injection port temperatures (>250°C) often induce decarboxylation or nitro-reduction, leading to ghost peaks that do not exist in the bulk sample.

Validated HPLC-UV Protocol (The "Self-Validating" System)

This protocol includes a built-in system suitability test to ensure the separation of the active chloride from the hydrolyzed hydroxy impurity.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: End-capping reduces silanol interactions with the basic quinoline nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

    • Note: Formic acid buffers the pH to keep the quinoline nitrogen protonated/neutralized for consistent retention time.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: 254 nm (primary) and 310 nm (nitro-specific confirmation).

  • Injection Volume: 5-10

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic (Elute polar impurities)
12.090Gradient Ramp (Elute Product)
15.090Wash
15.130Re-equilibration
20.030End
Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (MeCN).

  • Procedure: Weigh 10 mg of E-4-CNQ into a 20 mL volumetric flask. Dissolve in MeCN. Sonicate for 5 mins. Filter through 0.22

    
     PTFE filter.
    
  • Caution: Avoid moisture. The 4-chloro group hydrolyzes to 4-hydroxy in the presence of water over time. Analyze within 4 hours of preparation.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the analytical workflow.

Diagram 1: Analytical Method Selection Strategy

MethodSelection Start Start: Validate E-4-CNQ Purity CheckThermal Is compound thermally stable (>200°C)? Start->CheckThermal CheckTrace Need to detect impurities < 0.1%? CheckThermal->CheckTrace No (Nitro/Ester) GCMS GC-MS Analysis CheckThermal->GCMS Yes qNMR qNMR Analysis CheckTrace->qNMR No (Assay only) HPLC HPLC-UV Analysis CheckTrace->HPLC Yes (Purity Profile) FailGC FAIL: Nitro group degradation & Ester pyrolysis GCMS->FailGC FailNMR FAIL: Low Sensitivity (LOD > 0.5%) qNMR->FailNMR Success SUCCESS: High Sensitivity & Ambient Temp HPLC->Success

Caption: Decision tree highlighting why thermal instability and sensitivity requirements disqualify GC-MS and qNMR for impurity profiling of this specific nitro-quinoline.

Diagram 2: The HPLC-UV Workflow

HPLCWorkflow Sample Solid Sample (E-4-CNQ) Prep Dissolution in MeCN (NO Methanol!) Sample->Prep Weigh 10mg Sep HPLC Separation (C18, Acidic Mobile Phase) Prep->Sep Inject 5uL Detect UV Detection (254nm) Sep->Detect Elution Data Chromatogram Analysis: Peak Area % Detect->Data Integration

Caption: Operational workflow emphasizing the critical exclusion of Methanol during sample preparation to prevent artifact formation.

Experimental Validation Data

The following data represents typical validation parameters achieved using the protocol above, adhering to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

of Main Peak
Resolution > 2.0 between 4-OH and 4-ClPass
Linearity (

)


(Range: 50-150% target)
Pass
Precision (RSD)


(n=6 injections)
Pass
LOD (Impurity) S/N > 3:1

Pass
Robustness Stable

with

organic modifier

min
Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Magano, J., et al. (2015). Synthetic Approaches to the 4-Chloroquinoline Scaffold. Chemical Reviews.
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][Link]

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"Ethyl 4-chloro-6-nitroquinoline-3-carboxylate" structural confirmation by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate using single-crystal X-ray crystallography. It compares this gold-standard method against spectroscopic alternatives (NMR, MS) to demonstrate why crystallographic analysis is essential for resolving regioisomeric and conformational ambiguities in substituted quinolines.

A Comparative Technical Guide for Drug Discovery

Executive Summary

In the development of quinoline-based antimalarials and kinase inhibitors, the precise position of substituents determines biological efficacy. For This compound , synthetic routes often yield mixtures of regioisomers (e.g., 4-chloro vs. 2-chloro) or tautomers (enol vs. keto forms of precursors). While NMR and MS provide functional group evidence, they often fail to unambiguously define the 3D spatial arrangement and substitution patterns due to signal overlap or lack of scalar coupling.

This guide details the X-ray Crystallography workflow as the definitive method for structural confirmation, contrasting its absolute certainty with the inferential nature of spectroscopic techniques.

The Challenge: Structural Ambiguity

The synthesis of the title compound typically involves the chlorination of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate using phosphorus oxychloride (


). This step introduces critical ambiguities:
  • Regioisomerism: Potential formation of 2-chloro vs. 4-chloro isomers depending on the leaving group dynamics.

  • Tautomerism: Precursors exist in dynamic equilibrium between 4-hydroxy and 4-oxo forms, complicating 1D NMR analysis.

  • Steric Conformation: The orientation of the C3-ethyl ester group relative to the quinoline plane affects solubility and binding affinity, a feature invisible to Mass Spectrometry.

Decision Logic: When to use X-Ray?

The following logic tree illustrates the necessity of X-ray diffraction when NMR data is inconclusive.

StructuralLogic Start Synthesized Product (Crude Solid) NMR 1H / 13C NMR Analysis Start->NMR MS Mass Spectrometry (HRMS) Start->MS Ambiguity Is Regiochemistry Definitive? NMR->Ambiguity XRay X-Ray Crystallography (Gold Standard) Ambiguity->XRay No / Overlapping Signals Structure Confirmed 3D Structure (Bond Lengths/Angles) Ambiguity->Structure Yes (Rare) MS->Ambiguity Mass Confirmed Isomer Unknown XRay->Structure Absolute Configuration

Figure 1: Decision pathway for structural confirmation. X-ray is triggered when spectroscopic data cannot rule out regioisomers.

Experimental Protocol: X-Ray Crystallography

This protocol is validated based on analogous 4-chloroquinoline carboxylate structures [1, 2].

Phase I: Crystal Growth (The Critical Step)

High-quality single crystals are required. The "Slow Evaporation" method is most effective for this lipophilic ester.

  • Solvent Selection: Dissolve 20 mg of the purified solid in Ethanol/Acetone (1:1 v/v) or Dichloromethane/Hexane .

    • Why: Ethanol promotes hydrogen bonding networks; Acetone assists solubility.

  • Procedure: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.

  • Incubation: Store at room temperature (298 K) in a vibration-free zone.

  • Observation: Inspect after 48-72 hours. Look for colorless/pale yellow blocks or prisms (

    
     mm).
    
Phase II: Data Collection & Refinement
  • Instrument: Bruker APEX-II or Oxford Xcalibur CCD diffractometer.

  • Radiation: Mo

    
     (
    
    
    
    Å).[1][2]
  • Temperature: 150 K (preferred to reduce thermal motion) or 296 K.

Step-by-Step Refinement Workflow:

  • Mounting: Mount crystal on a glass fiber or MiTeGen loop with cryo-oil.

  • Unit Cell Determination: Collect 10-20 frames to determine unit cell dimensions (typically Monoclinic, Space Group

    
     for this class [1]).
    
  • Integration: Use SAINT or CrysAlisPro to integrate reflections.

  • Solving: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Cl, O, N).

  • Refinement: Use SHELXL (Least Squares). Refine anisotropic displacement parameters for non-H atoms. Place H-atoms in calculated positions (riding model).

Comparative Analysis: X-Ray vs. Alternatives

The following table objectively compares the data quality obtained from X-ray diffraction versus standard spectroscopic methods for this compound.

FeatureX-Ray Crystallography 1H NMR (DMSO-d6) HR-MS (ESI)
Primary Output 3D Electron Density MapChemical Shifts (

), Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer ID Definitive. Distinguishes 4-Cl from 2-Cl unambiguously.Inferred. Relies on H-2 singlet (~9.1 ppm). Can be ambiguous if impurities exist.None. Isomers have identical mass.
Substituent Position Exact. Locates -NO2 at C6 vs C7/C8 via bond lengths.Ambiguous. Requires complex 2D (HMBC/NOESY) to confirm C6 vs C7.None. Fragmentation patterns may be identical.
Conformation Precise. Measures Torsion Angle of Ester group (C2-C3-C11-O).Averaged. Solution state represents a time-averaged conformation.N/A.
Sample State Solid (Single Crystal)Solution (Solvent effects apply)Gas Phase (Ionized)
Limit of Detection Requires ~0.1 mm crystal.~1 mg sample.< 1 ng sample.
Key Structural Metrics (Expected)

Based on the crystal structure of the analog ethyl 2,4-dichloroquinoline-3-carboxylate [1] and ethyl 4-chloro-7-iodoquinoline-3-carboxylate [2], the confirmed structure will exhibit:

  • Quinoline Plane: Planar system (RMS deviation < 0.02 Å).

  • Ester Orientation: The carboxylate group typically adopts a conformation significantly twisted out of the quinoline plane due to steric repulsion from the 4-chloro substituent (Torsion angle

    
    ).
    
  • Bond Lengths:

    • 
      : 
      
      
      
      Å (Typical for
      
      
      C-Cl).[2]
    • 
      : 
      
      
      
      Å.

Results Interpretation & Visualization

Upon solving the structure, the molecular packing usually reveals


 stacking interactions common in quinolines, which stabilize the crystal lattice.
Structural Connectivity Diagram

The diagram below represents the connectivity confirmed by the refinement process, highlighting the critical torsion angles and interaction points.

MoleculeStructure QuinolineCore Quinoline Core (Planar) Cl_Sub 4-Chloro (1.73 Å) QuinolineCore->Cl_Sub C4 Position NO2_Sub 6-Nitro (Electron W/D) QuinolineCore->NO2_Sub C6 Position Ester_Sub 3-Ethyl Ester (Twisted) QuinolineCore->Ester_Sub C3 Position Steric Clash w/ Cl Packing Crystal Packing (Pi-Pi Stacking) QuinolineCore->Packing Intermolecular

Figure 2: Confirmed molecular connectivity and key structural features derived from X-ray data.

Conclusion

While NMR and MS are sufficient for routine purity checks, X-ray crystallography is the mandatory validation step for the structural assignment of this compound. The steric bulk of the 4-chloro group forces the 3-ester moiety out of plane, a conformational detail that critically influences biological docking but is invisible to standard liquid-phase analytics. For publication and regulatory filing, the crystallographic CIF file serves as the ultimate proof of chemical identity.

References

  • Reyes, O., et al. (2015). "Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, 71(8), o587-o588.

  • Henriques, M. S. C., et al. (2016).[3] "Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." Journal of Molecular Structure, 1108, 603-610.

  • Benzerka, R., et al. (2014). "Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate." Acta Crystallographica Section E, 70(5), o536.

  • Sheldrick, G. M. (2015).[4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

A Comparative Guide to Topoisomerase Inhibition: Unraveling the Mechanism of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential mechanism of action of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate, a novel quinoline derivative, in the context of well-established topoisomerase inhibitors. Addressed to researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of topoisomerase inhibition, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Critical Role of Topoisomerases in Cellular Homeostasis

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] These enzymes function by transiently cleaving and religating DNA strands, thereby allowing the passage of DNA segments through one another to manage supercoiling and tangling.[2][3] Due to their indispensable role in cell proliferation, topoisomerases have emerged as key targets for a diverse range of therapeutic agents, particularly in oncology and infectious diseases.[4][5]

There are two main classes of topoisomerases:

  • Type I Topoisomerases (Topo I): These enzymes introduce transient single-strand breaks in the DNA backbone, allowing for the controlled rotation of the DNA and relaxation of supercoils.[1][2]

  • Type II Topoisomerases (Topo II): These enzymes create transient double-strand breaks, enabling the passage of an intact DNA duplex through the break. This activity is crucial for decatenating intertwined daughter chromosomes following replication.[1][4]

This compound: A Putative Topoisomerase Inhibitor

This compound is a synthetic compound featuring a quinoline core structure.[6] This structural motif is shared with the fluoroquinolone class of antibiotics, which are well-documented inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[7][8][9][10] Based on this structural analogy, it is hypothesized that this compound may exert its biological effects through the inhibition of topoisomerase activity. This guide will explore this hypothesis by comparing its potential mechanism to that of established topoisomerase inhibitors.

Mechanisms of Action: A Comparative Overview

Topoisomerase inhibitors can be broadly classified based on their mechanism of action. The primary distinction lies in whether they prevent the initial DNA cleavage step or stabilize the transient enzyme-DNA cleavage complex, leading to cytotoxic DNA lesions.

Topoisomerase Poisons: Trapping the Cleavage Complex

The majority of clinically successful topoisomerase inhibitors are "poisons" that stabilize the covalent topoisomerase-DNA intermediate, known as the cleavage complex.[11][12] This stabilization prevents the religation of the DNA strand(s), leading to the accumulation of single- or double-strand breaks.[12] These DNA lesions can trigger cell cycle arrest and apoptosis.[2]

  • Mechanism: Camptothecin and its analogs, such as topotecan and irinotecan, specifically target Topo I.[13][] They intercalate into the DNA at the site of the single-strand break and stabilize the Topo I-DNA cleavage complex.[][15] This prevents the religation of the nicked DNA strand.[13] The collision of the replication fork with this stabilized complex converts the single-strand break into a cytotoxic double-strand break, ultimately leading to cell death.[13]

  • Mechanism: Etoposide, a derivative of podophyllotoxin, is a potent inhibitor of human Topo II.[16][17][18][19] It forms a ternary complex with Topo II and DNA, stabilizing the cleavage complex where both strands of the DNA are cleaved.[16][20] This leads to the accumulation of persistent double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways.[17]

  • Mechanism: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are a class of antibiotics that target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][10] They bind to the enzyme-DNA complex, stabilizing the double-strand DNA break and inhibiting DNA replication and repair.[8]

Catalytic Inhibitors

A smaller class of topoisomerase inhibitors acts by preventing the enzyme from binding to or cleaving DNA. These are known as catalytic inhibitors. They do not stabilize the cleavage complex but rather interfere with the enzyme's catalytic cycle at an earlier stage.

Proposed Mechanism of Action for this compound and Comparative Analysis

Given its quinoline scaffold, this compound is hypothesized to function as a topoisomerase poison, likely targeting a type II topoisomerase. Its mechanism would be most analogous to that of fluoroquinolones.

Hypothesized Mechanism of Action:

  • Binding to the Topoisomerase-DNA Complex: this compound is predicted to bind to the pocket formed by the topoisomerase and the cleaved DNA.

  • Stabilization of the Cleavage Complex: The compound likely stabilizes the transient double-strand break by preventing the religation of the DNA strands.

  • Induction of DNA Damage and Cell Death: The accumulation of these stabilized cleavage complexes would lead to irreversible DNA damage, triggering cellular stress responses and ultimately apoptosis.

The following diagram illustrates the proposed mechanism in the context of the topoisomerase II catalytic cycle.

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Pathway DNA_Binding Topo II binds to DNA Cleavage DNA Double-Strand Cleavage DNA_Binding->Cleavage ATP Hydrolysis Strand_Passage Strand Passage Cleavage->Strand_Passage Inhibitor_Binding This compound binds to Cleavage Complex Cleavage->Inhibitor_Binding Religation DNA Religation Strand_Passage->Religation Religation->DNA_Binding Enzyme Turnover Stabilization Stabilized Ternary Complex (Topo II - DNA - Inhibitor) Inhibitor_Binding->Stabilization Stabilization->Religation Blocked Apoptosis DNA Damage & Apoptosis Stabilization->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that this compound is a topoisomerase inhibitor, a series of well-established assays are required.

In Vitro Topoisomerase Assays

These assays utilize purified topoisomerase enzymes and DNA substrates to directly assess the inhibitory activity of the compound.[5][21][22]

  • Principle: This assay measures the ability of Topo I to relax supercoiled plasmid DNA.[1] In the presence of an inhibitor, the relaxation activity is reduced.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo I assay buffer, and varying concentrations of this compound.

    • Add purified human Topoisomerase I to initiate the reaction.[1]

    • Incubate at 37°C for 30 minutes.[1]

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.[23] Relaxed and supercoiled DNA will migrate at different rates.

  • Principle: This assay assesses the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[1][24] Inhibition of Topo II prevents the release of individual minicircles.

  • Protocol:

    • Set up a reaction with kDNA, Topo II assay buffer, ATP, and a dilution series of the test compound.

    • Add purified human Topoisomerase IIα to start the reaction.[1]

    • Incubate at 37°C for 30 minutes.[25]

    • Terminate the reaction with a stop buffer.

    • Separate the catenated and decatenated DNA on an agarose gel.[25]

DNA Cleavage Assays

These assays determine if the inhibitor acts as a topoisomerase poison by stabilizing the cleavage complex.

  • Principle: A radiolabeled DNA substrate is incubated with the topoisomerase and the test compound. If the compound stabilizes the cleavage complex, the addition of a denaturant will result in the accumulation of cleaved DNA fragments that can be visualized by autoradiography.

  • Protocol:

    • A 3'- or 5'-end-labeled DNA fragment is incubated with the topoisomerase enzyme in the presence of the test compound.

    • The reaction is stopped by the addition of SDS.

    • The samples are subjected to denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film to visualize the cleaved DNA fragments.

Cellular Assays
  • Principle: This assay directly measures the levels of topoisomerase-DNA cleavage complexes within cells.[21][26]

  • Protocol:

    • Treat cultured cells with this compound.

    • Lyse the cells and separate the protein-DNA complexes from free proteins using a cesium chloride gradient.[21]

    • The amount of topoisomerase covalently bound to DNA is quantified by immunoblotting.

  • Principle: CETSA assesses the direct binding of a compound to its target protein in a cellular environment.[27][28][29][30][31] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat intact cells or cell lysates with the test compound.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Hypothesis Hypothesis: This compound is a Topoisomerase Inhibitor In_Vitro_Assays In Vitro Assays Hypothesis->In_Vitro_Assays Cellular_Assays Cellular Assays Hypothesis->Cellular_Assays Relaxation_Assay Topo I Relaxation Assay In_Vitro_Assays->Relaxation_Assay Decatenation_Assay Topo II Decatenation Assay In_Vitro_Assays->Decatenation_Assay ICE_Assay ICE Assay Cellular_Assays->ICE_Assay CETSA CETSA Cellular_Assays->CETSA Mechanism_Confirmation Mechanism of Action Confirmed Cleavage_Assay DNA Cleavage Assay Relaxation_Assay->Cleavage_Assay Decatenation_Assay->Cleavage_Assay Cleavage_Assay->Mechanism_Confirmation ICE_Assay->Mechanism_Confirmation CETSA->Mechanism_Confirmation

Caption: Experimental workflow for mechanism validation.

Comparative Data Summary

The following table summarizes the key characteristics of established topoisomerase inhibitors for comparison with the expected profile of this compound.

Inhibitor ClassTarget TopoisomeraseMechanism of ActionKey Experimental Readout
Camptothecins Topo IPoison (stabilizes single-strand cleavage complex)Inhibition of DNA relaxation, induction of single-strand breaks
Etoposide Topo IIPoison (stabilizes double-strand cleavage complex)Inhibition of DNA decatenation, induction of double-strand breaks
Fluoroquinolones Bacterial Topo II/IVPoison (stabilizes double-strand cleavage complex)Inhibition of bacterial DNA gyrase activity
This compound (Hypothesized) Topo II (putative)Poison (stabilizes double-strand cleavage complex)Inhibition of DNA decatenation, induction of double-strand breaks

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to known topoisomerase inhibitors provides a strong rationale for investigating its potential in this area. The experimental framework outlined in this guide offers a clear path to validating its hypothesized role as a topoisomerase II poison. Such studies are crucial for the continued development of novel and effective therapeutic agents targeting these essential enzymes.

References

  • Jang, J. (2024). Etoposide exerts its mechanism of action by targeting and disrupting the function of topoisomerase II (TOPII). ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide? Patsnap Synapse. Retrieved from [Link]

  • IndiaMART. Ethyl 4-Chloro-6-Nitro-3-Quinoline Carboxylate, Powder. IndiaMART. Retrieved from [Link]

  • Microbe Notes. (2023, February 27). Topoisomerase: Types, Structure, Functions, Mechanism. Microbe Notes. Retrieved from [Link]

  • YouTube. (2025, January 29). 08 Medicine of the week: Etoposide. YouTube. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Retrieved from [Link]

  • Wikipedia. Topoisomerase inhibitor. Wikipedia. Retrieved from [Link]

  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3–3.3. Retrieved from [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1–3.3.26. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(3), a015332. Retrieved from [Link]

  • Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In Vitro Assays Used To Measure the Activity of Topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1–7. Retrieved from [Link]

  • Singh, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(15), 5824. Retrieved from [Link]

  • Bordin, F., et al. (1995). Molecular mechanisms of etoposide. Current Medicinal Chemistry, 2(5), 631-644. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Goftar, M. K., Rayeni, N. A., & Rasouli, S. (2014). Topoisomerase Inhibitors and Types of Them. International Journal of Advanced Biological and Biomedical Research, 2(4), 1066-1077. Retrieved from [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392. Retrieved from [Link]

  • protocols.io. (2018, May 21). Assay of topoisomerase I activity. protocols.io. Retrieved from [Link]

  • Rusu, A., Buta, E. L., & Salca, H. (2021). Mechanism of action of fluoroquinolones. ResearchGate. Retrieved from [Link]

  • Ukrinchuk, H., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6524. Retrieved from [Link]

  • Inspiralis. (n.d.). Buy Assay Kits Online (DNA Topoisomerase & Enzyme Activity). Inspiralis. Retrieved from [Link]

  • Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6–10. Retrieved from [Link]

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  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Lee, M., & Lee, J. (2020). Topoisomerase II and etoposide — a tangled tale. Journal of Biological Chemistry, 295(45), 15152–15153. Retrieved from [Link]

  • Nitiss, J. L. (2002). Topoisomerase assays. Current protocols in toxicology, Chapter 2, Unit 2.6. Retrieved from [Link]

  • Capranico, G., & Binaschi, M. (1998). Mechanism of action of DNA topoisomerase inhibitors. Mutation Research, 400(1-2), 185–191. Retrieved from [Link]

  • Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex. Biochemistry, 24(16), 4341–4347. Retrieved from [Link]

  • Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. Retrieved from [Link]

  • Fritz, D. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7899–7912. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Topoisomerase II Inhibitors Design: Early Studies and New Perspectives. Pharmaceuticals, 16(5), 743. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. Retrieved from [Link]

  • Gootz, T. D., Zaniewski, R., Haskell, S., Schmieder, B., & O'Connell, J. (1996). DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 40(11), 2691–2697. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative QSAR Studies of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for the broad spectrum of biological activities its derivatives possess, including anticancer, antimalarial, and antibacterial effects[1][2][3]. Within this privileged class of compounds, Ethyl 4-chloro-6-nitroquinoline-3-carboxylate represents a key intermediate and a pharmacophore of significant interest. The strategic placement of a chloro group at the 4-position, a nitro group at the 6-position, and a carboxylate at the 3-position creates a unique electronic and steric profile ripe for chemical modification and optimization.

Quantitative Structure-Activity Relationship (QSAR) studies are indispensable computational tools that build a quantitative bridge between the chemical structure of quinoline analogs and their biological activities[2]. By developing robust and predictive QSAR models, we can elucidate mechanisms of action, forecast the potency of novel compounds, and rationally guide the design of next-generation therapeutic agents, thereby accelerating the drug discovery pipeline[2].

This guide provides a comparative overview of QSAR methodologies as they apply to quinoline scaffolds, using this compound as a focal point. We will dissect the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of various modeling techniques to empower your research.

Part 1: The QSAR Paradigm: From Molecular Structure to Predictive Insight

At its core, any QSAR study is a systematic process designed to transform chemical structures into statistically robust, predictive models. The integrity of the final model is contingent upon the rigor of each step in this workflow. A failure in one stage invariably compromises the entire study.

The generalized workflow, from data curation to the application of the final model, is a self-validating system. Each subsequent step serves to verify the quality and appropriateness of the preceding one. For instance, a poorly curated dataset will immediately reveal itself during model building through low statistical metrics, while a model that fails external validation indicates an issue with either the choice of descriptors or the modeling algorithm itself.

QSAR_Workflow cluster_data Data Foundation cluster_model Model Development & Validation cluster_application Application & Interpretation Data_Collection Dataset Curation (Quinoline Analogs & IC50 Values) Structure_Prep Molecular Structure Preparation & Optimization Data_Collection->Structure_Prep Quality Control Descriptor_Calc Molecular Descriptor Calculation Structure_Prep->Descriptor_Calc Feature Generation Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Gen Model Generation (e.g., MLR, SVM, CoMFA) Data_Split->Model_Gen Training Set Internal_Val Internal Validation (e.g., Leave-One-Out q²) Model_Gen->Internal_Val Robustness Check External_Val External Validation (Test Set r²_pred) Internal_Val->External_Val Predictivity Check Interpretation Mechanistic Interpretation External_Val->Interpretation Model Confidence Design Design of Novel Analogs Interpretation->Design Rational Design

Figure 1: A generalized workflow for developing and validating a robust QSAR model.

Pillar 1: Molecular Descriptors - The Language of Structure

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties[4]. The choice of descriptors is a critical decision. It is not merely a technical step but a hypothesis about which molecular features are responsible for the biological activity. For quinoline derivatives, a combination of descriptor classes is often necessary to capture the complex interactions governing their efficacy.

Descriptor ClassDescription & RationaleExamples for QuinolinesRelevant Software
1D/2D Descriptors Encodes constitutional and topological aspects (e.g., atom counts, bond types, connectivity). They are computationally inexpensive and form the baseline for most QSAR models.Molecular Weight, LogP (lipophilicity), Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA).PaDEL-Descriptor[4][5], RDKit[6]
Quantum-Chemical Derived from molecular orbital calculations, these describe electronic properties. Essential for modeling interactions involving charge transfer or electrostatic potential, which are common for nitrogen-containing heterocycles like quinoline.HOMO/LUMO energies, Dipole Moment, Atomic Net Charges[7].Gaussian, GAMESS
3D Descriptors Encodes the three-dimensional arrangement of atoms. Crucial when the specific shape and conformation of the molecule are vital for binding to a biological target.Steric parameters (e.g., Verloop), Molecular Volume, Surface Area.PaDEL-Descriptor[4][5]
Field-Based (3D-QSAR) Describes the steric and electrostatic fields surrounding a molecule. Used in methods like CoMFA and CoMSIA, they provide intuitive 3D contour maps for interpreting results[8][9].Steric (Lennard-Jones) and Electrostatic (Coulomb) fields.SYBYL-X, Open3DQSAR

Expert Insight: The inclusion of both LogP and TPSA is often synergistic. For antimalarial quinolines that must cross multiple membranes to reach the parasite's food vacuole, LogP describes the overall lipophilicity, while TPSA quantifies the polarity, which can hinder membrane passage. A successful QSAR model will often reveal a parabolic relationship with LogP, indicating an optimal lipophilicity is required—too low and it can't cross membranes, too high and it gets stuck within them.

Part 2: A Comparative Guide to QSAR Modeling Methodologies

No single QSAR method is universally superior. The optimal choice depends on the dataset's size, the complexity of the structure-activity relationship, and the desired level of interpretability. Here, we compare several common methodologies using published data on quinoline derivatives as a performance benchmark.

MethodPrincipleStrengthsWeaknessesTypical Performance on Quinolines (r²_pred)
Multiple Linear Regression (MLR) Builds a simple linear equation relating descriptors to activity. A foundational technique based on Hansch analysis[10][11].Highly interpretable, computationally fast, easy to implement.Assumes a linear relationship, sensitive to inter-correlated descriptors and outliers.0.60 - 0.85[12][13]
Support Vector Machine (SVM) A machine learning method that finds an optimal hyperplane to separate data points or perform regression[14]. Can use "kernel tricks" to model non-linear relationships[14][15].Robust for non-linear data, less prone to overfitting than other methods, handles high-dimensional data well.Less interpretable ("black box"), performance is sensitive to parameter tuning (kernel choice, cost function).0.75 - 0.90[15][16]
CoMFA / CoMSIA 3D-QSAR methods that correlate 3D steric/electrostatic fields with activity. Require molecular alignment[8].Produces intuitive 3D contour maps that visually guide drug design. Highly informative for understanding binding site interactions.Results are highly dependent on the quality of the molecular alignment. Computationally intensive.0.64 - 0.88[17]

Trustworthiness through Validation: A model's performance metrics are meaningless without rigorous validation. The goal is to prove that the model has true predictive power and has not simply memorized the training data.

  • Internal Validation (q²): Typically performed using leave-one-out (LOO) cross-validation. A q² > 0.5 is considered the minimum threshold for a potentially valid model[10]. However, a high q² is a necessary but not sufficient condition for predictivity[18].

  • External Validation (r²_pred): The ultimate test. The model is used to predict the activity of an external test set (compounds not used in model training). A high predictive r² (e.g., > 0.6) on a diverse test set is the gold standard for a reliable QSAR model[17].

  • Y-Randomization: A crucial control experiment. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is built. A valid model should produce very low r² and q² values for the scrambled data, proving the original correlation was not due to chance[19].

Model_Selection node_result node_result start Start: Have a curated dataset linearity_check Is the relationship expected to be linear? start->linearity_check interpretability_check Is high interpretability (e.g., contour maps) a primary goal? linearity_check->interpretability_check No / Unsure node_result_mlr Consider Multiple Linear Regression (MLR) linearity_check->node_result_mlr Yes dataset_size Is the dataset large (>100 compounds) and complex? interpretability_check->dataset_size No node_result_3dqsar Consider 3D-QSAR (CoMFA / CoMSIA) interpretability_check->node_result_3dqsar Yes dataset_size->node_result_mlr No node_result_svm Consider Support Vector Machines (SVM) or other Machine Learning Methods dataset_size->node_result_svm Yes

Figure 2: A decision-making framework for selecting an appropriate QSAR methodology.

Part 3: Experimental Protocol - A Practical Workflow for QSAR Analysis

This section provides a detailed, step-by-step protocol for conducting a 2D-QSAR study on a hypothetical series of quinoline analogs with antimalarial activity, using this compound as the core scaffold.

Step 1: Dataset Curation and Preparation
  • Assemble the Dataset: Collect a series of quinoline analogs with experimentally determined biological activity (e.g., IC50 values against P. falciparum). The data should span a wide range of activity (at least 3-4 log units) and structural diversity.

  • Data Conversion: Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the dependent variable.

  • Structure Drawing: Draw all molecular structures in a 2D chemical drawing program (e.g., ChemDraw) and save them in a common format like SDF (Structure-Data File). Ensure consistency in representation (e.g., handling of tautomers and protonation states).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) and an external test set (20-30%). Causality: This split is non-negotiable for proving predictive power. The test set must be a true external validator, sequestered from the model-building process entirely. The selection should ensure that the test set is representative of the chemical and activity space of the full dataset.

Step 2: Descriptor Calculation and Pre-processing
  • Software Selection: Utilize a robust descriptor calculation software. PaDEL-Descriptor is an excellent open-source choice, calculating thousands of 1D, 2D, and 3D descriptors[4][5][20].

  • Calculation:

    • Load the prepared SDF file into PaDEL-Descriptor.

    • Select the desired descriptor types (e.g., 2D descriptors). It is advisable to start with a broad selection.

    • Run the calculation and export the results as a CSV file.

  • Data Pre-processing:

    • Import the descriptor data into a statistical software package (e.g., R, Python with scikit-learn).

    • Remove constant and near-constant variables (descriptors with little to no variance).

    • Causality: Remove highly correlated descriptors (e.g., |r| > 0.9). Including highly correlated descriptors adds no new information and can destabilize linear regression models, leading to unreliable coefficient estimates.

Step 3: Model Development and Validation (Using MLR as an Example)
  • Variable Selection: Use a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) on the training set to find a small subset of descriptors that best correlates with pIC50. The "rule of thumb" suggests maintaining a ratio of at least 5 compounds for every 1 descriptor in the final model to avoid overfitting[10].

  • Model Building: Construct the MLR model using the selected descriptors from the training set data. The output will be an equation of the form:

    • pIC50 = c0 + c1Desc1 + c2Desc2 + ...

  • Internal Validation:

    • Calculate the coefficient of determination (r²) for the training set.

    • Calculate the leave-one-out cross-validated q². A model with q² > 0.5 is a candidate for further testing.

  • External Validation:

    • Use the generated MLR equation to predict the pIC50 values for the compounds in the held-out test set.

    • Calculate the predictive r² (r²_pred) between the experimental and predicted pIC50 values for the test set. A value > 0.6 indicates good predictive ability.

  • Y-Randomization:

    • Randomly shuffle the pIC50 values of the training set.

    • Re-run the entire model building process (variable selection and MLR).

    • Repeat 50-100 times. The resulting models should have very low r² and q² values, confirming the original model's statistical significance.

Conclusion and Future Outlook

QSAR modeling is a powerful and indispensable tool in the rational design of novel quinoline-based therapeutic agents[2]. As demonstrated, a successful QSAR study is not merely the application of a software package but a scientifically rigorous process grounded in careful data curation, logical methodological choices, and stringent validation.

For the this compound scaffold, the comparative analysis shows that while MLR provides interpretable models, machine learning methods like SVM may offer superior predictive power for complex datasets. Furthermore, 3D-QSAR approaches like CoMFA and CoMSIA can provide invaluable visual insights into the steric and electronic requirements for enhancing biological activity, directly guiding the next round of synthesis. By integrating these robust and validated computational models, researchers can navigate the vast chemical space of quinoline analogs with greater efficiency and precision, accelerating the journey from hit identification to the development of potent and specific next-generation drugs.

References

  • Mohammed, M. M. A., & Saeed, A. E. M. (2022). Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives. Sudan University of Science and Technology. [Link]

  • Gomez, T., et al. (2025). 3D-QSAR (CoMFA and CoMSIA) and pharmacophore (GALAHAD) studies on the differential inhibition of aldose reductase by flavonoid compounds. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 27(23), 8279. [Link]

  • Suresh, C. N., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-23. [Link]

  • Ren, B., et al. (2002). Comparative Study of QSAR/QSPR Correlations Using Support Vector Machines, Radial Basis Function Neural Networks, and Multiple Linear Regression. Journal of Chemical Information and Computer Sciences, 42(4), 947-955. [Link]

  • Suhartono, S., et al. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry, 5(2), 105-114. [Link]

  • Ghavami, R., et al. (2012). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. ResearchGate. [Link]

  • Grib, P. (n.d.). PaDEL-descriptor-ws. GitHub. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of Computational Chemistry, 32(7), 1466-1474. [Link]

  • Akbari, A., et al. (2018). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. Journal of Receptors and Signal Transduction, 38(6), 461-470. [Link]

  • Jhanwar, B., & Sharma, M. (2011). QSAR - Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine. [Link]

  • Institute of Molecular and Translational Medicine, Palacky University. (2017). Introduction to QSAR modeling based on RDKit and Python. [Link]

  • Coy-Barrera, E., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Pharmaceuticals, 17(7), 882. [Link]

  • Gramatica, P., et al. (2013). Insubria QSAR PaDEL-Descriptor model for Modeling PFC inhalation toxicity in Rat. QsarDB. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13037-13051. [Link]

  • Boström, J., et al. (2019). Training Machine Learning-based QSAR models with Conformal Prediction on Experimental Data from DNA-Encoded Chemical Libraries. Diva-portal.org. [Link]

  • Coy-Barrera, E., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7629. [Link]

  • Dearden, J. C., et al. (2009). How not to develop a quantitative structure-activity or structure-property relationship (QSAR/QSPR). SAR and QSAR in Environmental Research, 20(3-4), 241-266. [Link]

  • Hansch, C., & Fujita, T. (1964). p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure. Journal of the American Chemical Society, 86(8), 1616-1626. [Link]

  • XtalPi. (2022). Support Vector Machine – a model for QSAR still robust in the era of Deep Learning. XtalPi. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]

  • Mattsson, H., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(11), 3438-3450. [Link]

  • Akbari, A., et al. (2018). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. Journal of Receptors and Signal Transduction, 38(6), 461-470. [Link]

  • Kubinyi, H. (Ed.). (1993). QSAR: Hansch Analysis and Related Approaches. VCH. [Link]

  • Yap, C. W. (2017, August 19). Padel software tutorial (calculating descriptors). YouTube. [Link]

  • Lopes, J. (2019). Validation Strategies for Robust Assessment of QSAR Models. Universidade de Lisboa. [Link]

  • Al-Haiza, M. A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6979. [Link]

  • Gupta, A. K., & Saxena, A. K. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. International Journal of Molecular Sciences, 12(1), 587-610. [Link]

  • Computational Resources for Drug Discovery. (n.d.). Chemical descriptors calculation. [Link]

  • Jhanwar, B., & Sharma, M. (2011). QSAR - Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine. [Link]

  • Brahmkshatriya, P. S., et al. (2013). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Medicinal Chemistry Research, 22(12), 5877-5891. [Link]

  • Brezová, V., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 1010, 89-98. [Link]

  • Tropsha, A. (2003). Best Practices for QSAR Model Development, Validation, and Exploitation. Semantic Scholar. [Link]

  • Suresh, C. N., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

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  • Jasim, M. A., et al. (2014). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

Sources

Comparative Guide: Cytotoxicity & Synthetic Potential of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and cytotoxicity profile for Ethyl 4-chloro-6-nitroquinoline-3-carboxylate , structured for medicinal chemists and drug development professionals.

Executive Summary

This compound (ECNQC) acts as a high-value electrophilic scaffold rather than a final therapeutic agent. Its primary utility lies in its 4-chloro "hotspot," which serves as a leaving group for nucleophilic aromatic substitution (


) to generate 4-aminoquinoline and 4-oxoquinoline derivatives—classes known for potent DNA intercalation and Topoisomerase II inhibition.

This guide compares the baseline reactivity-driven toxicity of the ECNQC scaffold against the target-specific cytotoxicity of its functionalized derivatives. It synthesizes data from structural analogs (e.g., 6-fluoro, 8-nitro variants) to provide a predictive toxicity model where direct data is proprietary or sparse.[1]

Compound Profile
FeatureSpecification
IUPAC Name This compound
Role Synthetic Intermediate / Privileged Scaffold
Key Pharmacophores 4-Cl (Electrophile/Leaving Group), 6-

(Redox active), 3-COOEt (Solubility/Binding)
Primary MOA Scaffold: Non-specific alkylation (presumed); Derivatives: DNA Gyrase/Topo II inhibition

Comparative Cytotoxicity Analysis

A. Scaffold vs. Derivative Performance

The following table contrasts the cytotoxicity of the reactive intermediate (ECNQC and analogs) with its functionalized products. The shift demonstrates the transition from general toxicity to selective potency.

Table 1: Cytotoxicity Benchmarks (IC


 in 

M)
Note: Values for ECNQC are inferred from high-confidence structural analogs (e.g., 4-chloro-6-fluoro, 4-chloro-7-substituted) where direct literature is absent.
Compound ClassRepresentative StructureTarget Cell LineIC

(

M)
Mechanism of Cytotoxicity
Reactive Scaffold This compound L1210 (Leukemia)15 - 25 *Non-specific alkylation; Redox cycling of nitro group
Analog BenchmarkEthyl 4-chloro-6-fluoro...HeLa11.5Reactivity-driven; lower selectivity
Functionalized Drug 4-Amino derivative (e.g., N-alkyl) MCF-7 (Breast)0.33 Intrinsic apoptosis; Topo II inhibition
Functionalized Drug 4-Oxo derivative (Quinolone) HCT-116 (Colon)2.0 - 5.0 DNA intercalation; Cell cycle arrest (G2/M)
Reference Std Doxorubicin MCF-7 0.5 - 1.2 DNA Intercalation

*Estimated range based on 4-chloroquinoline structure-activity relationship (SAR) data.

B. Selectivity Index (SI) Analysis

A critical metric for drug development is the Selectivity Index (


).[1][2]
  • ECNQC (Scaffold): Typically shows Low SI (< 2.0) .[2] The reactive 4-chloro group can covalently bind to proteins/DNA in both normal and cancer cells, leading to off-target toxicity.

  • Derivatives (Products): Optimization at the 4-position (e.g., introducing a piperazine or aniline moiety) dramatically improves SI, often exceeding SI > 10 , concentrating the effect on rapidly dividing cancer cells.[1][2][3]

Mechanistic Insights & SAR

The biological activity of ECNQC is governed by three distinct zones on the quinoline ring. Understanding these allows researchers to modulate cytotoxicity.

Structure-Activity Relationship (SAR) Diagram

SAR_Mechanism Scaffold This compound Pos4 Position 4 (Cl Group) Reactive Center Scaffold->Pos4 Pos3 Position 3 (Ester) Binding & Solubility Scaffold->Pos3 Pos6 Position 6 (Nitro) Redox Potential Scaffold->Pos6 Effect_4 Nucleophilic Substitution (SnAr) --> Forms Active Drug Pos4->Effect_4 Primary Synthetic Utility Effect_3 Hydrolysis to Acid --> Increases Polarity/Excretion Pos3->Effect_3 Modulates PK Effect_6 Reduction to Amine --> Metabolic Activation Pos6->Effect_6 Toxicity Source

Caption: SAR map highlighting the functional roles of the 4-Cl (reactivity), 3-COOEt (pharmacokinetics), and 6-NO2 (metabolic activation) groups.

Mechanistic Pathways[1]
  • Alkylation (Scaffold): The 4-chloro substituent is a good leaving group. In a biological environment, it may react with nucleophilic residues (cysteine thiols, lysine amines) on proteins, causing non-specific cytotoxicity.[1][2][3]

  • Redox Cycling (Nitro Group): The 6-nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive nitro-radical anions or hydroxylamines, generating Reactive Oxygen Species (ROS) that damage DNA.

  • Intercalation (Derivatives): Once the 4-Cl is replaced by a planar amine, the molecule functions as a classic DNA intercalator, stabilizing the DNA-Topo II cleavable complex and inducing apoptosis.

Experimental Protocols

A. Synthesis of Cytotoxic Derivatives (Validation)

To validate the scaffold's utility, convert it to a bioactive 4-aminoquinoline using this standard protocol.

Protocol:


 Amination 
  • Reagents: Dissolve 1.0 eq of This compound in anhydrous Ethanol or DMF.

  • Nucleophile: Add 1.2–1.5 eq of the desired amine (e.g., N-methylpiperazine or aniline).

  • Catalyst: Add a catalytic amount of acetic acid (optional, for aniline derivatives).[1][2][3]

  • Reaction: Reflux at 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1]

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate (yellow/orange solid) and recrystallize from Ethanol.[1]

B. In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 of the scaffold vs. the derivative.
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve ECNQC in DMSO (Stock: 10 mM). Note: Ensure final DMSO < 0.1% to avoid solvent toxicity.[2][3]

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Treat cells for 48h or 72h.

  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) to calculate IC

    
    .
    

Workflow Visualization

Cytotoxicity_Workflow Start Start: ECNQC Scaffold Synth Synthesis: React with Amine (SnAr Reaction) Start->Synth Screen In Vitro Screening (MTT / SRB Assay) Start->Screen Baseline Test Purify Purification (Recrystallization) Synth->Purify Purify->Screen Result_Scaffold Scaffold Result: Moderate IC50 (15-25 uM) Low Selectivity Screen->Result_Scaffold ECNQC Data Result_Drug Derivative Result: Potent IC50 (< 5 uM) High Selectivity Screen->Result_Drug Derivative Data

Caption: Workflow comparing the direct screening of the scaffold versus the synthesis and screening of its optimized derivatives.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives. National Institutes of Health (NIH). (2021). Discusses the antiproliferative and anti-inflammatory properties of quinoline-3-carboxylic acids.

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. (2020).[4] Details the synthesis and IC50 values of quinoline-3-carboxylates against MCF-7 and K562 lines.

  • Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate. Journal of Photochemistry and Photobiology. (2011).[5][6] Provides comparative toxicity data for nitro-substituted quinoline esters.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. (2014).[7][8] Validates the increase in potency when converting 4-chloro scaffolds to 4-amino derivatives.

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[5][9][10] Chemical and physical property data.

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

[1][2]

Executive Summary

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a functionalized quinoline derivative used primarily as a pharmaceutical intermediate.[1][2] Its disposal requires strict adherence to protocols for halogenated organic compounds and potential mutagens .

Immediate Action Directive:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) if avoiding surcharges, though chemically compatible.[2][3]

  • Do NOT mix with strong alkalis (risk of hydrolysis and exothermic reaction).

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, the waste generator must understand the specific hazards driving the disposal logic. This compound combines a nitro group (potential reactivity/toxicity) with a halogenated quinoline core.

PropertySpecificationOperational Implication
Chemical Structure Nitro-substituted chloroquinoline esterTreat as Halogenated Organic Waste .[1][2]
Functional Groups -NO₂ (Nitro), -Cl (Chloro), -COOEt (Ester)Nitro: Potential mutagen/carcinogen.[1][2] Keep away from reducing agents.Chloro: Requires halogenated waste stream (EPA/RCRA compliance).
Physical State Solid (typically off-white/yellow powder)Dust control is critical during transfer.[1][2]
Hazard Class Irritant (Skin/Eye), Suspected MutagenPPE Mandatory: Double nitrile gloves, N95/P100 respirator if outside fume hood.[1][2]
Reactivity Susceptible to Nucleophilic Aromatic SubstitutionIncompatible: Strong bases (OH⁻), strong oxidizers.[1][2]

Expert Insight: While many quinoline esters are stable, the C6-nitro group increases the electron deficiency of the ring, making the C4-chloride highly reactive toward nucleophiles. Waste containers containing nucleophilic residues (amines, thiols) must be avoided to prevent unintended byproduct formation in the waste drum.

Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench. Segregation prevents cross-contamination and reduces disposal costs.[3]

A. Solid Waste (Pure Compound/Contaminated Solids)
  • Applicability: Expired reagent, spill cleanup materials, contaminated gloves/paper.[2]

  • Container: Wide-mouth high-density polyethylene (HDPE) jar or designated solid waste drum.[2]

  • Protocol:

    • Transfer solid material to a clear, sealable polyethylene bag (secondary containment).

    • Seal the bag and place it inside the primary waste container.

    • Labeling: Must explicitly state "Solid Hazardous Waste - Toxic/Halogenated."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Compound dissolved in DCM, Chloroform, Ethyl Acetate, etc.[2]

  • Container: Amber glass or HDPE carboy (solvent compatible).

  • Stream: Halogenated Organic Solvent Waste .

  • pH Check: Ensure waste solution is Neutral (pH 6–9). If the reaction involved acid chlorides or strong acids, quench and neutralize before adding to the waste carboy to prevent pressure buildup.

Disposal Workflow: Decision Tree

The following logic gate ensures the material enters the correct waste stream, compliant with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflowcluster_warning*Critical NoteStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/DebrisLiquidIn SolutionStateCheck->LiquidDissolvedSolidPackDouble Bag -> Solid Waste DrumLabel: 'Toxic Solid'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckHaloStreamStream A: Halogenated Waste(Contains DCM, Chloroform, etc.)SolventCheck->HaloStreamHalogenated SolventSolventCheck->HaloStreamMixed SolventsNonHaloStreamStream B: Non-Halogenated Waste(Only if solvent is Acetone/EtOAcAND <1% Halogen content)SolventCheck->NonHaloStreamNon-Halogenated Only*HandoffHandoff to EHS/Contractor(Incineration Required)HaloStream->HandoffNonHaloStream->HandoffNoteIf >1% concentration, default toHalogenated Stream to preventregulatory violations.NonHaloStream->NoteSolidPack->Handoff

Figure 1: Decision matrix for segregating quinoline wastes. Note that "Halogenated" is the default safety stream for this chlorinated compound.[2]

Detailed Step-by-Step Procedures

Protocol A: Handling Spills (Emergency Disposal)

If the pure solid is spilled on the benchtop or floor:

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure lab ventilation is active.

  • PPE Up: Don double nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a half-mask respirator with P100 cartridges.

  • Contain: Do not dry sweep (creates dust).[4] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Collect: Scoop the wet material and towels into a wide-mouth jar.

  • Clean: Wipe the surface with a 10% soap solution, followed by water.

  • Disposal: Label the jar "Debris from Spill: this compound" and place in the Solid Hazardous Waste stream.[2]

Protocol B: Routine Waste Labeling

Regulatory agencies (EPA, OSHA) require specific data on waste tags. Do not use abbreviations.

  • Chemical Name: Write out "this compound".

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 95%, Ethyl 4-chloro... 5%").

  • Hazard Checkbox: Check Toxic and Irritant .

Regulatory & Compliance Context (USA/EU)

  • RCRA (USA): This compound is a halogenated organic.[5] If mixed with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-List (F001/F002) waste codes [1]. As a pure substance being discarded, strictly follow "Characteristic Waste" guidelines for toxicity.

  • Incineration Requirement: Because of the thermal stability of the quinoline ring and the nitrogen content, Rotary Kiln Incineration is the required destruction method to prevent the formation of dioxins (from the chloro group) or NOx release [2].[2]

  • Mutagenicity: Nitro-substituted quinolines (e.g., 4-nitroquinoline-1-oxide) are well-documented mutagens.[1][2] While the ethyl ester derivative reduces direct DNA intercalation compared to the oxide, the "Precautionary Principle" dictates handling it as a Suspected Carcinogen [3].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[6]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Nitroquinoline Derivatives and Safety.[2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard. 29 CFR 1910.1200.

Navigating the Synthesis of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the synthesis or handling of Ethyl 4-chloro-6-nitroquinoline-3-carboxylate must adhere to the following personal protective equipment (PPE) and safety protocols. This guide provides a detailed framework for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, a quinoline derivative, is a valuable building block in pharmaceutical research and development. Its molecular structure, featuring a chlorinated and nitrated quinoline core, suggests its potential for biological activity and, concurrently, underscores the necessity for meticulous handling procedures. This document outlines the essential PPE, operational protocols, and disposal plans to mitigate the inherent risks associated with this compound.

Hazard Identification and Risk Assessment

Understanding the hazard profile of this compound is fundamental to establishing a robust safety protocol. While specific toxicological data for this exact compound is limited, information from safety data sheets (SDS) for the compound and structurally similar chemicals provides a strong basis for risk assessment.

The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these hazards, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Key Considerations
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.Protects against splashes of the compound or solvents, which can cause serious eye irritation.[1][4] A face shield provides an additional layer of protection for the entire face.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use. A lab coat or chemical-resistant apron is mandatory. For larger quantities or increased splash potential, impervious clothing and protective boots should be considered.Prevents direct skin contact, which can lead to irritation.[1][2] Proper glove removal technique is crucial to avoid cross-contamination.[2] Contaminated clothing should be removed immediately and laundered before reuse.[1][6]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For procedures that may generate dust or aerosols, or when handling larger quantities, a P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[2] The choice of respirator depends on the specific exposure scenario and should be based on a formal risk assessment.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is paramount for minimizing the risk of exposure and ensuring the well-being of laboratory personnel.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Workspace Decontamination: The designated work area should be clean and free of clutter. Prepare all necessary equipment and reagents before introducing the compound.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.

Handling the Chemical
  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.[2][9] If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Transportation: When moving the compound within the laboratory, use a secondary container to minimize the risk of spills.

Workflow Diagram for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_hood Work in Fume Hood handle_weigh Weigh Compound Carefully prep_hood->handle_weigh prep_ppe Don Appropriate PPE prep_ppe->handle_weigh prep_emergency Verify Emergency Equipment prep_emergency->handle_weigh handle_dissolve Dissolve with Caution handle_weigh->handle_dissolve handle_transfer Transfer with Secondary Containment handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical attention.[1] Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[2] Avoid creating dust.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemically compatible container. Do not pour chemical waste down the drain.[2]

  • Disposal: Dispose of all hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Waste Disposal Decision Tree

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in labeled, sealed, compatible container for liquid hazardous waste. is_solid->liquid_waste No dispose Dispose through licensed hazardous waste contractor. solid_waste->dispose liquid_waste->dispose

Caption: A decision-making flowchart for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2026, January 7). Material Safety Data Sheet. Retrieved from [Link]

  • XiXisys.com. (n.d.). 4-Hydroxy-6-nitro-quinoline-3-carboxylic acid ethyl ester (CAS No. 103514-53-0) SDS. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.